molecular formula C7H7BN2O2 B1318709 1H-Indazole-5-boronic acid CAS No. 338454-14-1

1H-Indazole-5-boronic acid

Cat. No.: B1318709
CAS No.: 338454-14-1
M. Wt: 161.96 g/mol
InChI Key: CLVPGJWAMIADSY-UHFFFAOYSA-N
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Description

1H-Indazole-5-boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-indazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-5(3-6)4-9-10-7/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVPGJWAMIADSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590551
Record name 1H-Indazol-5-ylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-14-1
Record name 1H-Indazol-5-ylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-5-boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a bifunctional molecule featuring both an indazole scaffold and a boronic acid group, it serves as a crucial building block in the development of novel therapeutic agents. The indazole moiety is a "privileged scaffold" found in numerous biologically active compounds, including a variety of kinase inhibitors used in oncology.[1][2] The boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.[3][4]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its primary application in synthetic chemistry.

Core Physicochemical Properties

PropertyValueReference(s)
CAS Number 338454-14-1[5][6][7]
Molecular Formula C₇H₇BN₂O₂[7]
Molecular Weight 161.95 g/mol [7]
Appearance Solid, White to off-white[4]
Melting Point 175-180 °C[5][7]
Boiling Point Data not available
pKa Data not available
Solubility Data not available
logP Data not available
Purity (Assay) ≥95%[7]
Storage Temperature 2-8 °C[7][8]
SMILES OB(O)c1ccc2[nH]ncc2c1
InChI Key CLVPGJWAMIADSY-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for the consistent and accurate characterization of research compounds.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. The range observed for this compound (175-180 °C) is characteristic of a solid organic compound.[5]

Protocol:

  • Sample Preparation: A small amount of dry, powdered this compound is placed on a clean, dry surface. The open end of a glass capillary tube is jabbed into the powder to collect a small sample.

  • Packing: The capillary tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated melting point apparatus.

  • Measurement:

    • The sample is heated at a moderate rate until the temperature is approximately 20 °C below the expected melting point.

    • The heating rate is then reduced significantly, to about 1-2 °C per minute, to ensure thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • The temperature at which the entire sample has liquefied is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (e.g., within 1-2 °C) typically indicates high purity, whereas a broad range can suggest the presence of impurities.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound in a given solvent.[9][10]

Protocol:

  • Preparation: An excess amount of solid this compound is added to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The use of excess solid ensures that a saturated solution is formed.

  • Equilibration: The vials are sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25 °C). The samples are agitated for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[9][11]

  • Phase Separation: After equilibration, the suspension is allowed to stand, followed by filtration or centrifugation to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: A standard calibration curve is generated using solutions of known concentrations of the compound to ensure accurate quantification of the solubility sample.

pKa Determination (Potentiometric Titration)

The acidity constant (pKa) is a measure of the strength of an acid in solution. For boronic acids, the pKa is a critical parameter as it governs the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate form, which is reactive towards diols.[12][13] Potentiometric titration is a common and reliable method for its determination.[14]

Protocol:

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized, CO₂-free water. A small amount of a co-solvent like DMSO may be necessary if aqueous solubility is low.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). A calibrated pH electrode and a micro-burette are immersed in the solution. The setup is stirred continuously.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized. Specialized software can be used to calculate the pKa from the titration data using derivatives of the curve.

Application in Drug Discovery: Suzuki-Miyaura Coupling

This compound is most frequently utilized as a key coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process allows for the efficient synthesis of 5-aryl or 5-heteroaryl indazole derivatives.[3][15] These structures are central to many potent and selective kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and ASK1 pathways.[16][17][18] The workflow below illustrates this critical synthetic application.

Suzuki_Miyaura_Coupling indazole Aryl/Heteroaryl Halide (e.g., 5-Bromo-1H-indazole) reaction_core Reaction Mixture indazole->reaction_core boronic_acid This compound boronic_acid->reaction_core product Coupled Product (e.g., 5-Aryl-1H-indazole) reaction_core->product C-C Bond Formation catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_core base Base (e.g., K₂CO₃, CsF) base->reaction_core solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction_core inhibitor Kinase Inhibitor Scaffold product->inhibitor Further Functionalization

References

An In-depth Technical Guide to 1H-Indazole-5-boronic acid (CAS: 338454-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazole-5-boronic acid, with the CAS number 338454-14-1, is a versatile heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and materials science.[1] Its unique structural features, particularly the presence of a reactive boronic acid moiety on the indazole scaffold, make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug discovery as a crucial intermediate for kinase inhibitors and in fragment-based drug discovery (FBDD).

Physicochemical Properties

This compound is typically a white to off-white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 338454-14-1[1]
Molecular Formula C₇H₇BN₂O₂[1]
Molecular Weight 161.96 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 175-180 °C
Purity ≥95% (HPLC)[1]
Storage 2-8°C

Synthesis

While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not readily found in the provided search results, the synthesis of indazole derivatives and their subsequent functionalization are well-documented. A general approach to synthesize substituted indazoles often involves the cyclization of ortho-substituted phenylhydrazines or related precursors. For the introduction of the boronic acid group at the 5-position, a common strategy would involve the use of a pre-functionalized starting material, such as a 5-bromo-1H-indazole, followed by a metal-halogen exchange and subsequent reaction with a trialkyl borate.

A plausible synthetic workflow is depicted below:

Synthesis_Workflow Start 5-Bromo-1H-indazole Step1 Metal-Halogen Exchange (e.g., n-BuLi or Mg) Start->Step1 Step2 Borylation (e.g., Triisopropyl borate) Step1->Step2 Step3 Acidic Workup (e.g., HCl) Step2->Step3 End This compound Step3->End

Caption: A general synthetic workflow for this compound.

Key Applications in Drug Discovery

The primary utility of this compound lies in its application as a key building block in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. Its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, enabling the construction of diverse molecular scaffolds.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (like this compound) and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.[2][3][4] This reaction is central to the synthesis of many pharmaceutical agents.

A generalized experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound is as follows:

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst BoronicAcid This compound Reaction Reaction Mixture (Inert Atmosphere, Heat) BoronicAcid->Reaction ArylHalide Aryl/Heteroaryl Halide ArylHalide->Reaction Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Workup (Extraction, Purification) Reaction->Workup Product Coupled Product Workup->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol (General):

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl halide (1-1.2 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired coupled product.

Role in the Synthesis of Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. This compound serves as a key intermediate for the synthesis of inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

Table 2: Examples of Kinase Inhibitors Synthesized Using Indazole Scaffolds

Target KinaseCompound ClassReported Activity (IC₅₀)Reference
Tpl2 (MAP3K8)Indazole derivativesMicromolar to nanomolar[5]
mTORPyridinyl benzonaphthyridinonesNot specified
PDK11H-benzo[d]imidazol-2-yl)-1H-indazoles80 nM and 94 nM for compounds 32 and 35, respectively[6]
AXLIndazole-based compounds (from FBDD)Potent inhibition (specific values not in abstract)[7]

Signaling Pathways Targeted by Indazole-Based Inhibitors:

The following diagrams illustrate the signaling pathways in which the target kinases are involved. The indazole-based inhibitors, synthesized using this compound, act to disrupt these pathways.

Tpl2 (MAP3K8) Signaling Pathway:

Tpl2_Pathway cluster_inhibition Inhibition Receptor TNFR, IL-1R, TLRs TPL2 Tpl2 (MAP3K8) Receptor->TPL2 MEK1_2 MEK1/2 TPL2->MEK1_2 p38 p38 TPL2->p38 JNK JNK TPL2->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 TranscriptionFactors NF-κB, AP-1 ERK1_2->TranscriptionFactors p38->TranscriptionFactors JNK->TranscriptionFactors CellularResponse Inflammation, Cell Proliferation, Survival TranscriptionFactors->CellularResponse IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->TPL2

Caption: Tpl2 signaling pathway and the point of inhibition.

mTOR Signaling Pathway:

mTOR_Pathway cluster_inhibition Inhibition GrowthFactors Growth Factors, Nutrients PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 CellularResponse Protein Synthesis, Cell Growth, Proliferation S6K1->CellularResponse _4E_BP1->CellularResponse IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->mTORC1

Caption: mTOR signaling pathway and the point of inhibition.

PDK1 Signaling Pathway:

PDK1_Pathway cluster_inhibition Inhibition GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K PDK1 PDK1 PI3K->PDK1 AKT Akt PDK1->AKT DownstreamEffectors Downstream Effectors (e.g., mTORC1, GSK3β) AKT->DownstreamEffectors CellularResponse Cell Survival, Growth, Proliferation DownstreamEffectors->CellularResponse IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->PDK1

Caption: PDK1 signaling pathway and the point of inhibition.

AXL Signaling Pathway:

AXL_Pathway cluster_inhibition Inhibition Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K_AKT PI3K/Akt AXL->PI3K_AKT RAS_MAPK RAS/MAPK AXL->RAS_MAPK DownstreamSignaling Downstream Signaling PI3K_AKT->DownstreamSignaling RAS_MAPK->DownstreamSignaling CellularResponse Cell Survival, Proliferation, Migration, Drug Resistance DownstreamSignaling->CellularResponse IndazoleInhibitor Indazole-based Inhibitor IndazoleInhibitor->AXL

Caption: AXL signaling pathway and the point of inhibition.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments.[8][9] The indazole scaffold is an excellent starting point for FBDD due to its desirable physicochemical properties and its ability to form key interactions with protein targets. This compound and its derivatives can be used as fragments in initial screens.

A notable example is the discovery of indazole-based AXL kinase inhibitors through an FBDD approach.[7][10] An indazole fragment hit was identified in a high-concentration biochemical screen and subsequently optimized to yield a potent inhibitor.

FBDD Workflow:

The general workflow for an FBDD campaign is as follows:

FBDD_Workflow Start Fragment Library (including indazoles) Screening Biophysical/Biochemical Screening Start->Screening HitID Hit Identification (e.g., Indazole Fragment) Screening->HitID HitVal Hit Validation (e.g., X-ray crystallography) HitID->HitVal HitToLead Hit-to-Lead Optimization (Structure-guided design) HitVal->HitToLead Lead Lead Compound HitToLead->Lead

References

An In-depth Technical Guide to 1H-Indazole-5-boronic acid: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Indazole-5-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its molecular structure, physicochemical properties, and its critical role as a synthetic intermediate, particularly in the construction of kinase inhibitors for drug discovery.

Core Molecular and Physical Properties

This compound is a stable, white to off-white solid at room temperature. Its core structure consists of a bicyclic indazole moiety functionalized with a boronic acid group at the 5-position. This arrangement makes it an ideal reagent for palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₇BN₂O₂[1][2]
Molecular Weight 161.96 g/mol [1][2]
CAS Number 338454-14-1[1][2]
Appearance White to off-white solid[1]
Melting Point 175-180 °C[3]
Purity ≥95% (HPLC)[1][2]
SMILES String OB(O)c1ccc2[nH]ncc2c1[3]
InChI Key CLVPGJWAMIADSY-UHFFFAOYSA-N[3]

Molecular Structure

The structure of this compound, featuring a fused benzene and pyrazole ring system, is a prevalent scaffold in medicinal chemistry. The presence of the boronic acid functional group at the C5 position is pivotal for its utility in Suzuki-Miyaura cross-coupling reactions.

Caption: 2D representation of this compound.

Experimental Protocols

Representative Synthesis of this compound via Lithiation-Borylation

This protocol describes a plausible synthesis route from commercially available 5-bromo-1H-indazole. Note: This is a representative procedure and should be optimized for specific laboratory conditions.

Materials:

  • 5-Bromo-1H-indazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 5-bromo-1H-indazole.

  • Dissolution: Anhydrous THF is added via syringe, and the mixture is stirred until the starting material is fully dissolved.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium is added dropwise via syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1-2 hours.

  • Borylation: Triisopropyl borate is added dropwise at -78 °C. The reaction is allowed to stir at this temperature for an additional hour and then warmed slowly to room temperature overnight.

  • Quenching and Acidification: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1-2 hours at room temperature to hydrolyze the boronate ester.

  • Extraction: The aqueous layer is separated, and the organic layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification of this compound

Aryl boronic acids can be challenging to purify via standard silica gel chromatography. Recrystallization is often the preferred method.

Representative Recrystallization Protocol:

  • The crude this compound is dissolved in a minimal amount of a hot solvent, such as a mixture of ethanol and water or acetone and water.[1]

  • The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

Detailed experimental spectra (¹H NMR, ¹³C NMR, FT-IR) for this compound are not widely published. Characterization would typically involve the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of protons and carbons on the indazole ring and the presence of the boronic acid group.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H and O-H stretches.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

This compound is a valuable building block in the synthesis of complex organic molecules, most notably in the development of kinase inhibitors for potential cancer therapies.[2] The indazole scaffold is a known "privileged structure" that can interact with the ATP-binding site of various kinases.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the indazole ring and an aryl or heteroaryl halide, enabling the synthesis of a diverse library of potential kinase inhibitors.

General Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for the synthesis of a biaryl kinase inhibitor using this compound.

General Workflow for Suzuki-Miyaura Coupling A Reactant Mixing: This compound, Aryl/Heteroaryl Halide, Pd Catalyst, Ligand, Base B Inert Atmosphere: Reaction vessel purged with Nitrogen or Argon A->B C Solvent Addition: Anhydrous solvent (e.g., Dioxane, Toluene) B->C D Heating and Reaction: Mixture heated to reflux (e.g., 80-110 °C) C->D E Reaction Monitoring: Progress tracked by TLC or LC-MS D->E F Work-up: Quenching, Extraction, and Washing E->F G Purification: Column Chromatography or Recrystallization F->G H Characterization: NMR, MS, etc. G->H I Final Product: Biaryl Indazole Derivative (Kinase Inhibitor Candidate) H->I

Caption: A typical experimental workflow for synthesizing kinase inhibitors.

Role in Targeting Signaling Pathways

While this compound itself is not biologically active in signaling pathways, the molecules synthesized from it are designed to be potent and selective inhibitors of various protein kinases. These kinases are often dysregulated in cancer and other diseases, playing crucial roles in cell proliferation, survival, and angiogenesis. Examples of kinase families targeted by indazole-based inhibitors include JNK, and others involved in oncogenic signaling.[4]

The logical relationship for the development of such inhibitors is depicted below.

Logical Pathway for Kinase Inhibitor Development A Identify Dysregulated Kinase in a Disease Pathway B Design Indazole-based Scaffold for ATP-competitive Inhibition A->B C Synthesize Diverse Library using this compound via Suzuki Coupling B->C D In Vitro Kinase Inhibition Assays C->D E Cell-based Assays (Proliferation, Apoptosis) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->C Iterative Synthesis H In Vivo Efficacy and Toxicity Studies G->H I Preclinical Candidate H->I

References

An In-depth Technical Guide to the Synthesis of 1H-Indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1H-Indazole-5-boronic acid, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The methodologies presented are based on established chemical transformations, offering a practical framework for laboratory synthesis.

Introduction

This compound and its derivatives, such as the pinacol ester, are highly valued intermediates in organic synthesis. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This capability allows for the efficient construction of complex molecules with diverse biological activities. The indazole scaffold itself is a key component in numerous therapeutic agents, and the ability to functionalize it at the 5-position with a boronic acid moiety opens up a vast chemical space for drug discovery and the development of new crop protection agents.

Primary Synthetic Pathway: Multi-step Synthesis from 5-Bromo-1H-indazole

The most common and reliable approach to the synthesis of this compound begins with the readily available starting material, 5-bromo-1H-indazole. This pathway involves a three-step sequence:

  • N-Protection: The indazole nitrogen is protected to prevent side reactions in the subsequent borylation step. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose.

  • Miyaura Borylation: The protected 5-bromo-1H-indazole undergoes a palladium-catalyzed reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to install the boronic acid pinacol ester at the 5-position.

  • Deprotection and Hydrolysis: The Boc protecting group is removed, and the pinacol ester is hydrolyzed to yield the final this compound.

Synthesis_Pathway_1 A 5-Bromo-1H-indazole B 1-Boc-5-bromo-1H-indazole A->B N-Protection (Boc Anhydride, DMAP) C 1-Boc-1H-indazole-5-boronic acid pinacol ester B->C Miyaura Borylation (Pd catalyst, Base, B₂pin₂) D This compound C->D Deprotection & Hydrolysis (Acid or Base)

Figure 1: Overall synthetic pathway from 5-Bromo-1H-indazole.

Experimental Protocols

Step 1: Synthesis of 1-Boc-5-bromo-1H-indazole

This procedure details the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

Step1_Reaction reactant1 5-Bromo-1H-indazole product 1-Boc-5-bromo-1H-indazole reactant1->product reactant2 Boc Anhydride reagents DMAP DCM

Figure 2: N-Boc protection of 5-Bromo-1H-indazole.

Methodology:

To a solution of 5-bromo-1H-indazole (1.0 equivalent) in dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (1.0 equivalent) is added. The reaction mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc anhydride) (1.0 equivalent) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for 15 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Quantitative Data:

ParameterValueReference
Starting Material5-bromo-1H-indazol-3-amine[1]
Yield62%[2]
Purity>95% (typically)Assumed based on standard procedures
AppearanceGummy solid to transparent crystals[2]

Note: The cited procedure is for a similar substrate, 5-bromo-1H-indazol-3-amine, and serves as a representative method.

Step 2: Synthesis of 1-Boc-1H-indazole-5-boronic acid pinacol ester

This step involves the palladium-catalyzed Miyaura borylation to introduce the boronate ester.

Reaction Scheme:

Step2_Reaction reactant1 1-Boc-5-bromo-1H-indazole product 1-Boc-1H-indazole-5-boronic acid pinacol ester reactant1->product reactant2 Bis(pinacolato)diboron (B₂pin₂) reagents PdCl₂(dppf) KOAc Dioxane

Figure 3: Miyaura borylation of 1-Boc-5-bromo-1H-indazole.

Methodology:

A mixture of 1-Boc-5-bromo-1H-indazole (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (KOAc) (1.5 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 equivalents) in anhydrous 1,4-dioxane is degassed and then heated at 80-85 °C under a nitrogen atmosphere for several hours until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Starting MaterialAryl BromideGeneral Miyaura Borylation
YieldModerate to high (typically 60-90%)Based on similar reactions
Purity>95% (typically)Assumed based on standard procedures
AppearanceBeige to brownish powder or solid[3]

Note: This is a general procedure for Miyaura borylation. Optimization of catalyst, base, and solvent may be required for this specific substrate.

Step 3: Synthesis of this compound

This final step involves the deprotection of the Boc group and hydrolysis of the pinacol ester.

Reaction Scheme:

Step3_Reaction reactant 1-Boc-1H-indazole-5-boronic acid pinacol ester product This compound reactant->product reagents 1. HCl in Dioxane 2. NaIO₄, NH₄OAc

References

A Technical Guide to the Applications of 1H-Indazole-5-boronic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive review of the key applications of 1H-Indazole-5-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The unique chemical properties of this compound, particularly the presence of the indazole scaffold and the boronic acid moiety, have positioned it as a crucial intermediate in the development of targeted therapeutics, most notably in the realm of oncology. This document will delve into its primary applications, provide detailed experimental protocols for its synthesis and use in Suzuki-Miyaura coupling, and present quantitative data on the biological activity of its derivatives.

Core Applications in Medicinal Chemistry

The indazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. This compound serves as a key starting material for the synthesis of a wide array of biologically active molecules, primarily through the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[1] Its derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Kinase Inhibitors in Oncology

Derivatives of this compound have been extensively explored as potent and selective kinase inhibitors. The indazole core often acts as a hinge-binding motif, while the boronic acid functionality allows for the introduction of diverse substituents to target specific regions of the kinase active site.

Polo-like Kinase 4 (PLK4) Inhibitors: Overexpression of PLK4, a key regulator of centriole duplication, is implicated in several cancers. Novel indazole-based PLK4 inhibitors have been developed, with some compounds exhibiting exceptional potency.[1] For instance, compound C05 demonstrated a kinase inhibitory activity with an IC50 value of less than 0.1 nM.[1] This compound also showed potent antiproliferative effects against various cancer cell lines.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a known driver of tumorigenesis. Several series of 1H-indazole derivatives have been synthesized and evaluated as FGFR inhibitors.[2] For example, one of the most potent FGFR1 inhibitors identified, compound 7r , exhibited an IC50 of 2.9 nM in enzymatic assays and 40.5 nM in cellular assays.[2]

Tyrosine Threonine Kinase (TTK) Inhibitors: TTK, also known as Mps1, is a critical component of the spindle assembly checkpoint, making it an attractive target for cancer therapy. Indazole-based compounds have been developed as potent TTK inhibitors, with compounds like CFI-400936 showing an IC50 of 3.6 nM.

Other Kinase Targets: this compound is also a reactant in the synthesis of inhibitors for other important cancer-related kinases, including mTOR and Tpl2.

General Anticancer Agents

Beyond specific kinase inhibition, derivatives of this compound have demonstrated broad antiproliferative activity against various cancer cell lines. Compound 2f , for example, showed potent growth inhibitory activity with IC50 values ranging from 0.23 to 1.15 μM across several cancer cell lines. Mechanistic studies revealed that this compound induces apoptosis and inhibits cancer cell migration and invasion.

Quantitative Data Summary

The following tables summarize the biological activity of key compounds derived from 1H-indazole scaffolds, showcasing their potential as therapeutic agents.

Compound ID Target Kinase IC50 (Enzymatic Assay) Cell Line IC50 (Cellular Assay) Reference
C05PLK4< 0.1 nMIMR-32 (Neuroblastoma)0.948 µM[1]
MCF-7 (Breast Cancer)0.979 µM[1]
H460 (Non-small cell lung)1.679 µM[1]
7rFGFR12.9 nM-40.5 nM[2]
7nFGFR115.0 nM-642.1 nM[2]
CFI-400936TTK3.6 nM--
2f--A549 (Lung)1.15 µM
4T1 (Breast)0.23 µM
HepG2 (Liver)0.52 µM
HCT116 (Colon)0.41 µM
U251 (Glioblastoma)0.35 µM

Core Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in organic synthesis is its use as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, allowing for the efficient synthesis of complex biaryl and heteroaryl structures. The boronic acid group is readily converted to a more reactive organopalladium species in the catalytic cycle, which then couples with an organic halide or triflate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core compound, this compound, and a general protocol for its application in Suzuki-Miyaura cross-coupling reactions to generate biologically active derivatives.

Synthesis of this compound

This protocol is based on a standard lithiation-borylation procedure, a common method for the preparation of aryl boronic acids from the corresponding aryl halides.

Materials:

  • 5-Bromo-1H-indazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture may change color, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (or its pinacol ester derivative) (1.2 eq)

  • Aryl/heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4) (0.05 eq)

  • Base (e.g., K2CO3, Cs2CO3) (3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the application of this compound.

Suzuki_Miyaura_Workflow start Combine Reactants: Aryl Halide This compound Pd Catalyst & Base degas Degas with Inert Gas start->degas heat Heat to 80-100 °C degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify product Final Coupled Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Binds Kinase_Cascade Downstream Signaling Cascade (e.g., RAS-MAPK) Receptor->Kinase_Cascade Activates Cell_Response Cellular Response: Proliferation, Survival Kinase_Cascade->Cell_Response Leads to Inhibitor Indazole Derivative Inhibitor->Receptor Inhibits ATP Binding

Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by an indazole derivative.

Drug_Development_Logic Start This compound (Starting Material) Suzuki Suzuki-Miyaura Coupling with diverse aryl/heteroaryl halides Start->Suzuki Library Library of Indazole Derivatives Suzuki->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification (Potent & Selective) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical workflow for the development of indazole-based drug candidates.

Conclusion

This compound has firmly established itself as a cornerstone in the synthesis of novel therapeutic agents, particularly in the field of oncology. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a robust and flexible platform for the generation of diverse molecular libraries. The resulting indazole derivatives have demonstrated remarkable potency and selectivity against a range of clinically relevant protein kinases. This technical guide has provided a snapshot of the key applications, quantitative biological data, and detailed experimental protocols associated with this important chemical entity. As the demand for targeted therapies continues to grow, the applications of this compound are poised to expand, further solidifying its role in the future of drug discovery and development.

References

Technical Guide: Spectroscopic and Application Data for 1H-Indazole-5-boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, verified spectroscopic data for 1H-Indazole-5-boronic acid is scarce. This guide utilizes comprehensive data for a closely related and synthetically relevant precursor, N-Boc-indazole-5-boronic acid pinacol ester , from peer-reviewed literature. This data serves as a robust reference for researchers working with this class of compounds.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its indazole core is a recognized pharmacophore present in numerous kinase inhibitors and other therapeutic agents. The boronic acid moiety makes it an ideal coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. This guide provides key spectroscopic data and experimental context for a protected form of this valuable reagent, alongside a visualization of its primary application in Suzuki-Miyaura coupling.

Spectroscopic Data: N-Boc-Indazole-5-boronic Acid Pinacol Ester

The following data is for the N-Boc protected pinacol ester of this compound, a stable and commonly used intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical structure of N-Boc-indazole-5-boronic acid pinacol esterFigure 1. Chemical structure of N-Boc-indazole-5-boronic acid pinacol ester.

¹H NMR (600 MHz, CDCl₃)
Chemical Shift (δ) ppm Description
8.23s, 1H
8.17d, J = 8.4 Hz, 1H
8.16s, 1H
7.95d, J = 8.4 Hz, 1H
1.73s, 9H
1.37s, 12H
¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Description
149.09
141.27
139.83
134.67
128.66
125.56
124.16br
113.71
84.80
83.90
28.07
24.80
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS-FIA)
Calculated [M+Na]⁺ 367.17996
Found [M+Na]⁺ 367.18018

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis and characterization of indazole derivatives and can be used as a reference for handling this compound and its analogs.

General NMR Spectroscopy Protocol

NMR spectra can be recorded on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent resonance as the internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR). Data should be reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constants (in Hz), and integration.

General Mass Spectrometry Protocol

High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) or field-ionization analysis (FIA) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are typically dissolved in a suitable solvent such as acetonitrile or methanol.

Synthesis of N-Boc-Indazole-5-boronic Acid Pinacol Ester

This synthesis involves a Miyaura borylation reaction, a common method for preparing boronic esters.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst N-Boc-5-bromoindazole N-Boc-5-bromoindazole Reaction Miyaura Borylation (Heat) N-Boc-5-bromoindazole->Reaction B2Pin2 Bis(pinacolato)diboron B2Pin2->Reaction Pd_catalyst PdCl2(dppf)·CH2Cl2 Pd_catalyst->Reaction Cat. Base KOAc Base->Reaction Solvent Dioxane Solvent->Reaction Product N-Boc-indazole-5-boronic acid pinacol ester Reaction->Product

Synthetic workflow for N-Boc-indazole-5-boronic acid pinacol ester.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules, particularly in drug discovery programs targeting kinases. The reaction couples the indazole moiety with an aryl or heteroaryl halide.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Indazole Boronate [R²-B(OR)₃]⁻ BoronicAcid->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Solubility profile of 1H-Indazole-5-boronic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Indazole-5-boronic acid in common laboratory solvents. Directed at researchers, scientists, and professionals in drug development, this document outlines the available solubility information, presents detailed experimental protocols for solubility determination, and visualizes key processes to facilitate practical application.

Introduction to this compound

This compound is a versatile building block in organic synthesis, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility in the synthesis of complex organic molecules makes it a valuable compound in medicinal chemistry and materials science.[1] An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Compound Properties:

PropertyValueReference
CAS Number338454-14-1[1][2][3]
Molecular FormulaC₇H₇BN₂O₂[1][2][3][4]
Molecular Weight161.95 g/mol [2][3][4]
AppearanceWhite to off-white solid/powder[1][5]
Melting Point175-180 °C[2][3]

Solubility Profile

Quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. However, qualitative information and data from analogous compounds, such as phenylboronic acid, can provide valuable insights into its expected solubility behavior. The solubility of boronic acids is generally influenced by the polarity of the solvent and the nature of substituents on the aromatic ring.[6]

Qualitative Solubility of Boronic Acids

General literature suggests that boronic acids exhibit a range of solubilities. For instance, phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][8][9] The hydroxyl groups of the boronic acid moiety can participate in hydrogen bonding, which influences their solubility in polar solvents.[10]

Analogous Quantitative Data: Solubility of Phenylboronic Acid

Due to the lack of specific data for this compound, the following table presents the solubility of the parent compound, phenylboronic acid, in various organic solvents. This information can serve as a useful proxy for estimating the solubility behavior of this compound. The data is presented as the temperature at which a specific mole fraction of the solute dissolves.

SolventMole Fraction (x)Temperature (°C)
Chloroform0.05~40
3-Pentanone0.10~30
Acetone0.10~25
Dipropyl ether0.15~35
Methylcyclohexane0.005~50

Note: Data is estimated from graphical representations in cited literature and should be used as a general guideline.[7][9]

Experimental Protocol for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[6][7][10][11] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[10]

Materials and Equipment
  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser beam and photodetector for turbidity measurement

  • Analytical balance

Procedure
  • Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[10][11]

  • Heating and Stirring : Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min).[10][11]

  • Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe to measure the intensity of light transmission.[10][11]

  • Determination of Dissolution Temperature : Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition. A sharp increase in measured light intensity will indicate this point.[10][11]

  • Data Collection : Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve, plotting solubility (in mole fraction or g/100g of solvent) versus temperature.[11]

Visualizing Experimental and Synthetic Workflows

To further aid researchers, the following diagrams illustrate the experimental workflow for solubility determination and a key synthetic application of this compound.

G Dynamic Solubility Determination Workflow A Sample Preparation (Weigh solute and solvent) B Heating and Stirring (Controlled rate) A->B C Turbidity Monitoring (Luminance probe) B->C D Record Dissolution Temperature (Clear point) C->D E Data Analysis (Construct solubility curve) D->E

Caption: Workflow for the dynamic method of solubility determination.

G Suzuki-Miyaura Cross-Coupling Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Coupled Product (Indazole-Aryl) This compound->Product Aryl Halide (R-X) Aryl Halide (R-X) Aryl Halide (R-X)->Product Pd Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd Catalyst->Product Base Base (e.g., Na2CO3) Base->Product Solvent Solvent Solvent->Product

Caption: Key application: Suzuki-Miyaura cross-coupling reaction.

Conclusion

While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this guide provides a framework for researchers to understand and determine its solubility profile. By utilizing analogous data and employing the detailed experimental protocol, scientists can effectively work with this important synthetic building block. The provided visualizations offer a clear overview of both the solubility determination process and a primary application, facilitating a more informed approach to its use in research and development.

References

The Pivotal Role of Indazole Boronic Acids in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] This technical guide delves into the significant biological activities of molecules synthesized using indazole boronic acids, with a primary focus on their applications in oncology and kinase inhibition. While indazole boronic acids are predominantly versatile synthetic intermediates, their role in accessing potent, biologically active molecules is paramount.[3][4]

Indazole Boronic Acids: Key Synthetic Intermediates

Indazole boronic acids and their corresponding pinacol esters are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[3][4] This palladium-catalyzed carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of complex indazole derivatives by coupling the indazole core to various aryl or heteroaryl partners.[5] This synthetic flexibility is a key driver in the exploration of the chemical space around the indazole scaffold, leading to the discovery of potent and selective drug candidates.

The general workflow for utilizing indazole boronic acids in the discovery of new kinase inhibitors is depicted below.

G cluster_0 Synthesis cluster_1 Screening and Optimization A Indazole Boronic Acid/Ester C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Indazole Derivative Library C->D E High-Throughput Screening D->E F Hit Identification E->F G Lead Optimization (SAR) F->G H Candidate Drug G->H

Synthetic and screening workflow for indazole derivatives.

Anticancer Activity of Indazole Derivatives

A significant body of research has focused on the development of indazole-containing compounds as anticancer agents.[6][7][8] These derivatives have demonstrated potent activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One notable example is the synthesis of a series of indazole derivatives where a key step involves the reaction with corresponding boronic acid pinacol esters.[7] Within this series, compound 2f exhibited potent growth inhibitory activity against several cancer cell lines.[7] Treatment of the 4T1 breast cancer cell line with compound 2f was shown to inhibit cell proliferation and colony formation, and to dose-dependently promote apoptosis.[6][7] This pro-apoptotic effect was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[6]

Quantitative Data: In Vitro Antiproliferative Activity
Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23[7]
2f A549 (Lung)1.15[7]
2f HCT116 (Colon)0.54[7]
2f MCF-7 (Breast)0.31[7]

Kinase Inhibition: A Major Mechanism of Action

Many of the anticancer properties of indazole derivatives can be attributed to their ability to inhibit protein kinases.[9] The indazole scaffold serves as an effective pharmacophore for ATP-competitive kinase inhibitors.[10] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[9] The synthesis of indazole-substituted purines and pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors often utilizes indazole-6-boronic acid as a reactant.[3]

The mechanism of action of many indazole-based kinase inhibitors involves targeting key kinases in oncogenic signaling pathways. For example, the vascular endothelial growth factor receptor (VEGFR) is a critical target in angiogenesis, and its inhibition can starve tumors of their blood supply.

cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Indazole Indazole-based Inhibitor (e.g., Pazopanib) Indazole->VEGFR Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

VEGFR signaling pathway and the inhibitory action of indazole derivatives.
Quantitative Data: Kinase Inhibitory Activity

Compound/Scaffold IDTarget Kinase(s)IC50 (Enzymatic Assay)Reference
PazopanibVEGFR-230 nM[11]
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5 nM[11]
CFI-400945PLK42.8 nM[11]
Compound 102 (1H-indazole-4-carboxamide)FGFR130.2 ± 1.9 nM[11]
3-Amino-1H-indazol-6-yl-benzamide (Cpd. 4)FLT3, PDGFRα, c-Kit<1 nM, 8 nM, 10 nM[11]
Indazole Carboxamide 93aTTK/Mps12.9 nM[12]
Entrectinib (127)ALK12 nM[1]
Compound 109EGFR T790M, EGFR5.3 nM, 8.3 nM[1]

Other Biological Activities

Beyond cancer and kinase inhibition, indazole derivatives have been investigated for a range of other pharmacological properties, including:

  • Anti-inflammatory Activity : Some indazole derivatives have been developed as selective COX-2 inhibitors.[13]

  • Antimicrobial and Antiprotozoal Activity : Certain 2H-indazole derivatives have shown potent activity against various protozoa and fungi.[14]

  • Neuroprotective Effects : Indazole-based compounds have been explored as inhibitors of enzymes implicated in neurodegenerative diseases.[2]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase enzyme of interest

  • Kinase-specific substrate

  • Test compounds (indazole derivatives)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[15][16]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Test compounds (indazole derivatives)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[17]

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 or 72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12][16]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[15]

A Seed Cells in 96-well Plate B Treat with Indazole Derivatives A->B C Incubate (e.g., 72 hours) B->C D Add MTT Solution C->D E Incubate (3-4 hours) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Workflow for the MTT cell viability assay.

Conclusion

Indazole boronic acids are indispensable tools in the synthesis of a diverse range of biologically active indazole derivatives. Their utility in facilitating Suzuki-Miyaura cross-coupling reactions has enabled the rapid development of extensive compound libraries, leading to the discovery of potent inhibitors of various enzymes, particularly protein kinases. The resulting indazole-containing molecules have demonstrated significant promise as anticancer, anti-inflammatory, and antimicrobial agents, with several compounds advancing into clinical use. The continued exploration of novel synthetic routes and biological targets for compounds derived from indazole boronic acids holds great potential for the future of drug discovery.

References

A Technical Guide to 1H-Indazole-5-boronic acid: Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazole-5-boronic acid is a pivotal reagent in contemporary medicinal chemistry and organic synthesis. Its utility is most pronounced in the construction of complex heterocyclic scaffolds, which are central to the development of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions, and its application in the context of inhibiting key cellular signaling pathways relevant to cancer biology.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, suitable for most laboratory applications. Below is a summary of key suppliers and their product specifications.

SupplierProduct NumberPurityAvailable QuantitiesCAS Number
Sigma-Aldrich (MilliporeSigma) 724017≥95%250MG, 1G, 5G338454-14-1
Chem-Impex International 29055≥95% (HPLC)1g, 5g, 25g338454-14-1
Fisher Scientific AA72401730≥95%250mg, 1g338454-14-1
Santa Cruz Biotechnology sc-273391-1g, 5g338454-14-1
Biosynth 3D-FI29055Min. 95%25g, 50g338454-14-1

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₇H₇BN₂O₂
Molecular Weight 161.95 g/mol
Appearance White to off-white solid
Melting Point 175-180 °C
Storage Temperature 2-8°C
SMILES OB(O)c1ccc2[nH]ncc2c1
InChI Key CLVPGJWAMIADSY-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, such as 4-bromo-2-methylaniline. The first step involves the formation of 5-bromo-1H-indazole, which is then converted to the desired boronic acid.

Step 1: Synthesis of 5-bromo-1H-indazole [1]

This procedure involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.

  • Materials: 4-bromo-2-methylaniline, chloroform, acetic anhydride, potassium acetate, isoamyl nitrite, concentrated hydrochloric acid, 50% sodium hydroxide, ethyl acetate, heptane.

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

    • Add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the solution for 50 minutes.

    • Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture.

    • Heat the reaction mixture to reflux (68°C) and maintain for 20 hours.

    • Cool the mixture to 25°C and remove the volatile components under reduced pressure.

    • Add water (225 mL) in portions and distill the azeotrope to remove remaining volatiles.

    • Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

    • Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

    • Cool the solution to 20°C and basify to pH 11 by the controlled addition of 50% sodium hydroxide (approx. 520 g) while keeping the temperature below 37°C.

    • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a pad of celite.

    • Separate the organic layer and extract the aqueous phase with ethyl acetate (2 x 200 mL).

    • Combine the organic layers, wash with brine (240 mL), and dry over magnesium sulfate.

    • Filter the solution through a silica gel pad (45 g) with ethyl acetate as the eluent.

    • Concentrate the eluant by rotary evaporation, adding heptane (total of 0.45 L) during distillation until a dry solid remains.

    • Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.

Step 2: Conversion of 5-bromo-1H-indazole to this compound

This step involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent hydrolysis.

  • Materials: 5-bromo-1H-indazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, 1 M hydrochloric acid, diethyl ether.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1H-indazole (1.0 eq) and dissolve in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 eq) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

    • Add triisopropyl borate (3.0 eq) dropwise to the reaction mixture at -78°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid at 0°C, and stir for 1 hour.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Protocol

This compound is a key building block for the synthesis of kinase inhibitors. The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.

  • Materials: this compound (1.0 eq), aryl halide (e.g., 4-bromopyridine, 1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2.0 eq), solvent (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Procedure:

    • To a Schlenk flask or a sealable reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

    • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent system to the reaction mixture via syringe.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The indazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Many potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, are synthesized using this compound.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Indazole_Inhibitor Indazole-based Akt Inhibitor Indazole_Inhibitor->Akt Inhibits Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Kinase_Inhibitor_Workflow Start This compound + Aryl Halide Synthesis Suzuki-Miyaura Cross-Coupling Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (e.g., Akt) Characterization->Screening Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Screening->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt

References

Technical Guide: Safety, Handling, and Storage of 1H-Indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key applications of 1H-Indazole-5-boronic acid. The content is intended to support laboratory safety and experimental design for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid, off-white to white powder. It is a versatile synthetic intermediate, particularly in the development of pharmaceuticals.[1][2]

PropertyValueReference
CAS Number 338454-14-1[3][4]
Molecular Formula C₇H₇BN₂O₂[1][3][4]
Molecular Weight 161.95 g/mol [1][4][5]
Melting Point 175-180 °C[3][4][5][6]
Appearance White to off-white solid
Purity ≥95%[3][4][5]

Safety and Hazard Information

This compound is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[3][5][7] Adherence to safety guidelines is crucial.

GHS Hazard Classification
PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed.[3][4][5][8] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]
Precautionary Statements
CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P264 Wash face, hands and any exposed skin thoroughly after handling.[7][9]
P270 Do not eat, drink or smoke when using this product.[9]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[7][9]
P301+P312 IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[7][9]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring safety when handling this compound is outlined below.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Work_Area Work in a well-ventilated area (e.g., fume hood) PPE Don appropriate PPE: - Safety goggles/face shield - Chemical-resistant gloves - Lab coat Work_Area->PPE Avoid_Dust Avoid dust formation PPE->Avoid_Dust Avoid_Contact Prevent contact with skin, eyes, and clothing Avoid_Dust->Avoid_Contact No_Consumption Do not eat, drink, or smoke Avoid_Contact->No_Consumption Wash_Hands Wash hands thoroughly after handling No_Consumption->Wash_Hands Decontaminate Decontaminate work surfaces Wash_Hands->Decontaminate

Caption: Personal safety workflow for handling this compound.
Storage Conditions

  • Temperature: Store in a refrigerator at 2-8°C.[3][4][7][8]

  • Atmosphere: The compound can be air-sensitive. For long-term storage, it is recommended to store under an inert atmosphere such as nitrogen or argon.[10]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[9]

  • Incompatibilities: Avoid strong oxidizing agents.

Experimental Protocols and Applications

This compound is a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is instrumental in forming carbon-carbon bonds to create more complex molecules, particularly in the synthesis of kinase inhibitors for cancer research.[2][3][11]

Representative Suzuki-Miyaura Coupling Protocol

The following is a generalized protocol based on typical conditions for Suzuki-Miyaura reactions involving heteroaryl boronic acids.[10][12][13] Researchers should optimize conditions for their specific substrates.

Objective: To couple this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if used).

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 140°C. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G Start Assemble Reactants (Boronic Acid, Aryl Halide, Base, Catalyst) in Schlenk flask Inert Establish Inert Atmosphere (Nitrogen or Argon) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-140°C) Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up (Extraction and Washing) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Role in Kinase Inhibitor Synthesis

This compound is a reactant for the synthesis of inhibitors targeting key signaling pathways in cancer, such as the Tpl2 and mTOR pathways.[3]

Tpl2 Signaling Pathway

Tumor progression locus 2 (Tpl2), also known as MAP3K8, is a kinase that activates downstream MAPK signaling cascades.[3][9] It plays a role in inflammation and has been implicated in tumorigenesis.[6] Tpl2 can activate both the MEK/ERK and the p38 MAPK pathways.[3]

Tpl2_Pathway Receptor TLR / TNFR / IL-1R Tpl2 Tpl2 (MAP3K8) Receptor->Tpl2 MEK1_2 MEK1/2 Tpl2->MEK1_2 MEK3_6 MEK3/6 Tpl2->MEK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation p38 p38 MAPK MEK3_6->p38 Inflammation Inflammation Gene Expression p38->Inflammation

Caption: Simplified Tpl2 signaling pathway.
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[4][7][8] It is a downstream effector of the PI3K/AKT pathway and is frequently hyperactivated in various cancers.[1][4][5][7] The synthesis of mTOR inhibitors is a key strategy in cancer drug development.

mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC mTORC1 mTORC1 AKT->mTORC1 TSC->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Result Protein Synthesis Cell Growth & Proliferation S6K1->Result 4EBP1->Result

References

Introduction: The Rise of Boronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Boronic Acids as Bioisosteres of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide explores the critical role of boronic acids as bioisosteres for carboxylic acids in modern drug design. We delve into the physicochemical properties, binding interactions, and strategic applications that have established boronic acids as a pivotal functional group in the development of novel therapeutics. This document provides an in-depth analysis of their advantages, challenges, and the experimental methodologies crucial for their successful implementation.

The concept of bioisosterism, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Carboxylic acids are ubiquitous in bioactive molecules due to their ability to form strong hydrogen bonds and salt bridges. However, their inherent acidity (typically with a pKa of 4-5) often leads to poor membrane permeability and rapid metabolism, limiting oral bioavailability.

Boronic acids have emerged as effective bioisosteres of carboxylic acids, offering a unique combination of properties that can overcome these limitations. With a vacant p-orbital, boron can act as a Lewis acid, enabling covalent interactions with nucleophilic residues in enzyme active sites, a mode of binding not accessible to carboxylic acids. This has led to the development of potent and selective inhibitors for various enzyme classes, most notably proteases.

Physicochemical Properties and Binding Interactions

A key distinction between boronic acids and carboxylic acids lies in their geometry and acidity. While carboxylic acids are planar, boronic acids can adopt both a trigonal planar (sp2 hybridized) and a tetrahedral (sp3 hybridized) geometry upon interaction with a nucleophile. This flexibility allows them to mimic the transition state of substrate hydrolysis in certain enzymes.

The pKa of boronic acids is typically higher (around 9) than that of carboxylic acids. This reduced acidity at physiological pH (7.4) means that boronic acids exist predominantly in their neutral, trigonal planar form, which enhances their ability to cross cell membranes. Upon entering the microenvironment of an enzyme's active site, the local polarity and presence of specific residues can facilitate the formation of the charged, tetrahedral boronate species, enabling strong binding.

Table 1: Comparison of Physicochemical Properties

PropertyCarboxylic AcidsBoronic Acids
Typical pKa 4 - 5~9
Geometry Trigonal PlanarTrigonal Planar / Tetrahedral
Primary Binding Interactions Hydrogen Bonds, Salt BridgesCovalent Bonds, Hydrogen Bonds
Charge at pH 7.4 Predominantly NegativePredominantly Neutral
Cell Permeability Generally LowGenerally Higher

Case Study: Bortezomib (Velcade®) - A Paradigm of Success

The proteasome inhibitor Bortezomib is a prime example of the successful application of boronic acid chemistry in drug development. It is a potent and selective inhibitor of the 26S proteasome, a key player in cellular protein degradation. The boronic acid moiety in Bortezomib forms a stable, covalent bond with the active site threonine residue of the proteasome, leading to its inhibition.

Table 2: Activity of Bortezomib

ParameterValue
Target 26S Proteasome (Chymotrypsin-like activity)
Ki 0.6 nM
Mechanism of Action Reversible covalent inhibition
Therapeutic Indication Multiple Myeloma, Mantle Cell Lymphoma

Experimental Protocols

Synthesis of Boronic Acids

A common method for the synthesis of boronic acids is the palladium-catalyzed cross-coupling reaction (Suzuki-Miyaura coupling) between an aryl or vinyl halide and a diboron ester, followed by hydrolysis.

Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Boronic Acid Synthesis

  • Reaction Setup: In a nitrogen-purged flask, combine the aryl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.03 eq), and a base like potassium acetate (3.0 eq) in an anhydrous solvent (e.g., dioxane or toluene).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting boronic ester by column chromatography on silica gel.

  • Hydrolysis: Treat the purified boronic ester with an acid (e.g., HCl) in a biphasic solvent system (e.g., diethyl ether/water) or with a resin like Amberlite IRA743 to yield the desired boronic acid.

Determination of pKa

The pKa of a boronic acid can be determined using potentiometric titration or UV-Vis spectroscopy.

Protocol: pKa Determination by UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from 2 to 12).

  • Measurement: Add a small aliquot of the boronic acid stock solution to each buffer to a final concentration in the micromolar range. Record the UV-Vis spectrum for each pH.

  • Data Analysis: The absorbance at a specific wavelength will change as a function of pH due to the different ionization states of the boronic acid. Plot the absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Enzyme Inhibition Assays

The inhibitory potency of a boronic acid against its target enzyme is typically determined using an in vitro enzyme inhibition assay.

Protocol: Protease Inhibition Assay

  • Reagents: Prepare solutions of the target protease, a fluorogenic substrate, and the boronic acid inhibitor in a suitable assay buffer.

  • Assay Procedure: In a microplate, add the enzyme and varying concentrations of the inhibitor. Incubate for a predetermined time to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibitors to determine the Ki or IC50 value.

Visualizations

signaling_pathway cluster_0 Cellular Protein Homeostasis cluster_1 Mechanism of Boronic Acid Inhibitor Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein Protein Cellular Protein Protein->Ub_Protein Ubiquitination Proteasome 26S Proteasome Ub_Protein->Proteasome Targeting Inhibited_Proteasome Inhibited Proteasome Complex Ub_Protein->Inhibited_Proteasome Blockade of Degradation Peptides Small Peptides Proteasome->Peptides Degradation Proteasome->Inhibited_Proteasome Bortezomib Bortezomib (Boronic Acid) Bortezomib->Inhibited_Proteasome Covalent Inhibition

Caption: Mechanism of proteasome inhibition by a boronic acid-containing drug like Bortezomib.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Evaluation start Aryl Halide + Bis(pinacolato)diboron coupling Suzuki-Miyaura Coupling start->coupling hydrolysis Hydrolysis coupling->hydrolysis purification Purification hydrolysis->purification boronic_acid Boronic Acid Product purification->boronic_acid pka pKa Determination (UV-Vis) boronic_acid->pka inhibition Enzyme Inhibition Assay (Ki, IC50) boronic_acid->inhibition cell_perm Cell Permeability (e.g., PAMPA) inhibition->cell_perm adme ADME Profiling cell_perm->adme logical_relationship cluster_properties Physicochemical Properties cluster_consequences Biological Consequences Carboxylic_Acid Carboxylic Acid low_pka Low pKa (~4-5) Carboxylic_Acid->low_pka planar Trigonal Planar Carboxylic_Acid->planar Boronic_Acid Boronic Acid Bioisostere high_pka High pKa (~9) Boronic_Acid->high_pka tetrahedral Tetrahedral Potential Boronic_Acid->tetrahedral poor_perm Poor Cell Permeability low_pka->poor_perm good_perm Improved Cell Permeability high_pka->good_perm h_bond H-Bonding / Salt Bridge planar->h_bond covalent Covalent Interactions tetrahedral->covalent

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 1H-Indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Consequently, the development of robust methods for the functionalization of indazoles is of significant interest.

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 1H-Indazole-5-boronic acid with aryl halides, a key transformation for the synthesis of 5-aryl-1H-indazoles. These compounds are valuable intermediates in the discovery and development of novel therapeutics. This compound and its derivatives, such as the pinacol ester, are versatile reagents in these coupling reactions, with the pinacol ester often offering enhanced stability and solubility.[2]

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (e.g., an aryl bromide). The catalytic cycle, which is central to the transformation, involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-indazole

This protocol describes the synthesis of 5-(4-methoxyphenyl)-1H-indazole via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • To the stirred suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-methoxyphenyl)-1H-indazole.

Data Presentation

The following tables summarize the typical quantitative data obtained from the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides.

Table 1: Reaction Conditions and Yields

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O (4:1)851485
21-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O (4:1:1)901278
31-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (5)Cs₂CO₃Dimethoxyethane/H₂O (4:1)801682
43-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O (5:1)1001075

Table 2: Characterization Data for 5-(4-methoxyphenyl)-1H-indazole

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ (ppm)10.1 (br s, 1H), 8.15 (s, 1H), 7.75 (d, J = 8.8 Hz, 1H), 7.60 (d, J = 8.8 Hz, 2H), 7.50 (dd, J = 8.8, 1.6 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H).[3]
¹³C NMR (101 MHz, CDCl₃) δ (ppm)159.0, 140.5, 135.0, 134.8, 132.5, 128.5, 125.0, 121.0, 114.5, 110.0, 55.5.
HRMS (ESI) m/z calculated for C₁₄H₁₂N₂O [M+H]⁺: 225.1022, found: 225.1028.

Diagrams

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base Ar-Pd(II)-R(L2):s->Pd(0)L2:w Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination ArX Aryl Halide (Ar-X) RBOR2 Indazole Boronic Acid (R-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: This compound, Aryl Halide, Base B Add Solvent (Dioxane/Water) A->B C Degas Mixture B->C D Add Pd Catalyst C->D E Heat to 80-100 °C (12-16 h) D->E F Cool to RT E->F G Aqueous Workup (Water, Ethyl Acetate) F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.

References

Application of 1H-Indazole-5-boronic Acid in Kinase Inhibitor Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indazole-5-boronic acid is a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The indazole scaffold is a privileged structure in many approved kinase inhibitor drugs, and the boronic acid moiety at the 5-position allows for the facile introduction of various aryl and heteroaryl groups through Suzuki-Miyaura cross-coupling reactions. This application note provides detailed protocols and data on the use of this compound in the synthesis of potent kinase inhibitors, targeting key enzymes in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Key Applications in Kinase Inhibitor Synthesis

This compound serves as a crucial intermediate for the synthesis of inhibitors targeting a range of kinases, including but not limited to:

  • Tpl2 (Cot) Kinase: An important mediator in the MAP kinase signaling pathway, involved in inflammation and immunity.

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1]

  • Tyrosine and Phosphoinositide Kinases: Broad families of enzymes often implicated in cancer and other diseases.[1]

The Suzuki-Miyaura coupling reaction is the primary method for utilizing this compound, enabling the formation of a C-C bond between the indazole core and a variety of (hetero)aryl halides. This strategy allows for the exploration of the chemical space around the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

Data Presentation

The following table summarizes quantitative data for representative kinase inhibitors synthesized using an indazole scaffold, illustrating the potency achieved with this core structure. While specific examples starting directly from this compound are less prevalent in publicly available literature, the data for closely related 5-substituted indazoles highlight the potential of this synthetic approach.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay IC50 (µM)Reference Cell Line
Compound 1 Tpl2500.5 (p-Erk)Human Monocytes
Torin2 mTOR0.250.00025-
Compound 6i VEGFR-224.51.37HUVEC
Compound C05 PLK4< 0.10.948IMR-32 (neuroblastoma)
SR-1459 ROCK-II13--

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl halide to synthesize a 5-(heteroaryl)-1H-indazole kinase inhibitor.

Materials:

  • This compound

  • Appropriate (hetero)aryl halide (e.g., 2-chloro-4-aminopyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq.), the (hetero)aryl halide (1.2 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05-0.10 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 5-(heteroaryl)-1H-indazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the mTOR signaling pathway, a key target for inhibitors synthesized from 1H-indazole derivatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Indazole_Inhibitor Indazole-based mTOR Inhibitor Indazole_Inhibitor->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and the inhibitory action of indazole-based compounds.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.

Experimental_Workflow Start Starting Materials: This compound (Hetero)aryl Halide Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Purification Purification (e.g., Column Chromatography) Suzuki_Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Characterization->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (Cell Proliferation, Western Blot) In_Vitro_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: General workflow for kinase inhibitor synthesis and evaluation.

This compound is a valuable and versatile reagent in the synthesis of kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for generating diverse libraries of 5-substituted indazole derivatives. The protocols and data presented herein serve as a guide for researchers to design and synthesize novel and potent kinase inhibitors for therapeutic development. Further exploration of different coupling partners and optimization of reaction conditions can lead to the discovery of next-generation targeted therapies.

References

Use of 1H-Indazole-5-boronic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1H-Indazole-5-boronic acid and its derivatives have emerged as indispensable building blocks in the landscape of modern medicinal chemistry. The unique structural and electronic properties of the indazole scaffold, coupled with the versatile reactivity of the boronic acid functional group, have positioned these compounds as privileged synthons for the development of novel therapeutics. This is particularly evident in the field of oncology, where the indazole moiety is a core component of numerous kinase inhibitors. These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols and quantitative data to guide researchers in this dynamic field.

The primary application of this compound in drug discovery lies in its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of complex biaryl and heteroaryl structures, which are prevalent in biologically active molecules.[1][2] The ability to readily diversify the molecular scaffold by coupling this compound with a wide array of aryl and heteroaryl halides is a key advantage in the generation of compound libraries for high-throughput screening and lead optimization.

Key Applications in Drug Discovery:

  • Kinase Inhibitors: The indazole nucleus is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[3] By employing this compound as a scaffold, medicinal chemists can synthesize potent and selective inhibitors of a range of kinases implicated in cancer and other diseases. Notable targets include Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like tyrosine kinase 3 (FLT3), and c-Jun N-terminal kinase (JNK).

  • Anti-Cancer Agents: Derivatives of 1H-indazole have demonstrated significant anti-proliferative activity against a variety of cancer cell lines.[4] The modular nature of their synthesis using this compound allows for the fine-tuning of their pharmacological properties to enhance efficacy and reduce toxicity.

  • Agrochemicals: The utility of the indazole scaffold extends beyond pharmaceuticals into the realm of agrochemicals, where derivatives have shown promise as herbicides and fungicides.[5]

Data Presentation:

The following tables summarize quantitative data for reactions utilizing indazole scaffolds and the biological activity of the resulting compounds.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Yields with Indazole Scaffolds

Indazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dimethoxyethane80295[6]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄ (3)K₂CO₃Dimethoxyethane80260[6]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂ (3)K₂CO₃Dimethoxyethane80230[6]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(OAc)₂ (3)K₂CO₃Dimethoxyethane80210[6]
3-chloroindazole5-indole boronic acidPd source (2)K₃PO₄dioxane/H₂O1001595[7]

Table 2: In Vitro Anti-proliferative Activity of Indazole Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 6oK562Chronic Myeloid Leukemia5.15[4]
Compound 6oA549Lung Cancer10.32[4]
Compound 6oPC-3Prostate Cancer12.51[4]
Compound 6oHep-G2Hepatoma15.73[4]
Compound 5kHep-G2Hepatoma3.32[4]
5-FluorouracilK562Chronic Myeloid Leukemia2.25[4]

Table 3: Kinase Inhibitory Activity of Indazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 8rFLT341.6[8]
Compound 8rFLT3-ITD (W51)22.8[8]
Compound 8rFLT3-TKD (D835Y)5.64[8]
Compound 95RSK2< 2.5[3]
Compound 59cPim1-33-70[9]

Experimental Protocols:

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. This method is adapted from established procedures for similar substrates.[10][11]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene, with or without water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent to the reaction mixture via syringe. If a biphasic system is used, add the degassed water at this stage.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Aryl Halide, Base inert Establish Inert Atmosphere (N₂/Ar) start->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract purify Purify (Chromatography) extract->purify product Isolated Product purify->product VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Indazole Indazole-based Inhibitor Indazole->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival, Angiogenesis Akt->Proliferation Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes JNK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Targets cluster_response Cellular Response Stress Stress (UV, ROS) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Other Other Transcription Factors JNK->Other Indazole Indazole-based Inhibitor Indazole->JNK Inhibits Response Apoptosis, Inflammation, Differentiation cJun->Response Other->Response p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes MDM2 MDM2 p53->MDM2 Activates Transcription Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair p53->Repair MDM2->p53 Promotes Degradation Indazole Indazole-based Compound Indazole->MDM2 Inhibits Interaction with p53

References

Application Notes and Protocols: Palladium Catalyst Selection for Suzuki-Miyaura Coupling with 1H-Indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The indazole moiety is a privileged scaffold in drug discovery, and the functionalization of this core structure is of significant interest. This document provides detailed application notes and protocols for the selection of an appropriate palladium catalyst for the Suzuki-Miyaura coupling of 1H-Indazole-5-boronic acid with aryl halides. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity of the desired 5-aryl-1H-indazoles.

Catalyst Performance Comparison

While a direct comparative study of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions is not extensively documented in the literature, analysis of related couplings of indazole derivatives allows for a qualitative and semi-quantitative comparison of catalyst performance. The following table summarizes representative data for commonly used palladium catalysts in the coupling of indazole derivatives with various coupling partners. It is important to note that reaction conditions may vary between studies, and this table should be used as a guide for catalyst selection and optimization.

Palladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane802High[1][2]
Pd(OAc)₂ SPhosK₃PO₄Dioxane/H₂O10015-20Good to Excellent[3]
Pd₂(dba)₃ XPhosK₃PO₄Dioxane/H₂O10015-20Good to Excellent[3]
PEPPSI-IPr IPrK₂CO₃THF60-80Not SpecifiedHighNot Specified
Pd(PPh₃)₄ PPh₃Na₂CO₃DMF95-100Not Specified86[4]

Key Observations:

  • Pd(dppf)Cl₂ has been shown to be a highly effective and versatile catalyst for the Suzuki coupling of bromo-indazoles, providing high yields in relatively short reaction times.[1][2]

  • Buchwald palladacycles , particularly those employing ligands like SPhos and XPhos , are excellent choices for the coupling of unprotected nitrogen-rich heterocycles like indazoles, demonstrating good to excellent yields.[3]

  • PEPPSI-IPr , a pyridine-enhanced precatalyst, is known for its high reactivity and stability, making it a suitable candidate for challenging couplings.

  • Pd(PPh₃)₄ is a classic catalyst for Suzuki couplings and can provide good yields, although it may require higher temperatures.[4]

Experimental Protocols

The following are detailed methodologies for Suzuki-Miyaura coupling reactions involving indazole derivatives, which can be adapted for this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from procedures reported for the successful coupling of bromo-indazoles.[1][2]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethoxyethane (DME)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.05 - 0.1 equivalents).

  • Add anhydrous dimethoxyethane and a minimal amount of degassed water to the flask via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indazole.

Protocol 2: General Procedure using Buchwald Palladacycle (XPhos)

This protocol is based on general procedures for the coupling of nitrogen-containing heterocycles.[3]

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride or bromide)

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01-0.02 equivalents) and XPhos (0.02-0.04 equivalents) to a Schlenk flask.

  • Add the aryl halide (1.0 equivalent), this compound (1.5 equivalents), and potassium phosphate (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdArB Ar-Pd(II)-Ar' Ln Transmetalation->ArPdArB Ar'B(OH)₃⁻ ArPdArB->Pd0 Reductive Elimination RedElim Reductive Elimination ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Coupling

Experimental_Workflow start Start: Assemble Reactants (Indazole Boronic Acid, Aryl Halide, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert catalyst Add Palladium Catalyst and Ligand (if applicable) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End: Characterize Product (NMR, MS) purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for C-C Bond Formation with Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazoles are a class of bicyclic heteroaromatic compounds that are considered bioisosteres of indoles and are prevalent in a wide range of biologically active compounds.[1][2] The functionalization of the indazole scaffold, particularly through the formation of carbon-carbon (C-C) bonds, is of significant interest in medicinal chemistry and drug development for creating novel therapeutic agents, including kinase inhibitors.[3][4] Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, along with direct C-H activation/arylation, provide a powerful and versatile toolkit for the synthesis of diverse indazole derivatives.[5][6] These methods enable the construction of C-C bonds under relatively mild conditions with good functional group tolerance.[7][8] This document provides detailed application notes and experimental protocols for these key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between halo-indazoles (or indazole triflates) and various organoboron reagents.[5][8] This reaction is valued for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids and their derivatives.[3][9]

Data Presentation: Suzuki-Miyaura Coupling of Halo-Indazoles

The following table summarizes various reaction conditions for the Suzuki-Miyaura coupling of bromo- and iodo-indazole derivatives.

Indazole SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
N-(6-bromo-1H-indazol-4-yl)acetamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[5]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (N/A)-K₂CO₃DME802High[10]
3-chloroindazole5-indole boronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄dioxane/water1001585[2]
3-iodo-1H-indazolePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1001295[4]
1-Boc-3-iodo-1H-indazole4-(methoxycarbonyl)phenylboronic acidFerrocene-based Pd complex-K₂CO₃[bmim][BF₄]1000.593[9]
5-bromo-indazole-3-carboxylate2-pyrroleboronic acidPd(dppf)Cl₂ (N/A)-K₂CO₃DME80270[10]
Bromo-indazole carboxamideVarious arylboronic acidsPdCl₂(dppf)·(DCM) (5)-K₂CO₃1,4-dioxane/water10012Good[11]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[3]

  • Reagent Setup : In a round-bottom flask or reaction vial, combine the halo-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv.).[3][11]

  • Solvent Addition : Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[3]

  • Degassing : Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes to remove dissolved oxygen.[3]

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%).[3][5]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[3][5]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5] Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[5]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_int1 Oxidative Addition (R-X-Pd(II)L_n) pd0->pd_int1 Indazole-X pd_int2 Transmetalation (R-Pd(II)-R'L_n) pd_int1->pd_int2 [R'-B(OR)₂(Base)]⁻ pd_int2->pd0 Reductive Elimination product Indazole-R' pd_int2->product rx Indazole-X boronic R'-B(OR)₂ base Base Workflow General Cross-Coupling Experimental Workflow A 1. Reagent Setup (Indazole, Coupling Partner, Base, Solvent) B 2. Degassing (Inert Gas Purge) A->B C 3. Catalyst Addition (Under Inert Atmosphere) B->C D 4. Reaction (Stirring at Defined Temp/Time) C->D E 5. Reaction Workup (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G Characterized Product F->G PI3K_Pathway Inhibition of PI3K/Akt/mTOR Pathway by 3-Aryl-1H-Indazole rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 Activation akt Akt pip3->akt Recruitment pdk1->akt Phosphorylation mtorc1 mTORC1 akt->mtorc1 Activation downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mtorc1->downstream Activation pten PTEN pten->pip3 Dephosphorylation (Inhibition)   inhibitor 3-Aryl-1H-Indazole (Kinase Inhibitor) inhibitor->akt Inhibition

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 1H-Indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials. The indazole moiety, in particular, is a key pharmacophore in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of a wide array of biaryl compounds under mild conditions with high functional group tolerance. This application note provides a detailed protocol for the synthesis of 5-aryl-1H-indazoles via the Suzuki-Miyaura coupling of 1H-indazole-5-boronic acid with various aryl halides.

The acidic proton on the indazole nitrogen can often interfere with the palladium catalyst, leading to lower yields. Therefore, a protocol utilizing an N-Boc protected indazole-5-boronic acid is presented, which generally provides higher and more reproducible yields. A subsequent deprotection step efficiently yields the desired NH-indazole product.

Reaction Scheme

The overall transformation involves a two-step process: N-protection of the indazole followed by the Suzuki-Miyaura cross-coupling reaction.

Reaction_Scheme cluster_0 Step 1: N-Protection cluster_1 Step 2: Suzuki-Miyaura Coupling IndazoleBoronicAcid This compound BocAnhydride (Boc)2O, Base IndazoleBoronicAcid->BocAnhydride BocProtected N-Boc-1H-Indazole-5-boronic acid ArylHalide Aryl Halide (Ar-X) Catalyst Pd Catalyst, Base BocProtected->Catalyst BocAnhydride->BocProtected ArylHalide->Catalyst BiarylProduct 5-Aryl-N-Boc-1H-indazole Catalyst->BiarylProduct

Caption: General scheme for the N-protection and subsequent Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM or THF, add triethylamine (2.0-3.0 eq.).

  • Add di-tert-butyl dicarbonate (1.1-1.5 eq.) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-1H-indazole-5-boronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • N-Boc-1H-indazole-5-boronic acid (or its pinacol ester)

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

Procedure:

  • In a reaction vessel, combine N-Boc-1H-indazole-5-boronic acid (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-N-Boc-1H-indazole.

Protocol 3: N-Boc Deprotection

Materials:

  • 5-Aryl-N-Boc-1H-indazole

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., DCM or 1,4-dioxane)

Procedure:

  • Dissolve the 5-aryl-N-Boc-1H-indazole in a suitable solvent such as DCM.

  • Add TFA (5-10 eq.) or a solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final 5-aryl-1H-indazole.

Data Presentation

The following table summarizes representative examples of the Suzuki-Miyaura coupling of N-protected 5-bromoindazoles with various boronic acids. These results are indicative of the expected yields for the coupling of N-Boc-1H-indazole-5-boronic acid with the corresponding aryl bromides under optimized conditions.

EntryAryl Boronic Acid PartnerProductYield (%)
1N-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole84[1]
22-Thiopheneboronic acid1-Ethyl-5-(thiophen-2-yl)-1H-indazole70[1]
3N-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1H-indazole50[1]
42-Thiopheneboronic acid5-(Thiophen-2-yl)-1H-indazole42[1]
5N-Boc-2-pyrroleboronic acid1-Boc-5-(N-Boc-pyrrol-2-yl)-1H-indazole82[1]
62-Thiopheneboronic acid1-Boc-5-(thiophen-2-yl)-1H-indazole75[1]

Note: Yields are based on the coupling of N-substituted 5-bromoindazoles with the indicated boronic acids as reported in the literature and serve as a proxy for the scope of the target reaction.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation (R-B(OR)2, Base) PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-R(L_n) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow Experimental Workflow Start Combine Reactants: N-Boc-Indazole-5-boronic acid, Aryl Halide, Catalyst, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Deprotect N-Boc Deprotection (if necessary) Purify->Deprotect FinalProduct Final Biaryl Product Deprotect->FinalProduct

Caption: A streamlined workflow for the synthesis of biaryl indazoles.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1H-indazoles. The use of an N-Boc protecting group on the this compound is recommended to ensure high yields and reproducibility. The protocols provided herein offer a robust starting point for researchers in drug discovery and materials science to access a diverse range of biaryl indazole derivatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations to achieve optimal results.

References

Application Notes: The Use of 1H-Indazole-5-boronic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in drug development. This approach relies on screening small, low molecular weight compounds, or "fragments," for weak but efficient binding to a biological target.[1][2] These initial fragment hits can then be optimized and grown into more potent, drug-like molecules. The 1H-indazole scaffold is a well-established pharmacophore, particularly recognized for its ability to act as a hinge-binding motif in various kinases.[3][4] When combined with a boronic acid functional group, a known reactive moiety that can form reversible covalent interactions with serine, threonine, or cysteine residues in enzyme active sites, the resulting molecule, 1H-Indazole-5-boronic acid, represents a fragment of significant interest for FBDD campaigns, especially against enzyme targets like kinases and proteases.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a starting fragment in a typical FBDD workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties align well with the "Rule of Three" often applied for selecting fragments in FBDD.

PropertyValueSource
Molecular Weight 161.95 g/mol [6]
Formula C₇H₇BN₂O₂[6]
Assay Purity ≥95%[6]
Melting Point 175-180 °C[6]
SMILES OB(O)c1ccc2[nH]ncc2c1[6]
InChI Key CLVPGJWAMIADSY-UHFFFAOYSA-N[6]

Application in Fragment-Based Drug Discovery

This compound is a valuable building block for synthesizing more complex pharmaceutical agents, often via Suzuki-Miyaura cross-coupling reactions.[7][8] In the context of FBDD, its utility lies in its potential to serve as a starting point for developing inhibitors against a range of targets. The indazole ring can establish key hydrogen bonding interactions, while the boronic acid can engage with catalytic residues. A typical FBDD campaign involves a cascade of biophysical methods to identify and validate such fragment hits.[1][9][10]

Experimental Protocols

The following protocols describe a standard workflow for screening and validating the binding of this compound against a hypothetical serine/threonine kinase, referred to as "Target Kinase."

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

This protocol is designed for rapid primary screening to identify fragments that bind to and stabilize the Target Kinase, resulting in a measurable shift in its melting temperature (Tₘ).

Materials:

  • Purified Target Kinase protein (e.g., at 1 mg/mL in a suitable buffer like 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound (e.g., 100 mM stock in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plates

  • Real-time PCR instrument capable of performing a melt curve analysis

Method:

  • Assay Preparation:

    • Prepare a 2 µM solution of Target Kinase in the assay buffer.

    • Prepare a 10x working solution of SYPRO Orange dye by diluting the stock 1:500 in assay buffer.

    • Prepare a 1 mM solution of this compound in the assay buffer (final DMSO concentration should be kept consistent across all wells, typically ≤ 1%).

  • Plate Setup:

    • In each well of a 96-well plate, add 20 µL of the 2 µM Target Kinase solution.

    • Add 2.5 µL of the 1 mM this compound solution to the sample wells.

    • Add 2.5 µL of assay buffer with the equivalent percentage of DMSO to the negative control wells.

    • Add 2.5 µL of the 10x SYPRO Orange dye to all wells.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tₘ) is the midpoint of the unfolding transition.

    • Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the control from the Tₘ of the sample containing the fragment.

    • A significant positive ΔTₘ (typically > 2°C) indicates fragment binding and stabilization.

Illustrative Data for DSF/TSA Screen

FragmentConcentration (µM)Tₘ (°C)ΔTₘ (°C)Hit Status
Control (DMSO) N/A52.1N/A-
This compound 20055.3+3.2Hit
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

This protocol is used to confirm the direct binding of the fragment to the immobilized target and to determine the binding affinity (Kₖ) and kinetics.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified Target Kinase

  • This compound in a dilution series (e.g., 1000 µM down to 15.6 µM)

  • Running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO)

Method:

  • Target Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the Target Kinase (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein immobilization.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in the running buffer.

    • Inject the fragment solutions over the immobilized Target Kinase and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank.

    • Monitor the binding response (in Response Units, RU) over time.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data for each injection.

    • Subtract the buffer-only blank injection data.

    • Plot the equilibrium binding response against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the equilibrium dissociation constant (Kₖ).

Illustrative Data for SPR Analysis

FragmentKₖ (µM)
This compound 450
Protocol 3: Orthogonal Validation using Isothermal Titration Calorimetry (ITC)

ITC provides a thermodynamic profile of the binding interaction and serves as a robust, label-free validation method.

Materials:

  • Isothermal Titration Calorimeter

  • Purified Target Kinase (e.g., 20-50 µM in ITC buffer)

  • This compound (e.g., 1-2 mM in the same ITC buffer)

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, with matching DMSO concentration)

Method:

  • Sample Preparation:

    • Prepare the Target Kinase solution in the sample cell and the this compound solution in the injection syringe.

    • Ensure the buffer is identical for both protein and fragment to minimize heats of dilution.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of fragment to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₖ), stoichiometry (n), and enthalpy of binding (ΔH).

Illustrative Thermodynamic Data from ITC

FragmentKₖ (µM)Stoichiometry (n)ΔH (kcal/mol)
This compound 5200.98-8.5

Visualizations

The following diagrams illustrate the key workflows and pathways relevant to an FBDD campaign using this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Structure-Based Design cluster_3 Hit to Lead Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (e.g., DSF/TSA) Fragment_Library->Primary_Screen Hit_Identification Hit Identification (ΔTm > 2°C) Primary_Screen->Hit_Identification Biophysical_Validation Biophysical Validation (e.g., SPR, NMR) Hit_Identification->Biophysical_Validation ITC_Validation Orthogonal Validation (ITC) Biophysical_Validation->ITC_Validation Binding_Affinity Determine Affinity (Kd) ITC_Validation->Binding_Affinity Crystallography X-ray Crystallography Binding_Affinity->Crystallography SAR_by_Catalogue SAR by Catalogue Binding_Affinity->SAR_by_Catalogue Structure_Analysis Analyze Binding Mode Crystallography->Structure_Analysis Fragment_Elaboration Fragment Elaboration (Suzuki Coupling) SAR_by_Catalogue->Fragment_Elaboration Structure_Analysis->Fragment_Elaboration Potent_Lead Potent Lead Compound Fragment_Elaboration->Potent_Lead

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Kinase_Signaling_Pathway cluster_pathway Representative Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase P Target_Kinase Target Kinase (e.g., Ser/Thr Kinase) Upstream_Kinase->Target_Kinase P Substrate Substrate Protein Target_Kinase->Substrate P Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor This compound (Fragment Hit) Inhibitor->Target_Kinase

Caption: Inhibition of a kinase signaling pathway by a fragment hit.

References

Application Note: Analytical HPLC Methods for Monitoring Suzuki-Miyaura Cross-Coupling Reactions of 1H-Indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the progress of Suzuki-Miyaura cross-coupling reactions involving 1H-Indazole-5-boronic acid using High-Performance Liquid Chromatography (HPLC). The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules.[1] Accurate and real-time monitoring of these reactions is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document outlines a robust HPLC method, including sample preparation, chromatographic conditions, and data analysis, to effectively track the consumption of reactants and the formation of the desired product.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of bioactive compounds, including kinase inhibitors for cancer therapy.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl halides.[1] Monitoring the kinetics of these reactions allows for a deeper understanding of the reaction mechanism and facilitates process optimization. HPLC is an ideal technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

This application note details a reversed-phase HPLC (RP-HPLC) method for monitoring the Suzuki-Miyaura reaction between this compound and a model aryl bromide, 4-bromopyridine, to form 5-(pyridin-4-yl)-1H-indazole.

Experimental Protocol

Materials and Reagents
  • This compound (Purity: ≥95% HPLC)[1][4]

  • 4-Bromopyridine hydrochloride

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Methanol (for quenching)

  • Syringe filters (0.22 µm)

Instrumentation

A standard HPLC system equipped with a UV detector, autosampler, and column oven is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Detector: UV-Vis Diode Array Detector (DAD)

  • Software: ChemStation or similar chromatography data system

Reaction Setup

The Suzuki-Miyaura reaction can be set up as follows (example):

  • To a reaction vessel, add this compound (1.2 mmol), 4-bromopyridine hydrochloride (1.0 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 254 nm
Sample Preparation for HPLC Analysis
  • At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in 1 mL of methanol to stop the catalytic cycle.

  • Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Data Presentation

The progress of the reaction can be monitored by observing the decrease in the peak area of the reactants (this compound and 4-bromopyridine) and the increase in the peak area of the product (5-(pyridin-4-yl)-1H-indazole). The percentage conversion can be calculated based on the consumption of the limiting reactant.

Table 1: Representative HPLC Retention Times

CompoundRetention Time (min)
This compound2.5
4-Bromopyridine3.8
5-(pyridin-4-yl)-1H-indazole6.2

Table 2: Representative Quantitative Data for Reaction Monitoring

Reaction Time (min)4-Bromopyridine Conversion (%)5-(pyridin-4-yl)-1H-indazole Formation (%)
000
152221
304544
607877
1209594
240>99>99

Visualizations

Experimental Workflow

G HPLC Monitoring Workflow for Suzuki-Miyaura Reaction cluster_reaction Reaction cluster_sampling Sampling and Preparation cluster_analysis Analysis reaction_setup 1. Reaction Setup (Indazole Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) heating 2. Heating and Stirring reaction_setup->heating sampling 3. Aliquot Withdrawal (at time intervals) heating->sampling quenching 4. Quenching (Dilution in Methanol) sampling->quenching filtration 5. Filtration (0.22 µm syringe filter) quenching->filtration hplc_injection 6. HPLC Injection filtration->hplc_injection data_acquisition 7. Data Acquisition (Chromatogram) hplc_injection->data_acquisition data_analysis 8. Data Analysis (% Conversion, Product Formation) data_acquisition->data_analysis

HPLC Monitoring Workflow
Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OR)₂) PdII_RX->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for monitoring Suzuki-Miyaura cross-coupling reactions involving this compound. This protocol enables researchers and drug development professionals to gain valuable insights into reaction kinetics, optimize process parameters, and ensure the consistent quality of synthesized pharmaceutical intermediates. The detailed workflow and methodologies provide a solid foundation for implementing this analytical technique in a research or industrial setting.

References

Application Notes and Protocols for the Purification of 1H-Indazole-5-boronic Acid Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1H-Indazole-5-boronic acid derivatives using column chromatography. These compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules, making their efficient purification a critical step in research and drug development.

Introduction

This compound and its derivatives are versatile building blocks in medicinal chemistry and materials science. Their purification can be challenging due to the inherent instability of some boronic acids on silica gel. This guide outlines effective column chromatography strategies, including the use of protected boronic acid esters and modified silica gel, to achieve high purity of the target compounds.

Key Considerations for Purification

The successful purification of this compound derivatives by column chromatography depends on several factors:

  • Protection of the Boronic Acid Moiety: Boronic acids can be prone to dehydration, forming boroxines, or decomposition on silica gel. Conversion to a more stable form, such as a pinacol ester, is a common and effective strategy to mitigate these issues.

  • Stationary Phase Selection: Standard silica gel is the most common stationary phase. However, for particularly sensitive boronic acids, deactivating the silica gel by treating it with boric acid can prevent degradation of the target compound.

  • Mobile Phase Optimization: A systematic approach to selecting the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone), is crucial for achieving good separation. Gradient elution is often employed to efficiently separate compounds with different polarities.

Experimental Protocols

This section provides detailed protocols for the purification of a representative this compound derivative, specifically the pinacol ester of a protected this compound.

Protocol 1: Purification of 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

This protocol is a representative example for the purification of a protected this compound pinacol ester.

1. Materials and Equipment:

  • Crude 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

2. Column Preparation (Slurry Method):

  • Select a glass column of an appropriate size for the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed.

  • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired compound. The optimal gradient can be determined by preliminary TLC analysis.

  • Collect fractions of a suitable volume (e.g., 10-20 mL) in a fraction collector or test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, LC-MS).

Data Presentation

The following table summarizes typical quantitative data for the purification of a protected this compound pinacol ester derivative.

ParameterValue
Compound Name 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Crude Product Mass 2.5 g
Silica Gel Mass 100 g
Column Dimensions (ID x L) 4 cm x 40 cm
Mobile Phase Gradient Hexane:Ethyl Acetate (95:5 to 80:20)
Elution Volume ~400 mL
Isolated Yield 2.1 g (84%)
Purity (by HPLC) >98%

Mandatory Visualizations

The following diagrams illustrate the general workflow of the column chromatography purification process.

experimental_workflow cluster_prep Column Preparation cluster_purification Purification Process cluster_isolation Product Isolation prep_column Prepare Slurry of Silica Gel pack_column Pack Column prep_column->pack_column equilibrate_column Equilibrate with Mobile Phase pack_column->equilibrate_column load_sample Load Crude Sample equilibrate_column->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: Workflow for Column Chromatography Purification.

logical_relationship cluster_problem Purification Challenge cluster_solution Mitigation Strategy cluster_outcome Desired Outcome instability Boronic Acid Instability on Silica protection Protect as Pinacol Ester instability->protection leads to modified_silica Use Boric Acid-Treated Silica instability->modified_silica leads to high_purity High Purity Product protection->high_purity enables modified_silica->high_purity enables

Caption: Strategy for Purifying Sensitive Boronic Acids.

Application Notes and Protocols: Advanced Materials for Sensors and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of advanced sensors and polymers. It focuses on the role of innovative materials, including conducting polymers, molecularly imprinted polymers, and carbon-based nanomaterials, in creating highly sensitive and selective analytical devices. The content is designed to provide researchers, scientists, and drug development professionals with the necessary information to apply these materials in their own work.

Conducting Polymers for Electrochemical Biosensors

Application Note:

Conducting polymers (CPs) are a class of organic polymers that possess intrinsic electrical conductivity.[1][2][3] Materials like polyaniline (PANI), polypyrrole (PPy), and poly(3,4-ethylenedioxythiophene) (PEDOT) are frequently used in the design of electrochemical biosensors.[2][4] Their unique properties, such as biocompatibility, stability, and the ability to be functionalized, make them excellent matrices for immobilizing biological recognition elements like enzymes and antibodies.[5][6] The conductivity of these polymers allows for the efficient transduction of a biological recognition event into a measurable electrical signal (e.g., a change in current, potential, or impedance).[5][6] By incorporating nanomaterials or other functional groups, the sensitivity, selectivity, and stability of CP-based biosensors can be significantly enhanced.[5]

Data Presentation: Performance of Conducting Polymer-Based Sensors
PolymerAnalyteSensor TypeSensitivityLimit of Detection (LOD)Reference
Polyaniline (PANI) / MWCNTsAmmonia (NH₃)Chemiresistive-0.3 ppm[7]
Polyaniline (PANI)GlucoseAmperometric2.5 µA mM⁻¹ cm⁻²0.5 µMFictional Example
Polypyrrole (PPy)DopamineVoltammetric0.8 µA µM⁻¹ cm⁻²10 nMFictional Example
PEDOT:PSSNitric Oxide (NO₂)Field-Effect Transistor (FET)High< 1 ppm[7]

Note: Some data points are representative examples to illustrate table structure.

Experimental Protocols

Protocol 1: Electropolymerization of Polyaniline (PANI) on a Screen-Printed Carbon Electrode (SPCE)

This protocol describes the electrochemical synthesis of a PANI film on an SPCE, a common platform for disposable biosensors.[8]

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Aniline monomer (freshly distilled)

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Deionized (DI) water

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup (SPCE as working electrode, Ag/AgCl as reference, Platinum wire as counter)

Procedure:

  • Prepare the electropolymerization solution: 0.1 M aniline in 0.5 M H₂SO₄.

  • Clean the SPCE by cycling the potential between -0.2 V and +1.2 V in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • Immerse the SPCE in the electropolymerization solution.

  • Perform electropolymerization using cyclic voltammetry by sweeping the potential between -0.2 V and +1.0 V vs. Ag/AgCl for 10-20 cycles at a scan rate of 50 mV/s. A green PANI film will deposit on the working electrode.

  • After polymerization, rinse the PANI-modified electrode thoroughly with DI water to remove any unreacted monomer and oligomers.

  • The PANI-SPCE is now ready for functionalization with bioreceptors.

Visualization: Workflow and Signaling

G cluster_0 Sensor Fabrication Workflow A 1. Clean SPCE B 2. Prepare Aniline Solution (0.1 M Aniline in 0.5 M H₂SO₄) A->B C 3. Electropolymerization (Cyclic Voltammetry) B->C D 4. Rinse with DI Water C->D E 5. Immobilize Bioreceptor (e.g., Enzyme, Antibody) D->E F 6. Blocking Step (e.g., with BSA) E->F G 7. Ready for Analyte Detection F->G

Caption: General workflow for fabricating a conducting polymer-based biosensor.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Application Note:

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template).[9] This "molecular memory" allows MIPs to selectively rebind the template molecule from complex mixtures with an affinity and selectivity comparable to natural antibodies.[10] The synthesis process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule.[9] After polymerization, the template is removed, leaving behind specific binding cavities.[9] MIPs are robust, stable over a wide range of pH and temperature, and cost-effective to produce, making them ideal for developing sensors for environmental monitoring, food safety, and clinical diagnostics.[9][10]

Data Presentation: Performance of MIP-Based Sensors
MIP Synthesis MethodTemplate MoleculeSensor TypeImprinting Factor (IF)Limit of Detection (LOD)Reference
ElectropolymerizationDiclofenacVoltammetric2.570 nM[11]
PhotopolymerizationSimvastatinSurface Plasmon Resonance (SPR)-0.001 mg/mL[12]
Bulk PolymerizationTyrosineAmperometric4.00.1 µMFictional Example
Surface ImprintingLysozymeQuartz Crystal Microbalance (QCM)5.210 ng/mLFictional Example

Note: Some data points are representative examples to illustrate table structure.

Experimental Protocols

Protocol 2: Synthesis of a MIP Film by Electropolymerization for Small Molecule Detection

This protocol details the creation of a MIP film directly on an electrode surface for the detection of a small molecule, using a thiophene derivative as the functional monomer and tyrosine as the template.[13]

Materials:

  • Screen-Printed Carbon Electrode (C-SPE)

  • Functional Monomer: 2,2′-bis(2,2′-bithiophene-5-yl)-3,3′-bithianaphtene (BT₂-T₄)

  • Template Molecule: L-Tyrosine

  • Solvent/Electrolyte: Ionic Liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ((BMIM)TFSI)

  • Washing Solution: Methanol/Water/Acetic Acid mixture

  • Potentiostat/Galvanostat

Procedure:

  • Preparation of Polymerization Solution: Dissolve the functional monomer (e.g., 1 mM BT₂-T₄) and the template molecule (e.g., 1 mM L-Tyrosine) in the ionic liquid electrolyte.

  • Electropolymerization:

    • Place a small volume (e.g., 20 µL) of the polymerization solution onto the C-SPE.

    • Perform electropolymerization via cyclic voltammetry. A typical range is from an initial potential to an oxidation potential (e.g., ~0.9 V) for several cycles.[13] The current will increase with each cycle, indicating the growth of a conductive polymer film.[13]

  • Template Removal:

    • After polymerization, immerse the MIP-modified electrode in the washing solution (e.g., CH₃OH/H₂O/CH₃COOH) for a defined period (e.g., 10-15 minutes) with gentle agitation to extract the template molecules.

    • Rinse thoroughly with DI water and dry under a nitrogen stream.

  • Control Polymer (NIP) Synthesis: Prepare a Non-Imprinted Polymer (NIP) by following the exact same procedure but omitting the template molecule from the polymerization solution. The NIP serves as a crucial control to evaluate the imprinting effect.

  • Rebinding and Detection: The MIP sensor is now ready for rebinding experiments, where it is exposed to solutions containing the analyte. The binding event can be detected using electrochemical techniques like differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS).

Visualization: The Molecular Imprinting Process

G cluster_0 Molecular Imprinting Cycle A 1. Self-Assembly Template molecule and functional monomers form a complex. B 2. Polymerization Cross-linker is added and polymerization is initiated (UV, heat, or electrochemically). A->B Add Cross-linker & Initiate C 3. Template Removal The template is extracted from the rigid polymer matrix. B->C Wash D 4. Rebinding The MIP now has cavities that selectively rebind the target analyte. C->D Expose to Analyte D->A Cycle

Caption: The four main stages of the molecular imprinting process.

Carbon-Based Nanomaterials for High-Performance Sensors

Application Note:

Carbon-based nanomaterials, such as carbon nanotubes (CNTs) and graphene, are revolutionary materials in sensor design due to their exceptional properties.[14] These properties include a high surface-to-volume ratio, excellent electrical conductivity, robust mechanical strength, and chemical stability.[14][15] In electrochemical sensors, these materials dramatically enhance performance by facilitating rapid electron transfer kinetics between the analyte and the electrode surface.[14][16] They serve as an ideal platform for constructing sensors with high sensitivity and low limits of detection for a wide range of analytes, including pharmaceutical compounds, disease biomarkers, and environmental pollutants.[14][17] They can be used individually or as nanocomposites with other materials like metal nanoparticles or polymers to achieve synergistic effects.[14][15]

Data Presentation: Performance of Carbon Nanomaterial-Based Sensors
MaterialAnalyteSensor TypeLinear RangeLimit of Detection (LOD)Reference
GrapheneDNAAmperometric1.0 fM - 10 pM0.3 fMFictional Example
SWCNTsGlucoseAmperometric1 µM - 10 mM0.5 µM[17]
rGO-AuNPsNADHAmperometric0.1 µM - 0.8 mM0.03 µM[14]
MWCNTsDopamineVoltammetric0.1 µM - 100 µM20 nM[16]

SWCNTs: Single-Walled Carbon Nanotubes; rGO-AuNPs: Reduced Graphene Oxide-Gold Nanoparticles; MWCNTs: Multi-Walled Carbon Nanotubes. Note: Some data points are representative examples to illustrate table structure.

Experimental Protocols

Protocol 3: Fabrication of a Graphene-Modified Glassy Carbon Electrode (GCE)

This protocol outlines a common drop-casting method to modify a standard GCE with a graphene solution to enhance its electrochemical sensing capabilities.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene (or Graphene Oxide) dispersion in a suitable solvent (e.g., water, DMF)

  • Polishing materials (alumina slurry or diamond paste of various sizes, e.g., 1.0, 0.3, 0.05 µm)

  • Micropipette

  • Nitrogen gas or a gentle heat source (e.g., infrared lamp)

Procedure:

  • GCE Polishing:

    • Mechanically polish the GCE surface with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and moving to a smaller size (e.g., 0.05 µm).

    • Rinse the electrode thoroughly with DI water between each polishing step.

    • Sonicate the polished GCE in DI water and then in ethanol for 2-5 minutes each to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Graphene Modification:

    • Homogenize the graphene dispersion by sonicating it for 15-30 minutes.

    • Using a micropipette, carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the graphene dispersion onto the clean GCE surface.

    • Ensure the solution covers the entire active surface of the electrode.

  • Drying:

    • Allow the solvent to evaporate slowly at room temperature or under a gentle heat source like an infrared lamp. Avoid overheating, which can cause cracks in the film.

    • The result is a thin, uniform film of graphene on the electrode surface.

  • Activation (Optional): The modified electrode can be electrochemically activated in a suitable electrolyte (e.g., PBS or H₂SO₄) by cycling the potential to stabilize the electrochemical response.

  • The graphene-modified GCE is now ready for use in electrochemical analysis or for further functionalization.

Visualization: Sensor Enhancement Mechanism

G cluster_0 Logical Flow of Sensor Enhancement A Carbon Nanomaterial (Graphene, CNTs) B Unique Properties A->B C High Surface Area B->C D Excellent Conductivity B->D E Biocompatibility B->E F Enhanced Sensor Performance C->F D->F E->F G Increased Sensitivity F->G H Faster Electron Transfer F->H I Lower Limit of Detection F->I

Caption: How carbon nanomaterial properties lead to better sensor performance.

Characterization of Sensor Materials and Polymers

Application Note:

Thorough characterization of materials is critical to understanding their structure-property relationships and ensuring the reproducible performance of sensor devices. A variety of analytical techniques are employed to investigate the chemical composition, morphology, and physical properties of the polymers and nanomaterials used in sensor fabrication.

Protocols for Material Characterization

Protocol 4: General Overview of Key Characterization Techniques

This section provides a brief overview of common techniques used to characterize the materials described in this document.

1. Spectroscopic Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and confirms chemical modifications or the successful polymerization of monomers.[18][19] The material is exposed to infrared radiation, and the absorption pattern creates a unique "fingerprint" spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, purity, and composition of polymers.[18][19] It is particularly useful for analyzing the primary structure and monomer arrangement.

2. Microscopic Techniques:

  • Scanning Electron Microscopy (SEM): Visualizes the surface morphology and topography of materials at the micro- and nanoscale. It is used to assess film uniformity, porosity, and the dispersion of nanomaterials.[20]

  • Atomic Force Microscopy (AFM): Provides high-resolution 3D images of the surface, allowing for the measurement of surface roughness and film thickness. It is also used to verify the attachment of molecules to a surface.[21]

3. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Measures heat flow associated with thermal transitions in a material.[18] It is used to determine glass transition temperatures (Tg) and melting points (Tm), which are crucial for understanding the physical state and stability of polymers.

4. Electrochemical Techniques:

  • Cyclic Voltammetry (CV): A fundamental electrochemical technique used to characterize the redox properties of materials, study reaction mechanisms, and confirm the modification of electrode surfaces.

  • Electrochemical Impedance Spectroscopy (EIS): Probes the interfacial properties of a modified electrode. It is highly sensitive to binding events at the sensor surface and is often used to characterize the different steps of sensor fabrication and to detect analyte binding.

References

Troubleshooting & Optimization

How to prevent homocoupling of 1H-Indazole-5-boronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the homocoupling of 1H-Indazole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Significant formation of the homocoupled bi-indazole byproduct is a common challenge that reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.

Symptom / Issue Potential Cause Suggested Solution(s)
Significant formation of homocoupled byproduct (bi-indazole) 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3][4]1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes.[3] 1b. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles for more effective oxygen removal.[3]
2. Use of a Palladium(II) precatalyst: Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to form the homocoupled product and generate the active Pd(0) catalyst in situ.[1][3][5]2a. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly converts to Pd(0). 2b. Pre-heat the mixture of the Pd(II) precatalyst, base, and solvent before adding the boronic acid to facilitate the reduction of Pd(II) to Pd(0).[4]
3. Suboptimal choice of ligand: The ligand influences the rates of the desired cross-coupling and undesired side reactions.3. Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate the rate of reductive elimination to form the desired product over the homocoupling pathway.[3][6][7]
4. Inappropriate base selection: The base plays a crucial role in activating the boronic acid.[8][9][10] A base that is too strong or used in excess can sometimes promote side reactions.4. Screen different bases. Milder bases like K₂CO₃ or K₃PO₄ are often effective.[2][7] The choice of base can be solvent-dependent.
Low yield of the desired cross-coupled product 1. Protodeboronation of this compound: Heteroaryl boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of water and strong bases.[2][5]1a. Use anhydrous reaction conditions if possible.[2] 1b. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[5][7] 1c. Protect the boronic acid with diethanolamine to form an air- and water-stable dabornate complex.[11]
2. Catalyst deactivation: High temperatures or impurities can lead to catalyst decomposition.2. Optimize the reaction temperature; avoid excessive heat. Ensure the purity of all reagents and the dryness of the solvent.[3]
3. Incomplete reaction: The reaction may not have reached completion.3. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[3]
Difficult purification of the final product 1. Co-elution of the desired product and the homocoupled byproduct: These compounds often have similar polarities, making chromatographic separation challenging.1a. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation. 1b. Consider recrystallization as an alternative purification method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound homocoupling in Suzuki reactions?

A1: The homocoupling of boronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then facilitate the coupling of two boronic acid molecules.[1][3][4]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can react directly with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the start of the reaction before the main catalytic cycle is established.[1][3][5]

Q2: How does the choice of palladium source affect homocoupling?

A2: The choice of the palladium source is critical. Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can help to avoid the initial Pd(II)-mediated homocoupling pathway. If a Pd(II) precatalyst is used, conditions should be chosen that favor its rapid reduction to Pd(0) to initiate the desired cross-coupling catalytic cycle.[2]

Q3: What is the role of the base in preventing homocoupling?

A3: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7][8][9][10] While a base is required, an excessively strong base or high concentration can sometimes promote side reactions, including protodeboronation and potentially homocoupling. Therefore, screening bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended to find the optimal balance for efficient cross-coupling and minimal side reactions.[12]

Q4: Can the stability of this compound be improved?

A4: Yes. Heterocyclic boronic acids can be unstable and prone to degradation, particularly protodeboronation.[2][5] To enhance stability, the boronic acid can be converted to a boronate ester, such as a pinacol ester, or a potassium trifluoroborate salt.[5][7] Another effective strategy is to react the boronic acid with diethanolamine to form a crystalline, air-stable diethanolamine-boronate (dabornate) adduct, which can be used directly in the Suzuki coupling reaction.[11]

Q5: What procedural modifications can help reduce homocoupling?

A5: Several adjustments to the experimental procedure can disfavor the homocoupling side reaction:

  • Slow addition of the boronic acid: Adding a solution of the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thereby reducing the rate of the bimolecular homocoupling reaction.[1]

  • Use a slight excess of the aryl halide: This can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in boronic acid homocoupling.[1]

  • Rigorous degassing: As mentioned previously, thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound

  • Aryl halide (e.g., Aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable Pd(II) precatalyst with a ligand)

  • Ligand (if using a Pd(II) precatalyst, e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane/water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the ligand (if required, e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure thorough degassing.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

TroubleshootingWorkflow start High Homocoupling Observed check_degassing Is the reaction mixture rigorously degassed? start->check_degassing degas Action: Degas solvent and reaction mixture (sparge or freeze-pump-thaw). check_degassing->degas No check_catalyst What is the Palladium source? check_degassing->check_catalyst Yes degas->check_catalyst pd0_source Pd(0) source check_catalyst->pd0_source pd2_source Pd(II) precatalyst check_catalyst->pd2_source check_ligand Is an appropriate ligand being used? pd0_source->check_ligand optimize_pd2 Action: Consider switching to Pd(0) source or pre-heat Pd(II) with base before boronic acid addition. pd2_source->optimize_pd2 optimize_pd2->check_ligand optimize_ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). check_ligand->optimize_ligand No check_base Have different bases been screened? check_ligand->check_base Yes optimize_ligand->check_base optimize_base Action: Screen milder bases (e.g., K2CO3, K3PO4). check_base->optimize_base No end Homocoupling Minimized check_base->end Yes optimize_base->end

Caption: Troubleshooting workflow for minimizing homocoupling.

CompetingPathways cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex [Ar-Pd(II)-X]L_n oxidative_addition->pd2_complex transmetalation Transmetalation (Indazole-B(OH)2) pd2_complex->transmetalation pd2_biaryl [Ar-Pd(II)-Indazole]L_n transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Indazole (Desired Product) reductive_elimination->product pd0_ox Pd(0)L_n oxidation Oxidation (O2) pd0_ox->oxidation pd2_species Pd(II) Species oxidation->pd2_species homo_transmetalation1 Transmetalation (Indazole-B(OH)2) pd2_species->homo_transmetalation1 pd2_indazole1 [Indazole-Pd(II)]L_n homo_transmetalation1->pd2_indazole1 homo_transmetalation2 Transmetalation (Indazole-B(OH)2) pd2_indazole1->homo_transmetalation2 pd2_diindazole [Indazole-Pd(II)-Indazole]L_n homo_transmetalation2->pd2_diindazole homo_reductive_elimination Reductive Elimination pd2_diindazole->homo_reductive_elimination homo_reductive_elimination->pd0_ox Regenerates Catalyst homocoupled_product Indazole-Indazole (Byproduct) homo_reductive_elimination->homocoupled_product

Caption: Competing pathways of Suzuki coupling and homocoupling.

References

Technical Support Center: Minimizing Protodeboronation of Boronic Acids in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the undesired protodeboronation of boronic acids in aqueous environments. It is intended for researchers, scientists, and drug development professionals aiming to optimize reactions involving these valuable reagents.

Frequently Asked questions (FAQs)

Q1: What is protodeboronation?

A1: Protodeboronation, or protodeborylation, is a chemical reaction where a carbon-boron bond in a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen bond.[1] This process is a common and often problematic side reaction in transformations that utilize boronic acids, such as the widely used Suzuki-Miyaura cross-coupling reaction.[1][2]

Q2: Why is protodeboronation a significant issue in chemical synthesis?

A2: Protodeboronation is a detrimental side reaction because it consumes the boronic acid starting material, converting it into a simple arene or alkene.[3][4] This leads to reduced yields of the desired product and introduces byproducts that can complicate the purification process, ultimately impacting the efficiency and atom economy of the synthesis.[4][5]

Q3: What are the primary factors that influence the rate of protodeboronation?

A3: The rate of protodeboronation is highly variable and depends on several factors:

  • pH: The pH of the aqueous medium is a critical factor, as both acid- and base-catalyzed pathways for protodeboronation exist.[1][6]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[4][7]

  • Structure of the Boronic Acid: The electronic and steric properties of the organic substituent on the boron atom significantly affect its stability. Electron-deficient arylboronic acids and certain heteroarylboronic acids are particularly susceptible.[8][9]

  • Presence of Water: Water often acts as the proton source for the C-B bond cleavage, especially in base-catalyzed mechanisms.[4][10]

  • Catalyst System: In metal-catalyzed reactions, the choice of catalyst and ligands can influence the relative rates of the desired coupling and the undesired protodeboronation.[1][4]

Q4: Which types of boronic acids are most susceptible to protodeboronation?

A4: Susceptibility to protodeboronation varies widely:

  • Heteroaromatic Boronic Acids: Those containing basic nitrogen atoms, such as 2-pyridine boronic acid, can be particularly unstable, especially at neutral pH due to the formation of reactive zwitterionic species.[1]

  • Electron-Deficient Arylboronic Acids: Arylboronic acids with electron-withdrawing substituents are prone to protodeboronation, often through a mechanism involving a transient aryl anion.[1][8]

  • Vinyl and Cyclopropyl Boronic Acids: These classes of boronic acids can also be unstable and prone to decomposition.[11]

Troubleshooting Guide

Q5: My Suzuki-Miyaura coupling reaction is giving a low yield, and I suspect protodeboronation. How can I confirm this?

A5: To confirm protodeboronation, you should analyze the reaction mixture by techniques such as HPLC, GC-MS, or NMR spectroscopy. Look for the presence of the corresponding protodeboronated byproduct (the arene or alkene lacking the boronic acid group). Comparing the spectra of your reaction mixture to an authentic sample of the suspected byproduct can provide definitive evidence.

Q6: I have confirmed protodeboronation is occurring. What are the most effective strategies to minimize it?

A6: Several strategies can be employed to favor the desired cross-coupling reaction over protodeboronation:

  • Use of Protected Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[10][12][13]

  • "Slow-Release" Strategy: MIDA boronates are particularly useful as they are stable under reaction conditions and slowly release the active boronic acid.[1][10] This maintains a low concentration of the unstable free boronic acid, minimizing side reactions.[13]

  • Optimize Reaction Conditions:

    • Base Selection: Use milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide.[10]

    • Temperature Control: Run the reaction at the lowest temperature that still allows for an efficient coupling reaction.[14]

    • Solvent Choice: Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can contribute to decomposition pathways.[10]

  • Efficient Catalyst System: Employ a highly active palladium catalyst and appropriate ligands to ensure the rate of the cross-coupling reaction is significantly faster than the rate of protodeboronation.[1][10]

Q7: How does pH control affect the stability of my boronic acid?

A7: The effect of pH is nuanced and depends on the type of boronic acid:

  • Simple Aromatic Boronic Acids: These are generally most stable at or near neutral pH, as both acid- and base-catalyzed protodeboronation pathways are minimized.[1]

  • Basic Heteroaromatic Boronic Acids: For some, like 2-pyridine boronic acid, the zwitterionic form that is prevalent at neutral pH is highly reactive.[1] In these cases, adjusting the pH to be either acidic or basic can actually increase stability by shifting the equilibrium away from the reactive zwitterion.[1]

Q8: When should I choose a boronic acid versus a boronate ester for my reaction?

A8: The choice depends on balancing reactivity and stability:

  • Boronic Acids: Are generally more reactive and may lead to faster reaction times.[5] However, their lower stability can lead to decomposition and reduced yields, especially with sensitive substrates.[5]

  • Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability, making them easier to handle, purify, and store.[5][15] This stability often translates to more reproducible results and higher isolated yields in complex syntheses.[5][13]

Data Presentation

Table 1: Effect of Boronic Acid Structure on Protodeboronation Half-Life

Boronic AcidSubstituent TypeHalf-Life (t½) at 70°C, pH 13
Phenylboronic AcidUnsubstituted> 6.5 months
4-Methoxyphenylboronic AcidElectron-Donating~ 1 month
4-Trifluoromethylphenylboronic AcidElectron-Withdrawing~ 2 hours
Pentafluorophenylboronic AcidStrongly Electron-Withdrawing< 3 milliseconds

Data adapted from studies on arylboronic acids in 1:1 H₂O/dioxane.[8]

Table 2: Comparison of Boronic Acid Protecting Groups for Stability

Boron ReagentGeneral StabilityKey Features
Boronic AcidLow to ModerateHighly reactive, but susceptible to protodeboronation and oxidation.[5]
Pinacol Boronate EsterHighStable to chromatography, air, and moisture.[12][15] Widely used.
MIDA Boronate EsterVery HighExceptionally stable, air-stable solids.[13] Ideal for slow-release strategies.[11]
Potassium TrifluoroborateHighAir- and moisture-stable crystalline solids.[11]

Experimental Protocols

Protocol: Quantification of Protodeboronation by HPLC

This protocol provides a method to monitor the rate of protodeboronation of a given arylboronic acid under specific pH and temperature conditions.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the arylboronic acid in a suitable organic solvent (e.g., acetonitrile or dioxane).

    • Prepare a series of aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, 10).

  • Reaction Setup:

    • In a thermostated reaction vessel set to the desired temperature (e.g., 70°C), add the aqueous buffer.

    • To initiate the reaction, add a small aliquot of the boronic acid stock solution to the pre-heated buffer to achieve a final concentration of ~0.5 mM.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a solution of mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to prevent further degradation.

    • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the boronic acid peak and the appearance of the protodeboronated product peak.

  • Data Analysis:

    • Calculate the concentration of the boronic acid at each time point based on the peak area relative to an internal standard or a calibration curve.

    • Plot the natural logarithm of the boronic acid concentration versus time. The negative slope of this line will give the pseudo-first-order rate constant (k_obs).

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.

Visualizations

Protodeboronation_Mechanism General Mechanisms of Protodeboronation cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed cluster_zwitterion Zwitterionic (e.g., 2-Pyridyl) ArBOH2_acid ArB(OH)₂ ArBOH2H [ArB(OH)₂H]⁺ ArBOH2_acid->ArBOH2H + H⁺ ArH_acid Ar-H + B(OH)₃ ArBOH2H->ArH_acid + H₂O ArBOH2_base ArB(OH)₂ ArBOH3 [ArB(OH)₃]⁻ ArBOH2_base->ArBOH3 + OH⁻ ArH_base Ar-H + B(OH)₄⁻ ArBOH3->ArH_base + H₂O HetArBOH2 HetAr-B(OH)₂ Zwitterion Zwitterionic Intermediate HetArBOH2->Zwitterion pH ≈ 7 ArH_zwitter HetAr-H + B(OH)₃ Zwitterion->ArH_zwitter Unimolecular Fragmentation

Caption: Key pathways for protodeboronation in aqueous media.

Troubleshooting_Workflow Troubleshooting Low Yield due to Protodeboronation Start Low Yield in Coupling Reaction Confirm Confirm Protodeboronation (HPLC, NMR, GC-MS) Start->Confirm Strategy Select Mitigation Strategy Confirm->Strategy Yes Failure Re-evaluate Problem Confirm->Failure No Protect Use Protected Boron Reagent (MIDA, Pinacol, Trifluoroborate) Strategy->Protect Optimize Optimize Reaction Conditions Strategy->Optimize Catalyst Improve Catalyst System Strategy->Catalyst Implement_Protect Synthesize or Purchase Protected Reagent Protect->Implement_Protect Implement_Optimize Screen T, Base, Solvent Optimize->Implement_Optimize Implement_Catalyst Screen Catalysts & Ligands Catalyst->Implement_Catalyst Success Reaction Yield Improved Implement_Protect->Success Implement_Optimize->Success Implement_Catalyst->Success

Caption: Workflow for diagnosing and solving protodeboronation issues.

Strategy_Selection Decision Tree for Minimizing Protodeboronation Start Is the Boronic Acid Known to be Unstable? Mild_Conditions Can Mild Conditions be Used (Low T, Weak Base)? Start->Mild_Conditions No / Moderately Unstable Use_MIDA Use MIDA Boronate (Slow-Release) Start->Use_MIDA Yes (e.g., 2-pyridyl) Fast_Reaction Is the Coupling Reaction Known to be Fast? Mild_Conditions->Fast_Reaction Yes Use_Pinacol Use Pinacol Ester or Trifluoroborate Mild_Conditions->Use_Pinacol No Optimize Optimize Conditions for Free Boronic Acid Fast_Reaction->Optimize No Use_Free_BA Proceed with Free Boronic Acid (Monitor Closely) Fast_Reaction->Use_Free_BA Yes

Caption: Selecting a strategy to mitigate protodeboronation.

References

Technical Support Center: Optimizing Suzuki Coupling of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Suzuki-Miyaura cross-coupling of indazoles. Our goal is to help you optimize your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers and actionable solutions to common problems observed during the Suzuki coupling of indazole derivatives.

Q1: I am observing very low or no conversion of my indazole starting material. What are the likely causes and how can I resolve this?

A1: Low or no conversion in a Suzuki coupling reaction with indazoles can stem from several factors, often related to the catalyst, base, or overall reaction conditions. Since indazoles, particularly halo-indazoles, can be challenging substrates, a systematic approach to troubleshooting is essential.

Possible Causes and Recommended Solutions:

  • Catalyst Inactivity: The palladium catalyst is central to the reaction's success.

    • Solution 1: Catalyst Selection: While standard catalysts like Pd(PPh₃)₄ are common, electron-deficient or sterically hindered indazoles may require more robust catalytic systems. Consider screening catalysts with more electron-rich and bulky ligands, such as those incorporating XPhos or SPhos, or using pre-catalysts like PdCl₂(dppf).[1]

    • Solution 2: Catalyst Quality: Ensure your palladium catalyst has not degraded. It is best to use a freshly opened catalyst or one that has been stored meticulously under an inert atmosphere. The formation of palladium black (a fine black precipitate) can indicate catalyst decomposition and a loss of activity.[1][2]

  • Insufficiently Strong or Insoluble Base: The base plays a critical role in the transmetalation step of the catalytic cycle.

    • Solution 1: Base Screening: If you are using common bases like Na₂CO₃ or K₂CO₃ with limited success, consider switching to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially for challenging substrates.[1]

    • Solution 2: Role of Water: For inorganic bases like carbonates and phosphates, the presence of a small amount of water is often crucial for their solubility and activity. Using a solvent system such as a dioxane/water mixture can be beneficial.[1]

  • Inappropriate Solvent: The solvent must solubilize all reaction components to facilitate the reaction.

    • Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene.[1][2] If you observe poor solubility, a change of solvent is warranted. A mixture of solvents, such as dioxane/EtOH/H₂O, has also been shown to be effective in some cases.[3][4]

  • Inhibition by Unprotected N-H: The acidic proton of the indazole N-H can interfere with the catalytic cycle.

    • Solution: N-Protection: Protecting the indazole nitrogen with a group like Boc (tert-butoxycarbonyl) can prevent this interference and often leads to higher yields.[5][6] However, successful couplings with unprotected indazoles have been reported, often requiring carefully optimized conditions.[5][7]

Q2: I am seeing significant byproduct formation, such as homocoupling of the boronic acid or dehalogenation of my indazole. How can these side reactions be minimized?

A2: The formation of byproducts like homocoupled boronic acids and dehalogenated starting material directly competes with your desired cross-coupling reaction, leading to reduced yields and purification challenges.

Strategies to Minimize Side Reactions:

  • Homocoupling of Boronic Acid: This side reaction is frequently promoted by the presence of oxygen.

    • Solution 1: Thorough Degassing: It is critical to remove dissolved oxygen from your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles.[1][8]

    • Solution 2: Stoichiometry Control: Using a slight excess of the boronic acid (typically 1.2 to 1.5 equivalents) can help to favor the cross-coupling pathway over homocoupling.[1]

  • Dehalogenation of the Indazole: This occurs when the halo-indazole is reduced, replacing the halogen with a hydrogen atom.

    • Solution 1: Choice of Base and Solvent: Certain bases and solvents can act as hydride donors, promoting dehalogenation. The use of aprotic solvents and non-coordinating bases may mitigate this issue.[1]

    • Solution 2: Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the rate of dehalogenation. Screening different ligands may reveal one that favors the desired reductive elimination pathway.[1]

  • Protodeboronation of the Boronic Acid: This is the cleavage of the C-B bond by a proton source, which is a common issue with electron-deficient boronic acids.

    • Solution: Anhydrous Conditions: If possible, use anhydrous solvents and minimize the amount of water in the reaction. Lowering the reaction temperature can also help to reduce the rate of this side reaction.[8]

Q3: My reaction works with simple arylboronic acids, but the yield is poor with more complex or sterically hindered boronic acids. What adjustments should I consider?

A3: Sterically hindered or electronically challenging boronic acids often require more forcing reaction conditions or specialized catalytic systems to achieve good yields.

Recommendations for Hindered Substrates:

  • Increase Reaction Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), increasing the temperature to 100-120 °C may be necessary, provided a thermally stable solvent like dioxane or DMF is used.[1] Microwave irradiation can also be a powerful tool for accelerating these challenging couplings.[1][6]

  • Employ More Active Catalysts: As with low conversion issues, highly active catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) are often required to facilitate the coupling of sterically demanding partners.[1]

  • Use a Stronger Base: Stronger bases like Cs₂CO₃ or K₃PO₄ can enhance the rate of transmetalation, which is often the rate-limiting step with hindered boronic acids.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize various reaction conditions for the Suzuki coupling of different indazole substrates, providing a comparative overview of bases, solvents, catalysts, and resulting yields.

Table 1: Optimization of Base and Solvent for the Suzuki Coupling of 7-Bromo-1H-indazoles [3][4]

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃ (1.3)DMFReflux480
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃ (1.3)DMFReflux480
3Pd(PPh₃)₄ (10)K₂CO₃ (1.3)Dioxane/H₂O10024Traces
4Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/H₂O1002440
5Pd(PPh₃)₄ (10) Cs₂CO₃ (1.3) Dioxane/EtOH/H₂O 140 4 70

Data synthesized from studies on 4-substituted 7-bromo-1H-indazoles.

Table 2: Screening of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole [9][10][11]

EntryCatalyst (10 mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃DME802460
2Pd(PPh₃)₂Cl₂K₂CO₃DME802455
3Pd(PCy₃)₂K₂CO₃DME80270
4Pd(dppf)Cl₂ K₂CO₃ DME 80 2 95

Reaction with N-Boc-2-pyrroleboronic acid.

Experimental Protocols

Below are detailed methodologies for key experiments related to the Suzuki coupling of indazoles.

General Protocol for Suzuki Coupling of 3-Iodo-1H-indazole Derivatives: [8]

  • Reaction Setup: In a reaction vessel, combine the 3-iodo-1H-indazole derivative (1.0 equiv.), the corresponding boronic acid (1.2–1.5 equiv.), and the base (2–3 equiv.).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degassing: Degas the mixture by bubbling a stream of inert gas (Argon or Nitrogen) through the solution for 15–30 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2–5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.

Visualizations

Diagram 1: General Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) species undergoing oxidative addition with the halo-indazole. This is followed by transmetalation with the boronic acid, activated by the base, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Ind R-Pd(II)L_n-X (Indazole Complex) Pd0->PdII_Ind Indazole-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-R' (Di-aryl Complex) PdII_Ind->PdII_Aryl R'-B(OH)₂ Transmetal Transmetalation PdII_Aryl->Pd0 Product Product R-R' PdII_Aryl->Product Reagents Indazole-X + R'-B(OH)₂ Base Base

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Experimental Workflow for Optimizing Suzuki Coupling

This workflow outlines a systematic approach for optimizing the Suzuki coupling of indazoles, from initial reagent selection and setup to reaction monitoring and final product analysis.

Experimental_Workflow start Start: Define Substrates (Indazole-X + Boronic Acid) setup Reaction Setup: Combine Substrates & Base start->setup solvent Add Solvent System setup->solvent degas Degas Reaction Mixture (Inert Atmosphere) solvent->degas catalyst Add Pd Catalyst degas->catalyst reaction Heat and Stir (e.g., 80-120 °C) catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Quench, Extract monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify analyze Characterize Final Product (NMR, HRMS) purify->analyze end End analyze->end

Caption: A typical workflow for Suzuki coupling experiments.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 1H-Indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address low yields in cross-coupling reactions involving 1H-Indazole-5-boronic acid.

Troubleshooting Guide

Low yields in cross-coupling reactions with this compound can arise from several factors, including suboptimal reaction conditions, reagent instability, and competing side reactions. This guide offers a systematic approach to identifying and resolving these common issues.

Problem 1: Low or No Product Formation

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be generated or could be deactivated.

    • Solution: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions promote reduction to Pd(0). Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Rigorous degassing of solvents and the reaction mixture is crucial to prevent catalyst oxidation.

  • Poor Oxidative Addition: The aryl halide partner may be electron-rich or sterically hindered.

    • Solution: Employ more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), to facilitate the oxidative addition step. Increasing the reaction temperature can also help overcome the activation barrier.

  • Inefficient Transmetalation: The boronic acid may not be sufficiently activated.

    • Solution: The choice of base is critical for activating the boronic acid. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The addition of a small amount of water to aprotic organic solvents (e.g., dioxane, THF) can aid in the dissolution of the base and promote the formation of the active boronate species.[1]

  • Inhibition by the Unprotected Indazole NH: The acidic proton on the indazole ring can interfere with the catalytic cycle.

    • Solution: While direct coupling of unprotected N-heterocycles is possible, low yields may necessitate N-protection. The use of a Boc or SEM protecting group can prevent side reactions. However, successful couplings of unprotected indazoles have been reported with careful selection of catalyst and base.[2]

Problem 2: Significant Formation of Side Products

Possible Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for heteroaromatic boronic acids, especially at elevated temperatures and in the presence of water and a strong base.

    • Mitigation:

      • Use milder bases like K₂CO₃ or KF.

      • Employ anhydrous reaction conditions if possible.

      • Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These are generally more resistant to protodeboronation.

      • Keep reaction times to a minimum and monitor progress closely.

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a bi-indazole dimer, consuming the starting material and reducing the yield of the desired product.

    • Mitigation:

      • Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling. Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.

      • Catalyst Choice: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ can minimize homocoupling that sometimes occurs at the beginning of the reaction with Pd(II) sources.

      • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway over homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Suzuki-Miyaura coupling of this compound?

A1: The optimal catalyst can be substrate-dependent. However, for couplings involving 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be highly effective, providing good yields in relatively short reaction times.[3] Other common catalysts like Pd(PPh₃)₄ and those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are also excellent candidates, particularly for challenging substrates.[4] A screening of catalysts is often recommended to determine the best choice for a specific reaction.

Q2: Which base should I use for the cross-coupling reaction?

A2: The base plays a crucial role in the transmetalation step. Inorganic bases are most commonly used. For unprotected indazoles, K₃PO₄ has been shown to be effective.[2] Other bases such as K₂CO₃ and Cs₂CO₃ are also frequently employed. The choice of base can influence the reaction rate and the prevalence of side reactions like protodeboronation. Weaker bases may be preferable if protodeboronation is a significant issue.

Q3: My this compound seems to be degrading under the reaction conditions. What can I do?

A3: this compound can be susceptible to protodeboronation, especially at higher temperatures and in the presence of strong bases and water. To mitigate this, consider the following:

  • Use the more stable this compound pinacol ester. Pinacol esters are generally less prone to protodeboronation and can be easier to handle and purify.

  • Use milder reaction conditions (lower temperature, weaker base).

  • Minimize the reaction time by closely monitoring the reaction's progress.

Q4: Should I protect the NH group of the indazole?

A4: While many Suzuki-Miyaura reactions are successful with unprotected N-heterocycles, the acidic NH proton can sometimes lead to lower yields or side reactions.[2] If you are consistently obtaining low yields after optimizing other parameters, N-protection should be considered. The tetrahydropyranyl (THP) and (trimethylsilyl)ethoxymethyl (SEM) groups are common choices for protecting the indazole nitrogen.

Q5: What is a general experimental protocol to start with?

A5: A good starting point for a Suzuki-Miyaura coupling with this compound is as follows:

  • To a dry reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.

EntryPalladium CatalystReaction Time (h)Yield (%)
1Pd(dppf)Cl₂285
2Pd(PCy₃)₂440
3Pd(PPh₃)₄635
4Pd(PPh₃)₂Cl₂630

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.[3][5]

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yields.

BaseSolventTemperature (°C)Yield (%)
K₃PO₄Dioxane/H₂O100Good to Excellent
K₂CO₃Dioxane/H₂O90Good
Cs₂CO₃Dioxane/H₂O90Good
KFTHF/H₂O80Moderate to Good

Note: Yields are generalized from various sources and can be highly substrate-dependent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Unprotected Halo-Indazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Halo-indazole (e.g., 5-bromo-1H-indazole) (1.0 equiv)

  • This compound or its pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.02 - 0.05 equiv)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the halo-indazole, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product using flash column chromatography.

Visualizations

Troubleshooting_Low_Yields start Low or No Yield catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? start->conditions side_reactions Side Reactions? start->side_reactions sol_catalyst1 Use Pd(0) precatalyst catalyst->sol_catalyst1 sol_catalyst2 Degas thoroughly catalyst->sol_catalyst2 sol_conditions1 Screen bases (K3PO4, Cs2CO3) conditions->sol_conditions1 sol_conditions2 Use bulky ligands (e.g., SPhos) conditions->sol_conditions2 sol_conditions3 Increase temperature conditions->sol_conditions3 sol_side1 Use boronic acid pinacol ester side_reactions->sol_side1 Protodeboronation sol_side2 Use milder base/anhydrous conditions side_reactions->sol_side2 Protodeboronation sol_side3 Consider NH protection side_reactions->sol_side3 NH reactivity

Caption: A troubleshooting workflow for low yields in cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition r_pd_r R-Pd(II)-R'(L_n) pd_complex->r_pd_r Transmetalation transmetalation Transmetalation r_pd_r->pd0 product R-R' r_pd_r->product Reductive Elimination reductive_elimination Reductive Elimination boronic_acid R'-B(OH)2 + Base boronate [R'-B(OH)3]^- boronic_acid->boronate boronate->r_pd_r aryl_halide R-X aryl_halide->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Addressing catalyst deactivation in palladium-catalyzed indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed indazole reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of indazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield and Incomplete Conversion

Q: My palladium-catalyzed indazole reaction (e.g., Buchwald-Hartwig amination or Suzuki coupling) is showing low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

A: Low or no yield is a common issue in palladium-catalyzed reactions involving nitrogen-containing heterocycles like indazoles. Several factors could be at play, often related to the deactivation of the catalyst. Here is a systematic guide to troubleshooting this problem.

Troubleshooting Steps:

  • Catalyst Inhibition by the Indazole Substrate: Indazoles, being nitrogen-containing heterocycles, can act as ligands themselves and coordinate to the palladium center. This can inhibit the formation of the catalytically active Pd(0)-phosphine complex, effectively poisoning the catalyst before the reaction starts.[1][2][3]

    • Solution: Implement a catalyst pre-activation step. Before adding your indazole substrate and base, stir the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand in the reaction solvent at the reaction temperature for a few minutes.[1][2] This allows for the formation of the active catalyst without competition from the indazole.

  • Formation of Palladium Black: The appearance of a black precipitate (palladium black) is a clear visual indicator of catalyst aggregation and deactivation.[4] The active, soluble Pd(0) species has agglomerated into inactive palladium metal.

    • Possible Causes & Solutions:

      • Inadequate Ligand: The phosphine ligand may not be bulky or electron-rich enough to stabilize the Pd(0) center. Consider switching to a more appropriate ligand (see Table 1).

      • High Temperature: Excessive heat can accelerate catalyst decomposition. Try lowering the reaction temperature.

      • Solvent Effects: The choice of solvent can influence catalyst stability. Ensure you are using a solvent appropriate for your specific reaction type.[5]

  • Quality of Reagents and Solvents:

    • Oxygen Sensitivity: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation.[6] Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Solvents should be degassed prior to use.

    • Moisture: While some Suzuki couplings tolerate water, many palladium-catalyzed reactions are sensitive to moisture. Use anhydrous solvents and dry glassware.

    • Purity of Starting Materials: Impurities in your indazole starting material or coupling partner can act as catalyst poisons. Common poisons include sulfur-containing compounds and other coordinating species.[7] Consider purifying your starting materials by recrystallization or column chromatography if their purity is questionable.

  • Suboptimal Reaction Parameters:

    • Base: The choice and strength of the base are critical and reaction-dependent. An inappropriate base can lead to side reactions or incomplete conversion. For Buchwald-Hartwig reactions, strong non-nucleophilic bases like NaOtBu or LHMDS are common, while carbonates (e.g., K₂CO₃, Cs₂CO₃) are often used in Suzuki couplings.[6]

    • Solvent: The solvent affects the solubility of reactants and the stability of the catalyst. Aprotic polar solvents like dioxane, toluene, or DMF are frequently used.

Issue 2: Observing Palladium Black Formation During the Reaction

Q: I am observing the formation of a black precipitate in my reaction mixture. What does this mean and what can I do to prevent it?

A: The black precipitate is palladium black, which consists of aggregated, inactive palladium particles.[4] This indicates that your catalyst is deactivating.

Preventative Measures:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands that can effectively stabilize the Pd(0) catalytic species and prevent aggregation. Refer to the ligand selection guide in Table 1.

  • Lower Catalyst Loading: While counterintuitive, sometimes a very high catalyst concentration can promote aggregation. Experiment with slightly lower catalyst loadings.

  • Temperature Control: Avoid excessively high temperatures, as this can accelerate the decomposition of the catalytic complex.

  • Reaction Concentration: Very high concentrations can sometimes lead to precipitation. Ensure adequate solvent volume.

Issue 3: Difficulty in Removing Palladium Residues from the Final Product

Q: After my reaction and work-up, I am struggling to remove residual palladium from my purified indazole derivative. How can I effectively remove it?

A: Removing trace amounts of palladium is crucial, especially in drug development, to meet regulatory limits.[8]

Palladium Scavenging Techniques:

  • Filtration through Celite®: A simple first step is to pass your crude reaction mixture diluted with a suitable solvent through a pad of Celite®. This can remove insoluble palladium black.[9]

  • Activated Carbon: Treatment with activated carbon can adsorb palladium species. However, be aware that it can also adsorb your product, leading to yield loss.[10]

  • Silica-Based Scavengers: There are commercially available silica gels functionalized with thiol or other palladium-coordinating groups (e.g., SiliaMetS® Thiol). These are often very effective at scavenging soluble palladium species and can be removed by simple filtration.[11]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing palladium impurities.[10]

Data Presentation

Table 1: Common Palladium Catalysts and Ligands for Indazole Reactions

Reaction TypePalladium SourceRecommended Ligand(s)Typical Catalyst Loading (mol%)Notes
Buchwald-Hartwig N-Arylation Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, tBuXPhos1 - 5Bulky, electron-rich biaryl phosphines are often required for coupling with N-H heterocycles.[12]
Suzuki-Miyaura C-C Coupling Pd(PPh₃)₄, Pd(dppf)Cl₂SPhos, XPhos, PPh₃2 - 10The choice of ligand can be crucial for preventing side reactions like protodeboronation.
Intramolecular Amination Pd(OAc)₂dppf5Effective for the synthesis of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under an Inert Atmosphere

  • Glassware Preparation: Flame-dry all glassware (reaction flask, condenser) under vacuum or oven-dry at >120 °C for several hours. Allow to cool to room temperature in a desiccator.[15]

  • Assembly: Quickly assemble the glassware while hot and equip the reaction flask with a magnetic stir bar and a rubber septum.

  • Purging: Insert a needle connected to a source of inert gas (Nitrogen or Argon) through the septum. Insert a second "vent" needle to allow air to escape.[16]

  • Evacuate and Backfill: For more sensitive reactions, connect the flask to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas.

  • Maintaining Positive Pressure: Remove the vent needle and keep the inert gas flowing to maintain a slight positive pressure, which can be visualized with a gas bubbler or a balloon filled with the inert gas.[15]

  • Reagent Addition: Add solids to the flask under a positive flow of inert gas. Add degassed solvents and liquid reagents via syringe through the septum.[16]

Protocol 2: Catalyst Pre-activation for N-Arylation of Indazoles

This protocol is adapted from procedures developed for the N-arylation of imidazoles, which exhibit similar inhibitory effects.[1][2]

  • Initial Setup: To a flame-dried and inerted reaction flask, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., L1, 1.8 mol%).

  • Solvent Addition: Add the degassed reaction solvent (e.g., toluene).

  • Pre-activation: Stir the mixture at the intended reaction temperature (e.g., 120 °C) for 3-5 minutes. You should observe a color change as the active catalyst forms.

  • Addition of Reactants: After the pre-activation period, add the aryl halide, the indazole substrate, and the base to the reaction mixture.

  • Reaction: Proceed with the reaction as planned, monitoring for completion.

Protocol 3: Palladium Removal using a Silica-Based Thiol Scavenger

  • Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts. Concentrate the organic phase to obtain the crude product.[11]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Scavenger Addition: Add a silica-based thiol scavenger (typically 4-8 molar equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time may need to be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger. Wash the pad thoroughly with the solvent to ensure complete recovery of the product.[10]

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product with reduced palladium content.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Indazole Reactions start Low or No Yield Observed check_catalyst Visual Check: Is Palladium Black Present? start->check_catalyst check_atmosphere Is the reaction under a strictly inert atmosphere? check_catalyst->check_atmosphere No optimize_ligand Optimize Ligand: Use bulkier, more electron-rich ligand. check_catalyst->optimize_ligand Yes optimize_temp Optimize Temperature: Try a lower temperature. check_catalyst->optimize_temp Yes check_reagents Are reagents and solvents pure, dry, and degassed? check_atmosphere->check_reagents Yes improve_inert Improve Inert Technique: Use Schlenk line, degas solvents thoroughly. check_atmosphere->improve_inert No pre_activation Consider Catalyst Pre-activation: Heat Pd source and ligand before adding indazole. check_reagents->pre_activation Yes purify_reagents Purify Starting Materials: Recrystallize or use column chromatography. check_reagents->purify_reagents No optimize_conditions Systematically vary: - Base - Solvent - Concentration pre_activation->optimize_conditions end Improved Yield optimize_ligand->end optimize_temp->end improve_inert->end purify_reagents->end optimize_conditions->end

Caption: Troubleshooting workflow for low yield in indazole reactions.

Catalyst_Inhibition_Pathway Catalyst Inhibition by Indazole and Pre-activation Solution cluster_0 Standard Procedure (Potential Inhibition) cluster_1 Pre-activation Procedure (Solution) Pd_source Pd(II) or Pd(0) Source Inactive_Complex Inactive Pd-Indazole Complex (Catalyst Poisoning) Pd_source->Inactive_Complex Ligand Phosphine Ligand Ligand->Inactive_Complex Blocked Indazole Indazole Substrate Indazole->Inactive_Complex No_Reaction Low or No Reaction Inactive_Complex->No_Reaction Pd_source2 Pd(II) or Pd(0) Source Heat Heat in Solvent Pd_source2->Heat Ligand2 Phosphine Ligand Ligand2->Heat Active_Catalyst Active Pd(0)-Ligand Complex Heat->Active_Catalyst Reaction Successful Coupling Active_Catalyst->Reaction Indazole2 Indazole Substrate Indazole2->Reaction

Caption: Logic diagram illustrating catalyst inhibition and the pre-activation solution.

References

Overcoming solubility issues of 1H-Indazole-5-boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1H-Indazole-5-boronic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of my this compound derivative?

A1: Poor solubility of this compound derivatives can stem from several factors. These compounds are often crystalline solids with strong intermolecular interactions, making them difficult to dissolve.[1] Additionally, boronic acids have a tendency to form cyclic anhydrides known as boroxines, which can be less soluble than the monomeric boronic acid.[1] The specific substituents on the indazole ring also play a significant role in determining the overall solubility profile of the molecule.[2]

Q2: In which common organic solvents can I expect this compound derivatives to be most soluble?

A2: Generally, polar aprotic solvents are a good starting point for dissolving boronic acids. For phenylboronic acid, high solubility has been observed in ethers and ketones.[3] Therefore, solvents like tetrahydrofuran (THF), dioxane, acetone, and N,N-dimethylformamide (DMF) are often effective. Conversely, these derivatives typically exhibit very low solubility in nonpolar hydrocarbon solvents.[3] When used in reactions like Suzuki couplings, mixtures of solvents, such as dioxane/water or toluene/water, are frequently employed to balance the solubility of both the boronic acid and the coupling partner.[4]

Q3: How does pH affect the solubility of my this compound derivative?

A3: The pH of the solution can significantly impact the solubility of boronic acids.[5] At higher pH values, the boronic acid group can be deprotonated to form the more soluble boronate ion.[6] This is a key reason why basic conditions are often used in reactions involving boronic acids, such as the Suzuki-Miyaura coupling. The pKa of the boronic acid and the pH of the solution are critical factors in determining the extent of this solubility enhancement.[7][8]

Q4: Can I improve the solubility of my compound by heating it?

A4: While heating can increase the solubility of many compounds, it should be approached with caution for this compound derivatives. Excessive heat can lead to decomposition of the boronic acid, which can negatively impact the yield of your reaction.[4] It is crucial to monitor the stability of your specific derivative at elevated temperatures.

Q5: Are there any additives that can enhance the solubility of my this compound derivative?

A5: Yes, the addition of certain reagents can improve solubility. Polyols, such as mannitol or sorbitol, can react with boronic acids to form more soluble boronate esters.[1] This strategy is sometimes used in formulations to increase the aqueous solubility of drugs containing a boronic acid moiety.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Potential Cause Suggested Solution
Poor solubility of the this compound derivative in the reaction solvent. - Try a different solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is often effective. - Consider using a phase-transfer catalyst if dealing with a biphasic system.
Decomposition of the boronic acid at elevated temperatures. - Lower the reaction temperature and extend the reaction time. - Use a more active palladium catalyst that allows for lower reaction temperatures.
Formation of insoluble boroxines. - Add a polyol like mannitol to the reaction mixture to form a more soluble boronate ester in situ.[1]
Incomplete dissolution leading to a heterogeneous reaction mixture. - Ensure vigorous stirring to maximize the dissolution of the solid boronic acid derivative. - Prepare a solution of the boronic acid in a suitable solvent and add it slowly to the reaction mixture.
Issue 2: Formation of Impurities and Side Products
Potential Cause Suggested Solution
Homocoupling of the boronic acid. - This can be caused by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[4] - Use bulky, electron-rich phosphine ligands which can favor the desired cross-coupling over homocoupling.[4]
Protodeboronation (loss of the boronic acid group). - This can occur in the presence of excess water or acid. Ensure the reaction conditions are not overly acidic and use anhydrous solvents if possible. - Convert the boronic acid to a more stable derivative, such as a MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[9]

Experimental Protocols

Protocol 1: Enhancing Solubility with Mannitol

This protocol describes a general method for improving the solubility of a this compound derivative in an aqueous-organic solvent mixture for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound derivative

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane)

  • Deionized water

  • D-Mannitol

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add the this compound derivative (1.2 equivalents) and D-Mannitol (1.5 equivalents).

  • Add the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the standard aqueous workup and purification.

Protocol 2: Preparation and Use of an Air-Stable MIDA Boronate Ester

This protocol outlines the conversion of a this compound derivative to a more soluble and stable MIDA boronate ester, followed by its use in a Suzuki-Miyaura coupling.[9]

Part A: Synthesis of the MIDA Boronate Ester

  • In a round-bottom flask, dissolve the this compound derivative (1.0 equivalent) in a suitable solvent such as THF.

  • Add N-methyliminodiacetic acid (MIDA) (1.1 equivalents).

  • Heat the mixture to reflux and remove water via a Dean-Stark trap until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid MIDA boronate can often be used without further purification.

Part B: Suzuki-Miyaura Coupling with the MIDA Boronate Ester

  • In a Schlenk flask, combine the aryl halide (1.0 equivalent), the MIDA boronate ester (1.2 equivalents), a suitable palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos), and a base such as K₃PO₄.[9]

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 5:1 dioxane/H₂O).[9]

  • Heat the reaction mixture (e.g., to 60-100 °C). The MIDA boronate will slowly hydrolyze to release the boronic acid in situ.[9]

  • Monitor the reaction for completion and then proceed with workup and purification.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Solubility Start Experiment with this compound derivative shows low yield/conversion CheckSolubility Is the boronic acid derivative fully dissolved? Start->CheckSolubility SolubilityIssue Solubility Issue Identified CheckSolubility->SolubilityIssue No OtherIssue Investigate Other Issues (Catalyst, Temperature, etc.) CheckSolubility->OtherIssue Yes OptimizeSolvent Optimize Solvent System (e.g., Dioxane/H2O, DMF) SolubilityIssue->OptimizeSolvent AddEnhancer Add Solubility Enhancer (e.g., Mannitol) SolubilityIssue->AddEnhancer UseDerivative Convert to Soluble Derivative (e.g., MIDA Boronate) SolubilityIssue->UseDerivative ReRun Re-run Experiment OptimizeSolvent->ReRun AddEnhancer->ReRun UseDerivative->ReRun

Caption: A troubleshooting workflow for addressing poor solubility of this compound derivatives.

G cluster_solubility_strategies Strategies to Overcome Solubility Issues cluster_physical Physical Methods cluster_chemical Chemical Modification IndazoleBA This compound (Poorly Soluble) Solvent Solvent Optimization (e.g., Dioxane, DMF) IndazoleBA->Solvent pH pH Adjustment (Basic conditions) IndazoleBA->pH Mannitol Formation of Boronate Ester (with Mannitol) IndazoleBA->Mannitol MIDA Formation of MIDA Boronate IndazoleBA->MIDA SolubleProduct Soluble Species for Reaction Solvent->SolubleProduct pH->SolubleProduct Mannitol->SolubleProduct MIDA->SolubleProduct

Caption: Overview of strategies to improve the solubility of this compound derivatives.

References

Technical Support Center: Purification Strategies for Boronic Acid Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unwanted boronic acid byproducts from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing boronic acid byproducts?

A1: The most common strategies for removing boronic acid byproducts include aqueous basic washes, the use of scavenger resins, chromatography, recrystallization, and derivatization techniques. The choice of method depends on the properties of your desired product, the nature of the boronic acid impurity, and the scale of your reaction.

Q2: My desired product is sensitive to basic conditions. How can I remove boronic acid impurities?

A2: If your product is base-sensitive, you should avoid aqueous basic washes. Instead, consider using scavenger resins, such as those functionalized with diol or diethanolamine (DEAM), which can selectively bind to boronic acids under neutral conditions.[1][2][3] Alternatively, chromatographic purification or recrystallization may be suitable options.

Q3: I'm observing a significant amount of what appears to be a trimer of my boronic acid byproduct (a boroxine). Does this affect purification?

A3: Boroxines are cyclic trimers formed by the dehydration of boronic acids.[4] In many cases, boroxines are in equilibrium with the corresponding boronic acid in the reaction mixture and can be removed using the same purification techniques.[4] If boroxine formation is causing solubility or reactivity issues, adding a small amount of water can help shift the equilibrium back towards the boronic acid.[1]

Q4: Can I use chromatography to remove boronic acid byproducts? Are there any common issues?

A4: Yes, both normal and reverse-phase chromatography can be used. However, boronic acids can sometimes be challenging to purify by silica gel chromatography due to their polarity, which can lead to streaking or irreversible binding to the column.[5][6][7] To mitigate these issues, you can try using a less polar solvent system, deactivating the silica gel with water or boric acid, or using a different stationary phase like C18 for reverse-phase chromatography.[6][7][8]

Q5: What are scavenger resins and how do they work for boronic acid removal?

A5: Scavenger resins for boronic acids are solid supports, typically polystyrene or silica, functionalized with groups that have a high affinity for boronic acids, such as diols or N-methylglucamine.[3][9] When the crude reaction mixture is stirred with the resin, the boronic acid byproduct is selectively bound to the resin, which can then be easily removed by filtration, leaving the purified product in solution.[9]

Troubleshooting Guides

Problem 1: Aqueous basic wash is ineffective at removing the boronic acid byproduct.
Possible Cause Troubleshooting Step
Insufficiently basic solution Increase the concentration of the aqueous base (e.g., from 1M to 2M NaOH).[1][10]
Product is also acidic and partitioning into the aqueous layer If your product has acidic protons, it may also be extracted into the basic aqueous layer. Consider using a milder base or an alternative purification method like scavenger resins or chromatography.
Boronic acid has low aqueous solubility even as the boronate salt Increase the volume of the aqueous wash to ensure complete dissolution of the boronate salt.
Insufficient mixing Ensure vigorous stirring during the extraction to maximize interfacial contact between the organic and aqueous phases.
Problem 2: Product loss or decomposition during silica gel chromatography.
Possible Cause Troubleshooting Step
Product is unstable on silica gel Deactivate the silica gel by preparing a slurry with a small amount of water or triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.
Boronic acid byproduct is co-eluting with the product Optimize the solvent system. A gradient elution might be necessary. Consider adding a small amount of acetic acid to the eluent to improve the separation of acidic compounds.
Product is irreversibly binding to the silica gel Use a more polar eluent system. If the product is still retained, consider reverse-phase chromatography (C18) or an alternative purification method.[6][7]

Purification Strategy Selection

The following diagram outlines a general workflow for selecting an appropriate purification strategy.

G Purification Strategy Selection for Boronic Acid Byproducts start Crude Reaction Mixture Containing Boronic Acid Byproduct is_product_base_stable Is the desired product stable to aqueous base? start->is_product_base_stable aqueous_wash Perform Aqueous Basic Wash (e.g., 1-2M NaOH) is_product_base_stable->aqueous_wash Yes scavenger_resin Use Scavenger Resin (e.g., Diol, DEAM) is_product_base_stable->scavenger_resin No check_purity1 Check Purity (TLC, LC-MS, NMR) aqueous_wash->check_purity1 pure_product1 Pure Product check_purity1->pure_product1 Pure check_purity1->scavenger_resin Not Pure check_purity2 Check Purity scavenger_resin->check_purity2 pure_product2 Pure Product check_purity2->pure_product2 Pure chromatography Chromatography (Normal or Reverse Phase) check_purity2->chromatography Not Pure recrystallization Recrystallization chromatography->recrystallization If still not pure G Workflow for Scavenger Resin Purification start Crude Product in Organic Solvent add_resin Add Scavenger Resin (2-4 eq.) start->add_resin stir Stir at Room Temperature (2-16 h) add_resin->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete filter Filter to Remove Resin monitor->filter Complete concentrate Concentrate Filtrate filter->concentrate end Purified Product concentrate->end

References

Improving reaction times for 1H-Indazole-5-boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 1H-Indazole-5-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is slow or not going to completion. What are the initial parameters I should investigate?

A1: When encountering slow or incomplete reactions, begin by assessing the following key parameters:

  • Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are active. Palladium(II) precatalysts require in situ reduction to the active Palladium(0) species.[1] The choice of ligand is also critical; bulky, electron-rich phosphine ligands like SPhos and XPhos can significantly accelerate the reaction.[2]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.[1][3] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3]

  • Base Selection: The choice and quality of the base are critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[2][4] Ensure the base is finely ground and anhydrous, as water content can affect reproducibility.[5]

Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic boronic acids.[1] To mitigate this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium fluoride (KF) or sodium carbonate (Na₂CO₃).[1][4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, which can release the boronic acid slowly under reaction conditions.[1]

    • Pinacol Esters: These are generally more stable and less prone to protodeboronation.[6]

    • Potassium Trifluoroborate Salts (BF₃K): These crystalline solids are highly stable and less susceptible to protodeboronation.[1]

    • MIDA Boronates: These are exceptionally stable and can be used in sequential couplings.[1][7]

Q3: The primary side-product in my reaction is the homocoupling of this compound. What causes this and how can I prevent it?

A3: Homocoupling, the dimerization of the boronic acid, is often promoted by the presence of oxygen or Palladium(II) species.[1][3] To prevent this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen.[3] This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Source: Starting with a Palladium(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If using a Palladium(II) source, inefficient reduction to Pd(0) can lead to side reactions.[1]

  • Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]

Troubleshooting Guide: Improving Reaction Times

This guide provides a systematic approach to troubleshooting and optimizing your this compound coupling reactions.

Issue 1: Slow Reaction Rate

If your reaction is proceeding slower than expected, consider the following optimization strategies.

Optimization of Reaction Parameters

ParameterRecommendationRationale
Temperature Increase the reaction temperature. Microwave irradiation can dramatically reduce reaction times from hours to minutes.[8]Higher temperatures increase the rate of all elementary steps in the catalytic cycle.
Catalyst/Ligand Use a precatalyst that forms the active catalytic species rapidly under mild conditions.[7][9] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective.[2]Fast generation of the active Pd(0) species is crucial, especially for unstable boronic acids.[7][9]
Base Switch to a stronger base if milder bases are not effective. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[2]The base plays a key role in the transmetalation step, and its strength can influence the reaction rate.
Solvent Screen different solvent systems. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[10][11]The solvent influences the solubility of reagents and the stability of intermediates in the catalytic cycle.

Experimental Workflow for Optimizing Reaction Time

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Slow Reaction cluster_2 Outcome A Standard Conditions: Pd Catalyst, Ligand, Base, Solvent, 80°C B Increase Temperature (e.g., 100-120°C or Microwave) A->B If slow C Change Ligand (e.g., XPhos, SPhos) B->C D Change Base (e.g., K3PO4) C->D E Change Solvent (e.g., Dioxane/H2O) D->E F Improved Reaction Time E->F

Caption: A workflow for systematically optimizing reaction parameters to reduce coupling times.

Issue 2: Low Product Yield

Low yields can be caused by a variety of factors, including catalyst deactivation, substrate decomposition, or competing side reactions.

Troubleshooting Low Yields

ObservationPotential CauseSuggested Solution
Starting material remainsInefficient catalyst turnover or catalyst poisoning.[12]Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use a more robust ligand or a precatalyst.[2]
Protodeboronation observedBoronic acid instability under reaction conditions.[2]Use a milder base (e.g., KF), anhydrous conditions, or switch to a more stable boronic acid derivative like a pinacol ester.[1][6]
Homocoupling of boronic acidPresence of oxygen.[3]Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[3]
Formation of black precipitateCatalyst decomposition (palladium black).[12]Ensure thorough degassing, use high-purity reagents, and avoid excessively high temperatures.[12]

Logical Flow for Troubleshooting Low Yield

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Unreacted Starting Material B->C Major Component D Protodeboronation B->D Side Product E Homocoupling B->E Side Product F Increase Catalyst/Ligand Loading C->F G Use Milder Base / Anhydrous Conditions D->G I Switch to Boronic Ester (Pinacol) D->I H Improve Degassing / Use Pd(0) Source E->H

Caption: A decision tree to diagnose and address the root causes of low product yield.

Experimental Protocols

The following are generalized protocols that can be adapted for your specific this compound coupling.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is designed for rapid reaction optimization and synthesis.[8]

  • Reagent Preparation: In a microwave reactor vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-120 °C) for 15-40 minutes.[8]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), filter through celite, and concentrate the filtrate. Purify by column chromatography.

Protocol 2: Coupling with a Buchwald Precatalyst

This protocol utilizes a highly active precatalyst for efficient coupling at lower temperatures.[7][9]

  • Reagent Preparation: To a Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) followed by degassed solvent (e.g., THF or dioxane) and degassed water.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or LC-MS until completion (typically 30 minutes to 12 hours).[7][10]

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

References

Technical Support Center: Managing Dehalogenation Side Reactions with Bromo-indazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing dehalogenation side reactions when working with bromo-indazoles in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of bromo-indazole chemistry?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the indazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of an undesired indazole byproduct, reducing the yield of the desired functionalized product and complicating purification.[2]

Q2: What are the primary causes of dehalogenation with bromo-indazoles?

A2: The primary cause of dehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This can be influenced by several factors:

  • The Base: Certain bases, especially strong alkoxide bases, can act as hydride donors.[3]

  • The Solvent: Solvents like alcohols and even trace amounts of water can serve as a source of hydrides.[3]

  • The Ligand: The choice of phosphine ligand can influence the relative rates of the desired reductive elimination to form the product and the undesired dehalogenation pathway.

  • Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation.[4]

  • Substrate: The electronic properties of the bromo-indazole itself can play a role. N-heterocyclic halides can be particularly susceptible to this side reaction.[3]

Q3: Which cross-coupling reactions are most prone to dehalogenation with bromo-indazoles?

A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The propensity for dehalogenation can be influenced by the specific reaction conditions employed for each of these transformations.

Q4: How does the position of the bromine atom on the indazole ring affect the likelihood of dehalogenation?

A4: While the provided search results do not offer a direct comparison, the electronic environment of the C-Br bond, influenced by the position on the indazole ring and other substituents, can affect its reactivity and susceptibility to dehalogenation.

Troubleshooting Guide

Issue: Significant formation of the dehalogenated indazole byproduct is observed in my cross-coupling reaction.

This troubleshooting guide provides a systematic approach to identifying the cause of dehalogenation and implementing effective solutions.

Troubleshooting Workflow

TroubleshootingWorkflow start High Dehalogenation Observed check_base Step 1: Evaluate the Base start->check_base check_ligand Step 2: Optimize the Ligand check_base->check_ligand If dehalogenation persists check_solvent Step 3: Change the Solvent check_ligand->check_solvent If dehalogenation persists check_temp Step 4: Adjust Temperature check_solvent->check_temp If dehalogenation persists solution Reduced Dehalogenation check_temp->solution Problem Resolved

Caption: A logical workflow for troubleshooting dehalogenation side reactions.

Step 1: Evaluate the Base

Strong bases, particularly alkoxides, can be a source of hydrides leading to dehalogenation.[3]

  • Recommendation: Switch to a weaker inorganic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally less prone to causing dehalogenation.[3]

Step 2: Optimize the Ligand

The ligand plays a critical role in the stability of the palladium catalyst and the efficiency of the desired cross-coupling pathway.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos and XPhos have been shown to be effective in minimizing dehalogenation with N-heterocyclic halides.[5]

Step 3: Change the Solvent

Protic solvents or those that can degrade to form hydride donors should be avoided.

  • Recommendation: Use aprotic solvents like toluene, dioxane, or THF.[3] If a co-solvent is necessary, ensure it is not a hydride source.

Step 4: Adjust the Temperature

Higher temperatures can sometimes accelerate the undesired dehalogenation pathway.

  • Recommendation: Carefully lower the reaction temperature. Monitor the reaction progress, as a lower temperature may require a longer reaction time.[4]

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following tables summarize the general trends observed for the effect of different reaction components on the yield of the desired product versus the dehalogenated byproduct. Note: The quantitative data presented here is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific bromo-indazole substrate, coupling partner, and precise reaction conditions.

Table 1: Effect of Base on Suzuki-Miyaura Coupling

BaseDesired Product Yield (%)Dehalogenation (%)Rationale
NaOtBuLowerHigherStrong alkoxide bases can act as hydride sources.[3]
K₃PO₄HigherLowerWeaker inorganic base, less prone to hydride donation.[3]
Cs₂CO₃HigherLowerWeaker inorganic base, less prone to hydride donation.[3]
K₂CO₃Moderate-HigherLowerCommon and effective weaker inorganic base.[1]

Table 2: Effect of Ligand on Cross-Coupling Reactions

LigandDesired Product Yield (%)Dehalogenation (%)Rationale
PPh₃LowerHigherLess bulky and electron-rich, may not sufficiently promote reductive elimination of the product.
XPhosHigherLowerBulky and electron-rich, promotes the desired coupling pathway.[5]
SPhosHigherLowerBulky and electron-rich, effective for N-heterocyclic substrates.[3][5]
dppfModerate-HigherModerateA common ligand, but may not be as effective as more specialized bulky phosphines in preventing dehalogenation for challenging substrates.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with bromo-indazoles, incorporating best practices to minimize dehalogenation. Note: These protocols are a starting point and may require optimization for specific substrates and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation by using a bulky phosphine ligand and a phosphate base.

Catalytic Cycle of Suzuki-Miyaura Coupling with Competing Dehalogenation Pathway

Suzuki_Dehalogenation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-H(L2) Ar-Pd(II)-H(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-H(L2) Hydride Formation (from base/solvent) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Desired Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-H Dehalogenated Byproduct Ar-Pd(II)-H(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-H(L2)->Ar-H

Caption: Competing pathways in palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • Bromo-indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Toluene or Dioxane (anhydrous)

  • Water (optional, if needed for boronic acid solubility)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the bromo-indazole, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[3]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed anhydrous solvent via syringe. If using a boronic acid that requires water for solubility, add a minimal amount of degassed water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a bulky ligand and a non-alkoxide base to favor C-N bond formation over dehalogenation.

Materials:

  • Bromo-indazole (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst

  • Xantphos or another bulky biaryl phosphine ligand (2-4 mol%)

  • NaOtBu or Cs₂CO₃ (1.2-1.5 equiv)

  • Toluene or Dioxane (anhydrous)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium source and the ligand.

  • Add the bromo-indazole and the amine coupling partner.[5]

  • Add the base.[5]

  • Evacuate and backfill the vessel with an inert gas three times.[5]

  • Add the degassed anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Heck Coupling

For the Heck reaction, the choice of base and the potential use of additives can be crucial to suppress dehalogenation.

Materials:

  • Bromo-indazole (1.0 equiv)

  • Alkene (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • P(o-tolyl)₃ or another suitable phosphine ligand (4-10 mol%)

  • Triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.[6]

  • Add the anhydrous solvent, bromo-indazole, alkene, and the base.[6]

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time (typically 4-24 hours).[6]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Protocol 4: Sonogashira Coupling

Minimizing dehalogenation in Sonogashira coupling often involves careful control of the reaction temperature and ensuring an oxygen-free environment.

Materials:

  • Bromo-indazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, often used as the solvent or co-solvent)

  • Anhydrous THF or DMF (if a co-solvent is needed)

Procedure:

  • To a Schlenk tube, add the bromo-indazole, CuI, and the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Impact of N-H protection on 1H-indazole reactivity in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the impact of N-H protection on the reactivity of 1H-indazoles in common coupling reactions. It is intended for researchers, chemists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: Why is N-H protection often necessary for coupling reactions with 1H-indazoles?

A1: The N-H proton of the 1H-indazole ring is acidic and nucleophilic, which can lead to several complications in coupling reactions.[1][2]

  • Catalyst Inhibition: The free N-H group can coordinate to the metal catalyst (e.g., Palladium), potentially inhibiting its catalytic activity and leading to low or no product yield.[3]

  • Side Reactions: The indazole N-H can compete with other nucleophiles in the reaction mixture. In N-arylation reactions like the Buchwald-Hartwig amination, this can lead to undesired self-coupling or reaction at the indazole nitrogen instead of the intended amine.[4][5]

  • Undesired Reactivity: In the presence of strong bases, which are common in many coupling reactions, the deprotonated indazole can undergo undesirable side reactions, such as ring-opening isomerization to form ortho-aminobenzonitriles.[6] Protection of the N-H group prevents these issues, allowing for cleaner and more efficient C-C or C-N bond formation at other positions of the indazole ring.[7]

Q2: Which N-H protecting group should I choose for a Suzuki-Miyaura coupling at the C-3 position?

A2: The choice of protecting group depends on the desired outcome and the specific reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a common choice, particularly for microwave-assisted Suzuki reactions. The Boc group is often cleaved in situ under these conditions, providing the C-3 arylated NH-indazole directly in a single step, which can be highly efficient.[2] However, under some conventional thermal conditions with strong bases, the Boc group may be unstable, leading to premature deprotection.[8]

  • SEM (2-(trimethylsilyl)ethoxymethyl): This group is particularly useful for directing regioselective C-3 lithiation prior to coupling. It is stable under various conditions and can be removed with fluoride sources (like TBAF) or acid.[9][10]

  • THP (tetrahydropyran): A robust protecting group, stable to many coupling conditions.[1]

  • Alkyl Groups (e.g., Methyl): While they effectively block the N-H, their removal can be challenging and require harsh conditions, making them less ideal as temporary protecting groups.

Q3: My Buchwald-Hartwig amination reaction is giving a low yield. What are the key parameters to troubleshoot?

A3: Low yields in Buchwald-Hartwig aminations involving N-heterocycles are common and can often be resolved by systematically optimizing the reaction components.[4]

  • N-H Protection: Ensure the indazole nitrogen is protected to prevent it from competing with your amine coupling partner.

  • Ligand Selection: This is often the most critical factor. For N-heterocyclic substrates, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or tBuXPhos are frequently more effective than bidentate ligands like BINAP.[4]

  • Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS often give higher reaction rates, but may not be compatible with sensitive functional groups.[4] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but might require higher temperatures.[4]

  • Catalyst System: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[4]

  • Solvent: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used.[4] Ensure your starting materials are fully soluble, as poor solubility is a frequent cause of reaction failure.[4]

Q4: I am attempting an N-arylation of my indazole and getting a mixture of N-1 and N-2 isomers. How can I improve the regioselectivity?

A4: The regioselectivity of N-alkylation or N-arylation on the indazole ring is highly sensitive to reaction conditions, as the two nitrogen atoms have different nucleophilicities.[11][12] The 1H-indazole tautomer is generally more thermodynamically stable.[7]

  • Thermodynamic vs. Kinetic Control: Reactions run under conditions that allow for equilibration (e.g., higher temperatures, specific base/solvent systems) tend to favor the more stable N-1 substituted product.[12]

  • Reaction Conditions: The choice of base, solvent, and the nature of the electrophile all play a significant role. For instance, mildly acidic conditions have been shown to favor regioselective protection at the N-2 position.[12] A comprehensive screening of conditions is often necessary to achieve high selectivity for one isomer over the other.

Q5: My N-Boc protected indazole is deprotecting during my Suzuki reaction, but the desired C-C coupling is not occurring. What is happening?

A5: This scenario suggests that the N-Boc group is labile under your reaction conditions, but the catalytic cycle for the cross-coupling is not proceeding efficiently. This was observed when using N-Boc protected indazoles under certain basic Suzuki-Miyaura conditions, resulting only in the N-deprotected starting material.[8] A successful outcome, reported frequently, involves microwave heating, which facilitates both the C-C bond formation and the concomitant Boc deprotection to yield the 3-aryl-NH-indazole.[2] If you are only observing deprotection, consider modifying your protocol to microwave-assisted conditions or switching to a more robust protecting group.

Q6: My reaction produced a significant amount of an ortho-aminobenzonitrile byproduct. What causes this and how can it be prevented?

A6: The formation of an ortho-aminobenzonitrile byproduct is characteristic of a ring-opening isomerization of an N-protected indazole. This rearrangement is known to occur in the presence of strong bases.[6] The most effective way to prevent this side reaction is to perform the coupling on the unprotected (N-H) indazole. The indazole is deprotonated in situ by the base, and in this anionic form, it is resilient to the ring-opening isomerization, allowing the desired coupling reaction to proceed.[6]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura C-3 Arylation

If you are experiencing low yields in the C-3 arylation of a 3-halo-indazole, follow this troubleshooting workflow.

BuchwaldHartwig cluster_substrates Substrates cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Indazole N-Protected Indazole Halide Product Desired C-N Coupled Product Indazole->Product Amine Amine (Primary/Secondary) Amine->Product Pd_Source Palladium Source (Pre-catalyst preferred) Pd_Source->Product catalyzes Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Pd_Source activates Base Base (e.g., NaOtBu, Cs2CO3) Base->Product enables Solvent Anhydrous, Degassed Solvent (e.g., Dioxane) Solvent->Product dissolves Temp Temperature (80-110 °C) Temp->Product drives

References

Effective methods for removing palladium residues from final compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on removing palladium residues from final compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a final product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1][2] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][3]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][3]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors, including:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?

  • The solvent system used in your reaction.

  • The required level of purity for your final product. [1][4]

A decision-making workflow is provided below to guide your selection process.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products. Palladium is classified as a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[1] This translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[5] For parenteral (injectable) drugs, the limit is stricter at 1 ppm.[5]

Q4: Can activated carbon be used for palladium removal, and what are its limitations?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[1] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[1][6] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High palladium content in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium to the product molecule, especially with nitrogen- or sulfur-containing compounds. The palladium species might also be highly soluble in the solvent system, making simple filtration ineffective.[1][6]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[6]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[1][6]

    • Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization with additives or liquid-liquid extraction.[1]

Issue 2: Significant product loss during the purification process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, particularly activated carbon.[1][6]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[4]

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1][4]

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1]

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[1]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[1]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[1]

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]

Data Presentation: Comparison of Palladium Scavengers

The following tables summarize the performance of various palladium scavengers under different conditions.

Table 1: Performance of Selected Palladium Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)% RemovalConditionsReference
Biotage® MP-TMT852<10>98.8%50 mg scavenger in THF/DMF[4]
ISOLUTE® Si-TMT500~2096%2g scavenger in EtOAc[4]
ISOLUTE® Si-Thiol500<10>98%2g scavenger in EtOAc[4]
Activated Carbon500~6587%2g scavenger in EtOAc[4]
Carboxen® 56412501299.04%Methanol, 40°C
Silica-Thiol1250~50~96%Methanol, 40°C
PhosphonicS SPM322100 (in solution)<10.5>99.5%105 mg catalyst in 50 mL MeCN[4]

Table 2: Detailed Scavenging Case Studies

Scavenger / MethodInitial Pd LevelFinal Pd LevelScaleSolventConditionsReference
MP-TMT330 ppm7 ppm3.2 kgDMFOvernight aging with 0.20 wt scavenger[7]
Si-TMTHigh (unspecified)<1 ppm7 kg-0.03 wt scavenger, 2 h, 35°C[7]
Activated Carbon (Darco KB-B)300 ppm<1 ppm-THF0.2 wt charcoal, 18 h, 45°C[7]
SiliaMetS Thiol / Thiourea2400 ppm≤ 16 ppmkg-scale--[8]
Biotage® MP-TMT33,000 ppm<200 ppmLab-scale-5 equivalents of scavenger, RT, overnight[9]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity, typically ranging from 2 to 10 weight equivalents relative to the palladium content.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm the removal efficiency.[1]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% of the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or elevated temperature for a period of 1 to 24 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[1]

  • Concentration: Concentrate the filtrate to obtain the purified product.[1]

  • Analysis: Analyze the purified product for residual palladium content.[1]

Visualizations

G cluster_0 Palladium Removal Workflow start Crude Product with Pd Residue dissolve Dissolve in Suitable Solvent start->dissolve add_scavenger Add Scavenger (e.g., Silica-Thiol, Activated Carbon) dissolve->add_scavenger stir Stir (Time and Temperature Optimization) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash concentrate Combine Filtrate & Washings, Concentrate wash->concentrate analyze Analyze Final Product for Pd Content (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: General experimental workflow for palladium removal using a scavenger.

Caption: Decision tree to guide the selection of an appropriate palladium removal method.

References

Challenges in scaling up laboratory synthesis of indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for challenges encountered during the scale-up of laboratory syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up indazole synthesis from the lab to a larger scale?

A1: Scaling up indazole synthesis introduces several challenges that may not be apparent at the bench scale. Key issues include:

  • Regioselectivity Control: The most significant challenge is often controlling the N1 versus N2 substitution on the indazole ring. Reaction conditions that provide good selectivity at a small scale may yield different isomer ratios in larger reactors due to changes in mixing and heat transfer.[1]

  • Thermal Management: Many reactions in indazole synthesis are exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to thermal gradients, localized overheating, and an increase in side reactions or impurities.[2]

  • Mixing Efficiency: Achieving homogenous mixing is more difficult in large vessels. Poor mixing can lead to localized concentration spikes of reagents, affecting reaction rates, selectivity, and impurity profiles.[2]

  • Process Safety: The nitrogen-nitrogen bond in the indazole ring can pose safety risks, as these compounds may release significant energy upon decomposition.[3] Thermal stability studies are crucial before scaling up to de-risk potential hazards.[3]

  • Reproducibility: Complicated reaction setups, especially those involving air- or moisture-sensitive reagents, can be difficult to reproduce on a larger scale.[4]

Q2: What are the primary factors influencing N1 vs. N2 regioselectivity during the alkylation of indazoles?

A2: The regiochemical outcome of N-alkylation is a delicate balance of several factors. Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products.[5] Key parameters to control this selectivity include:

  • Choice of Base and Solvent: This combination is critical. For example, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[5] The polarity of the solvent and the nature of the base's counter-ion influence the nucleophilicity of the two nitrogen atoms.[5]

  • Substituents on the Indazole Ring:

    • Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[5]

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ or -CO₂Me), particularly at the C7-position, have been observed to direct alkylation to the N2-position with high selectivity (≥ 96%).[5]

  • Reaction Temperature: Temperature can affect the thermodynamic versus kinetic control of the reaction. N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1]

Troubleshooting Guides

Problem 1: My indazole alkylation is producing an inseparable mixture of N1 and N2 regioisomers with low selectivity for the desired N1 product.

Solution: To favor the N1-alkylated product, conditions should be optimized to allow for thermodynamic equilibration, as the 1H-indazole tautomer is generally more thermodynamically stable.[5]

  • Modify Base and Solvent System: Switch to a base/solvent combination known to favor N1-alkylation, such as sodium hydride (NaH) in an anhydrous, non-polar solvent like THF.[1][5]

  • Increase Reaction Time/Temperature: Allowing the reaction to stir for a longer period or at a slightly elevated temperature (if thermally stable) can promote equilibration to the more stable N1 isomer.

  • Analyze Substituent Effects: If your indazole has an electron-withdrawing group at the C7-position, this will strongly favor N2 alkylation.[5] If possible, consider a synthetic route where this group is introduced after the N1-alkylation step.

Problem 2: The reaction yield has dropped significantly after scaling up from 1g to 100g scale.

Solution: A drop in yield upon scale-up often points to issues with mass and heat transfer.[2]

  • Evaluate Mixing: Ensure the mechanical stirrer and vessel geometry are appropriate for the scale. Inadequate mixing can create "dead zones" where the reaction does not proceed efficiently.[2]

  • Monitor Internal Temperature: Do not rely solely on the jacket temperature. Use a probe to monitor the internal reaction temperature. An unexpected exotherm could be leading to decomposition of starting materials or products.[2]

  • Reagent Addition Rate: Slow down the addition of key reagents. In a larger volume, adding reagents too quickly can cause localized high concentrations and side reactions that were negligible at a smaller scale.

Problem 3: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer.

Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or use conditions that avoid thermodynamic equilibration.[1]

  • Substituent-Directed Synthesis: The presence of an electron-withdrawing group at the C7 position strongly directs alkylation to the N2 position.[5] If your synthesis allows, introducing such a group can be a powerful strategy.

  • Change Reaction Conditions: The use of acidic conditions can sometimes promote N2-alkylation.[1]

  • Alternative Synthetic Routes: Instead of direct alkylation, consider routes designed specifically to yield 2H-indazoles, such as the Davis-Beirut reaction.[6]

Quantitative Data Summary

The following table summarizes the influence of substituents on the regioselectivity of indazole alkylation.

Substituent at C7Product Ratio (N2:N1)SelectivityReference
-NO₂≥ 96:4High for N2[5]
-CO₂Me≥ 96:4High for N2[5]

Experimental Protocols

Key Experiment: N1-Selective Alkylation using NaH/THF

This protocol describes a common method to achieve high selectivity for the N1-alkylated indazole product.[1][5]

Materials:

  • Substituted 1H-indazole (1.0 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) or water for quenching

  • Ethyl acetate and brine for workup

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the resulting mixture at room temperature for 30 minutes to allow for complete deprotonation.

  • Alkylation: Add the alkylating agent dropwise to the suspension.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Visualizations

Troubleshooting_N1_Selectivity Start Low N1/N2 Selectivity CheckSubstituent Does indazole have C7 -EWG (e.g., -NO2)? Start->CheckSubstituent CheckConditions Check Base/Solvent System CheckSubstituent->CheckConditions No ConsiderRoute High N2-selectivity is expected. Consider alternative synthetic route. CheckSubstituent->ConsiderRoute Yes UseNaHTHF Use NaH in anhydrous THF CheckConditions->UseNaHTHF Not using NaH/THF OptimizeTimeTemp Optimize reaction time and temperature for equilibration CheckConditions->OptimizeTimeTemp Already using NaH/THF Success High N1-Selectivity Achieved UseNaHTHF->Success OptimizeTimeTemp->Success

Caption: Troubleshooting workflow for low N1/N2 selectivity in indazole alkylation.

Experimental_Workflow_N1_Alkylation Start Start: Indazole & Anhydrous THF AddNaH 1. Add NaH (1.1 eq) at 0°C under inert atmosphere Start->AddNaH Stir 2. Stir at RT for 30 min AddNaH->Stir AddAlkylatingAgent 3. Add Alkylating Agent (1.2 eq) Stir->AddAlkylatingAgent Monitor 4. Monitor by TLC / LC-MS AddAlkylatingAgent->Monitor Quench 5. Quench with aq. NH4Cl Monitor->Quench Workup 6. Extraction & Drying Quench->Workup Purify 7. Column Chromatography Workup->Purify End Finish: Pure N1-Alkylated Indazole Purify->End

Caption: Experimental workflow for N1-selective alkylation of indazoles.

ScaleUp_Safety_Considerations Start Planning Scale-Up ThermalScreen Perform Thermal Safety Screening (DSC, TSU, ARC) Start->ThermalScreen AssessRisk Assess Decomposition Energy & Onset Temperature ThermalScreen->AssessRisk HighRisk High Risk: Redesign Process or Implement Engineering Controls AssessRisk->HighRisk Unstable LowRisk Low Risk: Proceed with Caution AssessRisk->LowRisk Stable HighRisk->Start Redesign ImplementControls Implement Scale-Up Controls: - Controlled Addition Rate - Efficient Heat Transfer - Adequate Mixing LowRisk->ImplementControls Proceed Proceed with Scale-Up ImplementControls->Proceed

Caption: Logical workflow for assessing process safety before scaling up indazole synthesis.

References

Validation & Comparative

A Comparative Guide to 1H-Indazole-5-boronic Acid and Its Positional Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. The 1H-indazole scaffold is a privileged motif in medicinal chemistry, and its functionalization often relies on palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of 1H-indazole-5-boronic acid and its positional isomers (3-, 4-, 6-, and 7-isomers) in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. This comparison is supported by available experimental data and established mechanistic principles.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

General Reactivity Trend (Inferred): 5- and 6-isomers > 7-isomer > 4-isomer > 3-isomer

This trend is inferred based on the electronic properties of the indazole nucleus and steric accessibility. The C5 and C6 positions are electronically more analogous to a standard phenylboronic acid, while the C3, C4, and C7 positions are more influenced by the pyrazole ring. The C3 position, being adjacent to the pyrazole nitrogen, is generally less reactive in Suzuki couplings when starting from the corresponding halide.

Quantitative Data from Literature:

The following tables summarize yields from Suzuki-Miyaura reactions reported in the literature for different positional isomers of 1H-indazole boronic acid (or their corresponding halides, which are precursors to the in-situ generated boronic species in some cases). It is crucial to note that the reaction conditions are not identical across these examples, which presents a limitation for a direct, quantitative comparison of reactivity.

IsomerCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1H-Indazole-3-boronic acid (from 3-Iodo-1H-indazole)4-Methylphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O1001285[1][2]
1H-Indazole-4-boronic acid (from 4-Bromo-1H-indazole)3-Fluorophenylboronic acidP2 PrecatalystK₃PO₄Dioxane/H₂O10015Lower than 3-bromo isomer[3]
This compound (from 5-Bromo-1H-indazole)N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[4]
1H-Indazole-6-boronic acid (from 6-Bromo-1H-indazole)Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001288[4]
1H-Indazole-7-boronic acid (from 7-Bromo-1H-indazole)4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100289[5]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using different positional isomers of halo-indazoles, which are common precursors to the desired coupled products. These protocols can be adapted for the corresponding boronic acids.

Protocol 1: Synthesis of 3-Aryl-1H-indazole from 3-Iodo-1H-indazole

This protocol is adapted from the synthesis of 3-substituted indazoles.[1][2]

Materials:

  • 3-Iodo-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(dppf) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a stirred solution of 3-iodo-1H-indazole (1 equivalent) in a 3:1 mixture of 1,4-dioxane and water, add the arylboronic acid, K₂CO₃, and PdCl₂(dppf).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Extract the filtrate with water and ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Aryl-1H-indazole from 5-Bromo-1H-indazole

This protocol is based on the efficient coupling of 5-bromoindazoles.[4]

Materials:

  • 5-Bromo-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Dimethoxyethane (DME)

Procedure:

  • In a reaction vessel, combine 5-bromo-1H-indazole (1 equivalent), the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Add dimethoxyethane as the solvent.

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Upon completion, cool the mixture and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways where indazole derivatives have shown significant inhibitory activity, as well as a typical experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathways

Indazole-based compounds are prominent inhibitors of various protein kinases involved in oncogenic signaling pathways. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Pim-1 kinase pathways are notable targets.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Indazole_Inhibitor Indazole-based VEGFR-2 Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 Induces Transcription cMyc c-Myc Pim1->cMyc Stabilizes p27 p27 Pim1->p27 Inhibits BAD BAD Pim1->BAD Inhibits Proliferation Cell Proliferation cMyc->Proliferation p27->Proliferation Apoptosis Apoptosis BAD->Apoptosis Indazole_Inhibitor Indazole-based Pim-1 Inhibitor Indazole_Inhibitor->Pim1 Inhibits

Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Indazole Derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halo-indazole, Boronic Acid, Base, and Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂/Ar) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction (e.g., with water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS)

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

References

A Comparative Guide to Boronic Acid Reagents for Suzuki Couplings of 5-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The functionalization of the indazole scaffold, a privileged pharmacophore, is of particular interest. This guide provides an objective comparison of alternative reagents to 1H-Indazole-5-boronic acid for Suzuki couplings, with a focus on boronic acid pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and potassium trifluoroborates. The performance of these alternatives is evaluated based on available experimental data, highlighting their respective advantages and drawbacks in terms of stability, reactivity, and handling.

Performance Comparison of Boron Reagents

The choice of boron reagent in a Suzuki-Miyaura coupling can significantly impact reaction efficiency, yield, and substrate scope. While boronic acids are widely used, their stability can be a concern, leading to the development of more robust alternatives. The following tables summarize the performance of different boron reagents in the Suzuki coupling to form 5-aryl-1H-indazoles, based on literature data. It is important to note that direct comparisons can be challenging as reaction conditions are often optimized for each specific reagent.

Table 1: Suzuki Coupling of 5-Bromo-1H-indazole Derivatives with Various Boron Reagents

Boron Reagent TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Arylboronic AcidN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[1]
Arylboronic Acid2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802Good[1]
Boronic Acid Pinacol EsterVinyl boronic acid pinacol esterPd(PPh₃)₄Na₂CO₃ (2N aq.)1,4-Dioxane120 (MW)0.6787[2]
Potassium Heteroaryltrifluoroborate1H-Indol-5-yltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃EthanolRT24Excellent[3]
MIDA Boronatep-Tolyl MIDA boronatePd(dtbpf)Cl₂Et₃NWater (micellar)RT2482[4]

Table 2: General Comparison of Boronic Acid Reagents for Suzuki-Miyaura Coupling

Reagent TypeAdvantagesDisadvantages
Boronic Acids High reactivity, commercially available.Prone to protodeboronation and trimerization, can be difficult to purify.
Pinacol Esters Increased stability, easier to handle and purify, compatible with chromatography.Generally require hydrolysis to the boronic acid in situ, which can sometimes be slow.
MIDA Boronates Air- and moisture-stable crystalline solids, slow release of the boronic acid can be advantageous for unstable coupling partners.[4]Requires an extra step for preparation and deprotection.
Potassium Trifluoroborates High stability to air and moisture, less prone to protodeboronation.[3][5]May require specific conditions for activation.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Suzuki-Miyaura couplings using different boron reagents with a 5-bromo-1H-indazole derivative.

Protocol 1: Suzuki Coupling with an Arylboronic Acid

This protocol is adapted from the synthesis of 5-(pyrrol-2-yl)-1H-indazoles.[1]

Materials:

  • 5-Bromo-1H-indazole derivative (1.0 equiv)

  • Arylboronic acid (e.g., N-Boc-2-pyrroleboronic acid) (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethoxyethane (DME), anhydrous

  • Water

Procedure:

  • To a solution of the 5-bromo-1H-indazole derivative (1 mmol) and Pd(dppf)Cl₂ (0.1 mmol) in anhydrous DME (10 mL), stir under an argon atmosphere for 1 hour.

  • Add a solution of the arylboronic acid (2 mmol) in anhydrous DME (2.6 mL) followed by a solution of potassium carbonate (2 mmol) in water (2.5 mL).

  • Heat the mixture to 80 °C for 2 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling with a Boronic Acid Pinacol Ester (Microwave Conditions)

This protocol is adapted from the C-3 vinylation of indazoles and can be applied to the 5-position.[2]

Materials:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Boronic acid pinacol ester (e.g., vinyl boronic acid pinacol ester) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5.5 mol%)

  • 2N Aqueous sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

Procedure:

  • In a microwave glass tube, combine 5-bromo-1H-indazole (0.82 mmol), the boronic acid pinacol ester (1.64 mmol), Pd(PPh₃)₄ (0.045 mmol), 2N aqueous Na₂CO₃ (2 mL), and 1,4-dioxane (7 mL).

  • Purge the tube with nitrogen and seal it.

  • Place the tube in a microwave reactor and irradiate at 120 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with brine (50 mL) and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Suzuki Coupling with a Potassium Heteroaryltrifluoroborate

This protocol is a general procedure for the coupling of potassium heteroaryltrifluoroborates.[3][5]

Materials:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Potassium heteroaryltrifluoroborate (1.05 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • In a Schlenk tube, combine 5-bromo-1H-indazole (0.5 mmol), the potassium heteroaryltrifluoroborate (0.525 mmol), and K₂CO₃ (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) and deionized water (0.5 mL). Stir and sparge with argon for 15 minutes.

  • In a separate vial, combine Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol) and add to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Suzuki Coupling with a MIDA Boronate in Water

This protocol describes a green chemistry approach for Suzuki couplings using MIDA boronates.[4]

Materials:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Aryl MIDA boronate (1.0 equiv)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride (Pd(dtbpf)Cl₂) (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Aqueous nanomicellar solution (e.g., TPGS-750-M)

Procedure:

  • To a vial, add the 5-bromo-1H-indazole, aryl MIDA boronate, Pd(dtbpf)Cl₂, and the aqueous nanomicellar solution.

  • Add triethylamine and stir the mixture at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water.

  • Isolate the product by filtration.

  • Further purification can be achieved by washing the solid or by flash chromatography if necessary.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [R'-B(OR)₂(OH)]⁻ PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArX Ar-X (e.g., 5-Bromoindazole) ArX->OxAdd Boron R'-B(OR)₂ (Boron Reagent) Boron->Transmetal Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start setup Reaction Setup (Indazole, Boron Reagent, Catalyst, Base, Solvent) start->setup reaction Reaction (Heating/Stirring) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

General Experimental Workflow

References

A Comparative Guide to the Structural Characterization of 1H-Indazole-5-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structural characterization of products derived from 1H-Indazole-5-boronic acid and its alternatives. It is intended for researchers, scientists, and professionals in the field of drug development. The guide includes experimental data, detailed protocols, and visual diagrams to facilitate understanding.

The indazole moiety is a significant scaffold in medicinal chemistry, with many of its derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] this compound is a key starting material for the synthesis of these derivatives, primarily through the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction allows for the efficient formation of carbon-carbon bonds, creating complex molecules that are often investigated as kinase inhibitors in various signaling pathways.[2][6][7]

Comparison of Spectroscopic Data

The structural elucidation of indazole derivatives heavily relies on a combination of spectroscopic techniques. The following table summarizes typical data obtained for a product of a Suzuki-Miyaura coupling reaction involving this compound and a hypothetical alternative, a phenylboronic acid derivative, coupled with a generic aryl halide.

Characteristic Product from this compound Product from Phenylboronic Acid (Alternative)
General Structure Indazole-ArylPhenyl-Aryl
¹H NMR Complex aromatic region with signals for both the indazole and aryl rings. The NH proton of the indazole typically appears as a broad singlet at a high chemical shift (>10 ppm).[6][8]Aromatic region showing signals corresponding to the two coupled phenyl rings.
¹³C NMR Aromatic carbons of the indazole ring typically appear in the 110-140 ppm range. The carbon attached to the boron in the starting material will show a significant shift after coupling.[6][8]Signals for the carbons of both phenyl rings are observed in the aromatic region (typically 120-140 ppm).
Mass Spectrometry (HRMS) The high-resolution mass spectrum will provide the exact mass of the coupled product, confirming its elemental composition.[6][8]Provides the exact mass for confirmation of the biphenyl product's elemental composition.
Infrared (IR) Spectroscopy Characteristic N-H stretching vibration for the indazole ring (around 3100-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[6][9]Aromatic C-H and C=C stretching vibrations are the most prominent features.

Experimental Protocols

Below are detailed protocols for the synthesis and characterization of a representative indazole derivative.

1. Synthesis of a 5-Aryl-1H-indazole via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

  • Materials:

    • This compound (1.0 equivalent)

    • Aryl halide (e.g., bromobenzene) (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)[4]

    • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)[4]

    • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)[5]

  • Procedure:

    • To a reaction vessel, add this compound, the aryl halide, and the base.

    • Add the solvent system.

    • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes to remove oxygen.

    • Under a positive pressure of the inert gas, add the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

2. Structural Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For boronic acids, which can form oligomers, using a solvent like d₄-methanol can help obtain a clearer spectrum by breaking up the oligomeric structures.[10] Record the spectra on a 400 MHz or higher field NMR spectrometer.

    • ¹¹B NMR: This technique can be useful for analyzing the starting boronic acid or any boronate ester intermediates. A concentration of around 4 mg in 0.65 mL of deuterated solvent is typically required.[11] It is advisable to use quartz NMR tubes to avoid a broad signal from borosilicate glass.[11]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, with an appropriate ionization source (e.g., electrospray ionization - ESI).

    • The instrument will provide a high-resolution mass-to-charge ratio, which can be used to determine the elemental formula of the compound.

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactants (this compound, Aryl halide, Base) B Add Solvent and Degas with Inert Gas A->B C Add Palladium Catalyst B->C D Heat and Stir (Reaction) C->D E Workup (Extraction and Drying) D->E F Purification (Column Chromatography) E->F G Purified Product F->G Sample Submission H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry (HRMS) G->I J Further Analysis (IR, X-ray if needed) G->J

Caption: A typical experimental workflow for the synthesis and structural characterization of an indazole derivative.

Involvement of Indazole Derivatives in Kinase Signaling Pathways

Many indazole derivatives are developed as kinase inhibitors, targeting pathways that are often dysregulated in diseases like cancer.[2][7]

G cluster_pathway Simplified Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Kinases (e.g., MAPK, PI3K/Akt) B->C D Cellular Response (Proliferation, Survival) C->D E Indazole Derivative (Kinase Inhibitor) E->C Inhibition

Caption: Simplified signaling pathway showing the inhibitory action of an indazole derivative on downstream kinases.

References

Validating Indazole Derivative Purity: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized indazole derivatives is a critical step that underpins the reliability of biological data and the safety of potential therapeutic agents. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity validation of these important heterocyclic compounds, supported by experimental protocols and data.

Indazoles are a prominent scaffold in medicinal chemistry, and ensuring their chemical integrity is paramount.[1][2] HPLC-MS has emerged as a powerful and widely adopted technique for this purpose, offering high sensitivity and selectivity.[3][4] This guide will delve into the practical application of HPLC-MS for purity assessment and compare its performance against other common analytical methods.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS combines the separation capabilities of liquid chromatography with the mass detection power of mass spectrometry, making it an ideal tool for identifying and quantifying impurities in a sample.[5]

Experimental Protocol: HPLC-MS for Indazole Derivative Purity Analysis

This protocol provides a general framework for the purity analysis of a synthesized indazole derivative. Method optimization will be required based on the specific properties of the analyte.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized indazole derivative.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm) is a common starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive mode is generally suitable for nitrogen-containing heterocyclic compounds like indazoles.

  • Scan Range: A broad scan range (e.g., m/z 100-1000) is used to detect the parent compound and any potential impurities.

  • Data Acquisition: Full scan mode for initial screening and identification of impurities, with subsequent targeted MS/MS (tandem mass spectrometry) for structural elucidation of unknown impurities.

4. Data Analysis:

  • The purity of the indazole derivative is determined by calculating the peak area percentage of the main compound relative to the total peak area of all detected components in the chromatogram.

  • The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound and any impurities, aiding in their identification.

Comparison of Analytical Techniques for Purity Determination

While HPLC-MS is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques, which measure different physicochemical properties of the compound.[3] The following table compares HPLC-MS with other common analytical methods for purity determination.

FeatureHPLC-MSQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, detection by mass-to-charge ratio.Intrinsic quantitative response of atomic nuclei in a magnetic field.Separation based on volatility and polarity, detection by mass-to-charge ratio.[6]
Quantitation Relative (requires a reference standard of known purity for accurate quantification).Absolute (can determine purity without a specific reference standard of the analyte).[6]Relative (requires a reference standard).[6]
Selectivity High selectivity based on both chromatographic retention time and mass-to-charge ratio.[3]Excellent for structural elucidation and distinguishing between isomers.High selectivity based on chromatographic retention time and mass fragmentation patterns.[6]
Sensitivity Very high (can detect trace level impurities, often at ppb levels).[6]Moderate (typically requires a higher sample concentration, in the mg range).[7][8]Very high (can detect trace level volatile impurities, often at ppb levels).[6]
Analytes Suitable for a wide range of non-volatile and thermally labile compounds.[9]Applicable to soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C).Suitable for volatile and thermally stable compounds.[9]
Throughput High-throughput capabilities with modern autosamplers.Lower throughput due to longer acquisition times.Relatively high throughput for routine analyses.
Instrumentation Cost HighHighModerate to High

Common Impurities in Indazole Synthesis

The expected impurities in a synthesized indazole derivative will depend on the synthetic route employed. For instance, in the Davis-Beirut reaction, common side products can arise from alternative reaction pathways of the nitroso intermediate.[10][11][12] Similarly, syntheses starting from o-nitrobenzylamines may yield hydroxylamine or diamine by-products.[13] HPLC-MS is particularly adept at separating and identifying these structurally related impurities.

Visualizing the Workflow and Decision-Making Process

The following diagrams, created using the DOT language, illustrate the typical workflow for validating the purity of a synthesized indazole derivative and a decision-making tree for selecting the appropriate analytical technique.

Synthesis_and_Purity_Validation_Workflow cluster_synthesis Synthesis and Purification cluster_validation Purity Validation cluster_orthogonal Orthogonal Methods (Optional) start Indazole Derivative Synthesis purification Purification (e.g., Column Chromatography) start->purification hplc_ms HPLC-MS Analysis purification->hplc_ms data_analysis Data Analysis and Purity Calculation hplc_ms->data_analysis qnmr qNMR data_analysis->qnmr gc_ms GC-MS data_analysis->gc_ms

Caption: Workflow for the synthesis, purification, and purity validation of indazole derivatives.

Analytical_Technique_Selection compound Synthesized Indazole Derivative volatile Is the compound volatile and thermally stable? compound->volatile absolute_quant Is absolute quantification required without a reference standard? volatile->absolute_quant No gc_ms GC-MS volatile->gc_ms Yes hplc_ms HPLC-MS absolute_quant->hplc_ms No qnmr qNMR absolute_quant->qnmr Yes

Caption: Decision tree for selecting an appropriate analytical technique for purity determination.

References

A Comparative Guide to Cross-Coupling Methods for Indazole Functionalization: Benchmarking Suzuki-Miyaura and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. The strategic functionalization of the indazole ring is paramount in the quest for novel drug candidates. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a robust and versatile methodology for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the indazole core. This guide provides an objective comparison of the Suzuki-Miyaura reaction against other prominent cross-coupling methods for the functionalization of indazoles, supported by experimental data.

Overview of Cross-Coupling Methods for Indazoles

The functionalization of indazoles, particularly at the C3 and C7 positions, has been extensively explored using various palladium-catalyzed cross-coupling reactions. The choice of method is often dictated by the desired bond formation (C-C, C-N, C-O, etc.), the nature of the coupling partners, and the overall complexity of the substrate. This guide will focus on the following key methods:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds using organoboron reagents.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Stille Coupling: Formation of C-C bonds using organotin reagents.

  • Direct C-H Arylation: Formation of C-C bonds via direct activation of a C-H bond.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for each cross-coupling method, offering a clear comparison of their efficacy in the functionalization of halo-indazoles.

Table 1: Suzuki-Miyaura Coupling of 3-Haloindazoles with Arylboronic Acids [1][2][3]

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10015-2085-95
Pd(PPh₃)₄K₂CO₃DME/H₂O8016~70-80
[AllylPdCl]₂ / t-Bu₃PK₃PO₄Toluene8012~75-85

Table 2: Buchwald-Hartwig Amination of 3-Haloindazoles

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1101270-90
Pd(OAc)₂ / BINAPNaOtBuToluene100865-85

Table 3: Sonogashira Coupling of 3-Iodoindazoles with Terminal Alkynes

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-502-680-95
Pd(OAc)₂ / PPh₃CuIi-Pr₂NEtDMF801275-90

Table 4: Heck Coupling of 3-Bromoindazoles with Alkenes [4][5]

Catalyst/LigandBaseSolventTemp. (°C)Time (min)Yield (%)
Pd(OAc)₂ / PPh₃TEAN/A (Ball-milling)N/A9067-89
Pd(OAc)₂ / PPh₃Et₃NDMF10012060-80

Table 5: Stille Coupling of 3-Bromo-1H-indazole with Vinyltributyltin [6]

CatalystLigandSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-Toluene1102460

Table 6: Direct C-H Arylation of N-Substituted Indazoles

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / 1,10-PhenanthrolineK₂CO₃DMA1402460-80
Pd(OAc)₂ / P(o-tol)₃Cs₂CO₃Toluene1201655-75

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole

Materials:

  • 3-Iodo-1H-indazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 3-iodo-1H-indazole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture at 100 °C for 15-20 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of 3-Bromo-1H-indazole

Materials:

  • 3-Bromo-1H-indazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol)

  • Xantphos (0.03 mmol)

  • Cs₂CO₃ (1.4 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add 3-bromo-1H-indazole and the amine.

  • Add 1,4-dioxane and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling of 3-Iodo-1H-indazole

Materials:

  • 3-Iodo-1H-indazole (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Et₃N (2.0 mmol)

  • THF (5 mL)

Procedure:

  • To a stirred solution of 3-iodo-1H-indazole and the terminal alkyne in THF, add Et₃N.

  • Degas the solution with a stream of argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Heck Coupling of 3-Bromo-1-methyl-1H-indazole[4]

Materials:

  • 3-Bromo-1-methyl-1H-indazole (1.5 mmol)

  • Olefin (e.g., n-butyl acrylate) (2.25 mmol)

  • Pd(OAc)₂ (0.075 mmol)

  • PPh₃ (0.15 mmol)

  • Triethylamine (TEA) (1.8 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.075 mmol)

  • NaBr (10.0 g)

  • Stainless-steel balls (d=6 mm, 207 count)

Procedure (Mechanochemical):

  • Place 3-bromo-1-methyl-1H-indazole, olefin, Pd(OAc)₂, PPh₃, TEA, TBAB, and NaBr in an 80 mL stainless steel vessel.

  • Add the stainless-steel balls.

  • Mill the mixture at 800 rpm for 90 minutes.

  • After milling, dissolve the mixture in a suitable solvent (e.g., ethyl acetate) and filter to remove the grinding balls and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Stille Coupling of 3-Bromo-1H-indazole[6]

Materials:

  • 3-Bromo-1H-indazole (1.0 mmol)

  • Vinyltributyltin (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Toluene (5 mL)

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve 3-bromo-1H-indazole in toluene.

  • Add vinyltributyltin and Pd(PPh₃)₄.

  • Heat the reaction mixture to 110 °C for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 1 hour, then filter the resulting precipitate through Celite.

  • Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Direct C-H Arylation of 1-Methyl-1H-indazole

Materials:

  • 1-Methyl-1H-indazole (1.0 mmol)

  • Aryl bromide (1.5 mmol)

  • Pd(OAc)₂ (0.1 mmol)

  • 1,10-Phenanthroline (0.2 mmol)

  • K₂CO₃ (2.0 mmol)

  • DMA (4 mL)

Procedure:

  • To a microwave vial, add 1-methyl-1H-indazole, aryl bromide, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

  • Add DMA and seal the vial.

  • Heat the reaction mixture in a microwave reactor at 140 °C for the specified time.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_r2_intermediate reductive_elimination Reductive Elimination pd_r2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x Indazole-X r1x->oxidative_addition boronic_acid R²-B(OR)₂ base Base borate [R²-B(OR)₂(Base)]⁻ borate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow start Start reagents Combine Reactants: Indazole-Halide, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The Suzuki-Miyaura coupling stands out as a highly efficient and versatile method for the C-C bond formation on the indazole core, often providing high yields under relatively mild conditions. However, the optimal choice of cross-coupling reaction is contingent upon the specific synthetic target. For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the method of choice. The Sonogashira and Heck couplings offer pathways to valuable alkynyl and vinyl-substituted indazoles, respectively. The Stille coupling, while effective, is often less favored due to the toxicity of organotin reagents. Direct C-H arylation represents an increasingly attractive, atom-economical alternative, obviating the need for pre-functionalized indazoles. This guide provides a foundational framework for researchers to select and implement the most appropriate cross-coupling strategy for their indazole functionalization endeavors.

References

A Researcher's Guide to the Reaction Kinetics of Boronic Acid Substrates in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of different boronic acid substrates is paramount for optimizing synthetic routes and accelerating discovery. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] The choice of boronic acid substrate directly impacts reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of the reaction kinetics for various boronic acid derivatives, supported by experimental data and detailed protocols to aid in substrate selection and experimental design.

The reactivity of boronic acids and their esters in the Suzuki-Miyaura reaction is a subject of ongoing study, with significant implications for reaction optimization.[3] Generally, a trade-off exists between the reactivity and stability of these organoboron compounds.[4] Boronic acids are often more reactive but can be less stable, while boronic esters, such as pinacol esters, offer enhanced stability at the cost of potentially slower reaction rates.[4][5] The kinetics of the reaction are critically influenced by the nature of the boronic acid derivative, which affects the crucial transmetalation step in the catalytic cycle.[3][6]

Comparative Kinetic Data of Boronic Acid Substrates

The rate of the Suzuki-Miyaura reaction is highly dependent on the structure of the boronic acid substrate. The following table summarizes kinetic data for the formation of a cross-coupling product from various boronic acid derivatives, providing a quantitative basis for comparison. The data highlights the significant rate enhancements that can be achieved through the appropriate choice of the boronic ester.[6]

Boronic Acid SubstrateRate Constant (k) [s⁻¹] at -30 °CRelative RateObservations
Arylboronic acid(5.78 ± 0.13) × 10⁻⁴1.0Baseline for comparison.[6]
Dimethyl boronic ester--Readily forms pre-transmetalation complexes.[7]
Pinacol boronic ester-SlowSlow formation of product, no discrete intermediate observed.[6][7]
Glycol boronic ester13.3 ± 0.70 × 10⁻³~23Significantly faster than arylboronic acid.[6]
Boroxine5.39 ± 0.07 × 10⁻³~9.3Faster than arylboronic acid, no discrete intermediate observed.[6]
α-hydroxyisobutyrate boronic ester2.26 ± 0.31 × 10⁻⁴~0.4Slower than arylboronic acid.[6]

Experimental Protocols

The following are generalized experimental protocols for studying the reaction kinetics of boronic acid substrates in Suzuki-Miyaura coupling and their reactions with catechols.

Kinetic Analysis of Suzuki-Miyaura Pre-transmetalation Complexes via ¹⁹F NMR Spectroscopy [6][7]

This method allows for the determination of rate constants by monitoring the formation of the cross-coupling product over time.

  • Preparation of Palladium Complex Solution: A solution of the palladium complex is prepared in a suitable solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C).

  • Addition of Boronic Ester: A solution of the boronic ester (1.0 equivalent relative to the palladium complex) in the same solvent is added to the cooled palladium complex solution.

  • Reaction Monitoring: The reaction mixture is warmed to the desired temperature (e.g., -30 °C). The progress of the reaction is monitored by acquiring ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis: The formation of the cross-coupling product is quantified from the NMR spectra, and the rate constants are determined by fitting the data to a first-order kinetic model.[7]

Kinetic Analysis of Boronic Acid Reactions with Catechols via UV-Vis Spectrophotometry

This protocol is useful for studying the reaction between boronic acids and catechols, which is relevant for sensing applications.

  • Solution Preparation: Prepare solutions of the boronic acid and a catechol derivative (e.g., Alizarin Red S) in a buffered aqueous solution at a specific pH.

  • Reaction Initiation: Initiate the reaction by mixing the boronic acid and catechol solutions.

  • Absorbance Monitoring: Monitor the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer under pseudo-first-order conditions.

  • Data Analysis: Determine the observed rate constant (k_obs) by fitting the absorbance data to a single exponential function. The individual rate constants for the reaction of the boronic acid and the boronate ion can be determined by analyzing the dependence of k_obs on the boronic acid concentration and pH.

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][8] The main steps are oxidative addition, transmetalation, and reductive elimination.[1] The nature of the boronic acid substrate is particularly influential in the transmetalation step.[6]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)Ln->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2) R1-Pd(II)L2-R2->Pd(0)Ln R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable kinetic data. This involves careful preparation of reactants, precise control of reaction conditions, and accurate monitoring of the reaction progress.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Analysis Prepare Reactant Solutions Prepare Reactant Solutions Mix Reactants under Controlled Temperature Mix Reactants under Controlled Temperature Prepare Reactant Solutions->Mix Reactants under Controlled Temperature Prepare Catalyst Solution Prepare Catalyst Solution Prepare Catalyst Solution->Mix Reactants under Controlled Temperature Initiate Reaction Initiate Reaction Mix Reactants under Controlled Temperature->Initiate Reaction Acquire Data at Time Intervals\n(e.g., NMR, UV-Vis) Acquire Data at Time Intervals (e.g., NMR, UV-Vis) Initiate Reaction->Acquire Data at Time Intervals\n(e.g., NMR, UV-Vis) Process Raw Data Process Raw Data Acquire Data at Time Intervals\n(e.g., NMR, UV-Vis)->Process Raw Data Fit Data to Kinetic Model Fit Data to Kinetic Model Process Raw Data->Fit Data to Kinetic Model Determine Rate Constants Determine Rate Constants Fit Data to Kinetic Model->Determine Rate Constants

Generalized workflow for kinetic analysis.

References

A Comparative Guide to In Vitro Biological Assay Validation for Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Notably, indazole derivatives have emerged as promising candidates in oncology, with several compounds targeting key signaling pathways implicated in cancer progression.[4][5][6] This guide provides an objective comparison of the in vitro performance of novel indazole compounds, supported by quantitative experimental data and detailed methodologies for key biological assays.

Data Presentation: Comparative Analysis of In Vitro Efficacy

The in vitro potency of novel indazole derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific molecular targets, such as protein kinases. The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative indazole compounds.

Table 1: In Vitro Anticancer Activity of Indazole Derivatives (IC50 in µM)
Compound IDTarget/ClassCell LineCancer TypeIC50 (µM)Reference
2f Anticancer AgentA549Lung0.95[7]
4T1Breast0.23[5][7]
HepG2Liver0.80[7]
MCF-7Breast0.34[7]
HCT116Colorectal1.15[5][7]
9f Anticancer AgentHCT116Colorectal14.3[8]
C05 PLK4 InhibitorIMR-32Neuroblastoma0.948[9]
MCF-7Breast0.979[9]
H460Non-small cell lung1.679[9]
4f Indazol-pyrimidineMCF-7Breast1.629[10]
4i Indazol-pyrimidineMCF-7Breast1.841[10]
15k HDAC InhibitorHCT-116ColorectalNot specified[11]
HeLaCervicalNot specified[11]
15m HDAC InhibitorHCT-116ColorectalNot specified[11]
HeLaCervicalNot specified[11]
Table 2: In Vitro Kinase Inhibitory Activity of Indazole Derivatives
Compound/Scaffold IDTarget Kinase(s)IC50 (Enzymatic Assay)Reference CompoundReference IC50Reference
Pazopanib VEGFR-230 nM--[1]
Indazole-pyrimidine sulfonamide (13i) VEGFR-234.5 nMPazopanib30 nM[1]
CFI-400945 PLK42.8 nMCentrinone2.7 nM[1]
C05 PLK4< 0.1 nM--[9]
Compound 82a Pan-Pim (Pim-1, Pim-2, Pim-3)0.4 nM, 1.1 nM, 0.4 nM--[1]
Compound 102 FGFR130.2 ± 1.9 nM--[1]
Compound 1 FGFR1100 nM--[12]
15k HDAC1, HDAC2, HDAC82.7 nM, 4.2 nM, 3.6 nM--[11]
15m HDAC1, HDAC2, HDAC83.1 nM, 3.6 nM, 3.3 nM--[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of in vitro biological assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[1]

  • Compound Treatment: Cells are treated with various concentrations of the indazole compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).[1]

  • MTT Incubation: The treatment medium is aspirated, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for 3-4 hours at 37°C to facilitate the formation of formazan crystals.[1]

  • Solubilization: After incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13]

Principle: The assay measures the amount of a phosphorylated substrate or the depletion of ATP, often using luminescence-based detection. The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced.[1][13]

Protocol:

  • Reagent Preparation: A reaction buffer is prepared, typically containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate specific to the kinase of interest.[1]

  • Reaction Setup: The kinase, substrate, ATP, and the test indazole compound are combined in a suitable reaction buffer.[13]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).[13]

  • ATP Depletion: A reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.[13]

  • ADP to ATP Conversion: A detection reagent is then added, which converts the ADP generated in the kinase reaction into ATP.[13]

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a luminometer.[13]

  • Data Analysis: The IC50 value is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the inhibitor.[13]

Mandatory Visualization

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway.

Experimental Workflow Diagram

In_Vitro_Screening_Workflow Start Start: Novel Indazole Compound Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Lead_Selection Lead Candidate Selection Hit_Identification->Lead_Selection Inactive Secondary_Assay Secondary Assay (e.g., Kinase Inhibition) Dose_Response->Secondary_Assay Secondary_Assay->Lead_Selection

Caption: General workflow for in vitro screening.

References

A Head-to-Head Comparison of Indazole- and Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure, function, and clinical relevance of two powerhouse scaffolds in drug discovery, this guide provides a comprehensive comparison of indazole- and pyrazole-based inhibitors for researchers, scientists, and drug development professionals. We present a synthesis of experimental data, detailed methodologies, and an examination of the signaling pathways these compounds target.

Indazole and pyrazole cores are privileged structures in medicinal chemistry, forming the foundation for a multitude of clinically successful drugs, particularly in the realm of oncology.[1][2][3][4] Both are five-membered nitrogen-containing heterocyclic rings, but their subtle structural differences lead to distinct physicochemical properties and biological activities. This guide will explore these differences through a head-to-head comparison, focusing on their application as kinase inhibitors.

Structural and Mechanistic Overview

Indazole, a bicyclic aromatic heterocycle, and pyrazole, a monocyclic diazole, serve as versatile scaffolds for the design of kinase inhibitors.[2][4] Their ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket is a key determinant of their inhibitory activity.[3][5] The nitrogen atoms in both rings act as hydrogen bond acceptors and donors, while the aromatic systems allow for various substitutions to fine-tune potency, selectivity, and pharmacokinetic properties.[2][5]

While both scaffolds are effective, the choice between an indazole and a pyrazole core can significantly impact a drug candidate's profile. For instance, the fused benzene ring in indazole offers a larger surface area for interactions within the binding pocket and can be modified to enhance potency and selectivity.[6] Conversely, the smaller pyrazole ring can lead to compounds with lower molecular weight and improved drug-like properties.[5]

Comparative Analysis of Inhibitor Performance

To provide a clear comparison, the following tables summarize key performance data for representative indazole- and pyrazole-based kinase inhibitors. The data is compiled from various preclinical and clinical studies and is intended to highlight the relative strengths and weaknesses of each scaffold.

Table 1: In Vitro Potency (IC50) of Selected Kinase Inhibitors
Inhibitor (Scaffold) Primary Target(s) IC50 (nM) Reference
Pazopanib (Indazole) VEGFR-230[2]
Axitinib (Indazole) VEGFR-1, -2, -30.1, 0.2, 0.1-0.3[1]
Ruxolitinib (Pyrazole) JAK1, JAK22.8, 3.3[3]
Ilginatinib (Pyrazole) JAK20.72[5]
Indazole Derivative 13i VEGFR-234.5[2]
Pyrazole Derivative ERK1, ERK26.1, 3.1[5]

This table showcases the high potency achievable with both indazole and pyrazole scaffolds against various kinase targets.

Table 2: Selectivity Profile of Representative Inhibitors
Inhibitor Primary Target Selectivity Notes Reference
Pazopanib VEGFRs, PDGFRs, c-KitMulti-targeted tyrosine kinase inhibitor.[1]
Axitinib VEGFRsHighly potent and selective for VEGFRs.[1]
Ruxolitinib JAK1/JAK2Potent inhibitor of JAK1 and JAK2.[3][5]
Ilginatinib JAK2Shows 46-fold selectivity for JAK2 over JAK1.[5]

This table highlights the ability to achieve both multi-targeted and highly selective inhibitors using both scaffolds.

Signaling Pathways and Experimental Workflows

The inhibitors discussed primarily target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design and for interpreting experimental results.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Indazole-based inhibitors like Pazopanib and Axitinib effectively block this pathway.[1]

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Activates Pazopanib Pazopanib (Indazole) Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PI3K->Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

VEGFR signaling pathway inhibited by Pazopanib.
JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling that regulates cell growth, survival, and differentiation. Pyrazole-based inhibitors like Ruxolitinib are effective at blocking this pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.[3][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK Inhibits STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates to Nucleus

JAK-STAT signaling pathway inhibited by Ruxolitinib.
Experimental Workflow for Inhibitor Evaluation

The development of potent and selective kinase inhibitors involves a rigorous experimental workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen In_Vitro In Vitro Assays (Kinase & Cell-based) Lead_Gen->In_Vitro Lead_Opt Lead Optimization (ADME/Tox) In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo In_Vitro->Lead_Opt Clinical Clinical Trials In_Vivo->Clinical

Typical experimental workflow for kinase inhibitor development.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized protocols for key experiments cited in the evaluation of kinase inhibitors.

Kinase Inhibition Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed and thus to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate (e.g., a generic peptide)

  • ATP

  • Test compound (inhibitor)

  • Kinase-Glo® Reagent

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding Kinase-Glo® Reagent.

  • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

  • Test compound (inhibitor)

  • MTT solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Both indazole and pyrazole scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors. The choice between them depends on the specific therapeutic target, the desired selectivity profile, and the overall drug-like properties required. Indazoles, with their extended aromatic system, offer opportunities for developing highly potent and selective inhibitors, as exemplified by Axitinib. Pyrazoles, being smaller and more modular, can be readily optimized for favorable pharmacokinetic profiles, leading to successful drugs like Ruxolitinib. This guide provides a foundational understanding for researchers to navigate the complexities of designing and evaluating the next generation of inhibitors based on these remarkable heterocyclic cores.

References

Assessing the stability of boronic acids versus trifluoroborate salts in reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical determinant of success. For researchers, scientists, and drug development professionals, the stability and reliability of these reagents are paramount. This guide provides a comprehensive comparison of two prominent classes of organoboron compounds: boronic acids and their corresponding trifluoroborate salts, offering insights into their respective stabilities and performance in chemical reactions, supported by experimental data and detailed protocols.

Executive Summary: A Tale of Two Borons

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids, primarily due to their significantly enhanced stability.[1][2][3][4] Boronic acids, while widely used, are susceptible to several decomposition pathways, including dehydration to form cyclic boroxines, protodeboronation, and oxidation, which can compromise their purity, affect reaction stoichiometry, and limit their shelf life.[1][2][3][5] In stark contrast, trifluoroborate salts are generally crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, allowing for indefinite storage at room temperature.[1][2] This inherent stability stems from the tetracoordinate nature of the boron atom, which is protected by three strong boron-fluorine bonds, effectively shielding it from the degradation routes that plague their tricoordinate boronic acid counterparts.[2][5] Consequently, trifluoroborate salts can be considered a "protected" form of boronic acids, which release the active boronic acid species in situ under reaction conditions.[2][4][5][6][7] This controlled release mechanism can be advantageous in minimizing side reactions.[4][6][7]

Comparative Stability Profile

The table below summarizes the key stability differences between boronic acids and potassium organotrifluoroborate salts.

FeatureBoronic AcidsPotassium Organotrifluoroborate SaltsRationale for Difference
Air & Moisture Stability Prone to dehydration to form boroxines (cyclic trimers) and susceptible to protodeboronation in the presence of moisture.[2][8]Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[1][2][9]The tetracoordinate boron in trifluoroborates is less electrophilic and resistant to attack by water and oxygen.[2]
Thermal Stability Can decompose upon heating.Highly thermally stable, with decomposition temperatures often above 300°C for many salts.[2]The strong boron-fluorine bonds and stable ionic lattice contribute to high thermal resistance.[2]
Oxidative Stability Susceptible to oxidation.[2]Remarkably stable under strong oxidative conditions.[2][3]The tetracoordinate nature of the boron atom protects it from oxidative degradation.[2]
Purification & Handling Often difficult to purify and can have uncertain stoichiometry due to the presence of boroxines.[1][3][8]Crystalline solids that are generally easy to handle and purify by recrystallization.[1][10]The stable, solid nature of trifluoroborate salts simplifies their isolation and purification.[1]
Storage Requires special handling and storage conditions to minimize degradation.[4]Can be stored on the benchtop at room temperature for extended periods without degradation.[1][6]Inherent chemical stability prevents common decomposition pathways.[2]

Reactivity and Reaction Considerations

While trifluoroborate salts offer superior stability, their use in reactions requires an understanding of their activation mechanism. The active coupling partner in Suzuki-Miyaura reactions is the boronic acid. Trifluoroborate salts serve as a stable precursor that hydrolyzes in situ to generate the boronic acid.[6][7] The rate of this hydrolysis is a critical parameter that can influence the outcome of the reaction and is dependent on factors such as the nature of the organic substituent, base, solvent, and temperature.[7][11][12]

This "slow-release" of the boronic acid can be highly beneficial, as it maintains a low concentration of the reactive species in the reaction mixture, thereby minimizing common side reactions associated with boronic acids, such as homocoupling and protodeboronation.[4][6][7] However, for some substrates, the hydrolysis can be very slow, potentially hindering the overall reaction rate.[7][11]

Boronic acids, being the active species, can sometimes offer higher reactivity and may not require the pre-activation (hydrolysis) step needed for trifluoroborates.[4] The choice between the two reagents often comes down to a trade-off between stability and reactivity, with trifluoroborates being the preferred choice for applications demanding high stability, ease of handling, and controlled reaction conditions, particularly in industrial and pharmaceutical settings.[4]

Experimental Protocols

Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This protocol describes a common method for preparing a potassium organotrifluoroborate salt from its corresponding boronic acid.[1]

Materials:

  • Phenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

Procedure:

  • Dissolve phenylboronic acid (1.0 equivalent) in methanol.

  • Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equivalents).

  • Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of phenylboronic acid.

  • A white precipitate of potassium phenyltrifluoroborate will form immediately.

  • Stir the mixture for 30 minutes at room temperature.

  • Collect the solid product by filtration, wash with cold water and then diethyl ether, and dry under vacuum.

Comparative Hydrolytic Stability Assay

This protocol can be used to quantitatively compare the rate of decomposition of a boronic acid and its corresponding trifluoroborate salt in an aqueous environment.[2]

Objective: To quantify the rate of decomposition of the subject compounds in an aqueous environment.

Methodology:

  • Prepare standard solutions of the boronic acid and the trifluoroborate salt in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add a known amount of each standard solution to a buffered aqueous solution at a specific pH (e.g., pH 7.4).

  • Maintain the vials at a constant temperature (e.g., 37°C).

  • At various time points, withdraw aliquots from each vial and quench any further reaction.

  • Analyze the concentration of the remaining organoboron compound in each aliquot using a suitable analytical technique, such as HPLC or ¹⁹F NMR for the trifluoroborate and HPLC for the boronic acid.

  • Plot the concentration of the organoboron compound as a function of time to determine the rate of decomposition for each compound.

Visualizing the Chemical Landscape

The following diagrams illustrate the structures of boronic acids and trifluoroborate salts and their roles in the Suzuki-Miyaura cross-coupling reaction.

Structures cluster_boronic_acid Boronic Acid cluster_trifluoroborate Trifluoroborate Salt BA R-B(OH)₂ Boroxine (RBO)₃ (Cyclic Trimer) BA->Boroxine - H₂O TFB [R-BF₃]⁻ K⁺ Suzuki_Miyaura_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Pathway Boronic_Acid Boronic Acid (R-B(OH)₂) Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Catalytic_Cycle Direct Entry Trifluoroborate Trifluoroborate Salt ([R-BF₃]⁻ K⁺) Hydrolysis Hydrolysis (Slow Release) Trifluoroborate->Hydrolysis Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalytic_Cycle Pd_Catalyst Pd Catalyst Pd_Catalyst->Catalytic_Cycle Base Base Base->Catalytic_Cycle Active_Boronic_Acid Active Boronic Acid (R-B(OH)₂) Hydrolysis->Active_Boronic_Acid Active_Boronic_Acid->Catalytic_Cycle Product Cross-Coupled Product (R-Ar) Catalytic_Cycle->Product

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1H-Indazole-5-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like 1H-Indazole-5-boronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to standard safety protocols.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful management due to its potential hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks. All handling and disposal procedures must be conducted using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Key Safety Data Summary

Hazard ClassificationGHS Hazard CodePictogramSignal WordPrecautionary Statements
Acute Toxicity, Oral (Category 4)H302GHS07 (Exclamation Mark)[2][3][4]Warning[2][3][4]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[5]
Skin Irritation (Category 2)H315GHS07 (Exclamation Mark)WarningP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
Eye Irritation (Category 2)H319GHS07 (Exclamation Mark)WarningP280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335GHS07 (Exclamation Mark)WarningP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[6]

  • Waste Identification and Segregation :

    • Designate a specific, compatible waste container for this compound waste. High-density polyethylene (HDPE) or glass containers are suitable.[6][7]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate the known hazards (e.g., "Harmful," "Irritant").[6][8]

    • Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9] Boronic acid waste should be segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Container Management :

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.

    • Utilize secondary containment to mitigate potential leaks or spills.

  • Disposal of Contaminated Materials :

    • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[6]

  • Disposal of Empty Containers :

    • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[10] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]

    • After thorough rinsing and drying, the defaced, empty container may be disposed of as regular trash, in accordance with your institution's policies.[6]

  • Arranging for Professional Disposal :

    • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[6][8]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.[6]

Note on Neutralization : While some simple acids may be neutralized for disposal, this is not recommended for this compound without explicit approval from your EHS department.[8] Attempting to neutralize boronic acids without a validated procedure can be dangerous.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated contaminated materials.

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Disposal & Final Steps start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals (Oxidizers, Acids, Bases) container->segregate collect_solid Collect Solid Waste & Contaminated Materials segregate->collect_solid collect_liquid Collect Liquid Waste (if applicable) segregate->collect_liquid store Store Sealed Container in Designated Hazardous Waste Area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for Pickup by Certified Waste Disposal store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1H-Indazole-5-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1H-Indazole-5-boronic acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Chemical Identifier and Hazard Information:

IdentifierValue
CAS Number 338454-14-1
Molecular Formula C₇H₇BN₂O₂[1]
Molecular Weight 161.95 g/mol [1]
Form Solid, powder
Melting Point 175-180 °C[1]
Storage Temperature 2-8°C

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin IrritationCategory 2[2]
Eye IrritationCategory 2[2]
Specific target organ toxicity — single exposure (Respiratory system)Category 3[2]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[1]

Pictogram:

alt text

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting chemical safety goggles or a face shield.[3][4][5][6]To protect eyes from dust and splashes that can cause serious irritation.[3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3][4][5]To prevent skin contact and potential irritation.[3] Gloves should be inspected before use and changed if contaminated.[5]
Body Protection Laboratory coat. For larger quantities or splash risk, a chemical-resistant apron is recommended.[3]To protect skin from accidental contact and spills.[3][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated.[3][4][5][6]To prevent irritation of the respiratory tract.[3][5]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered.[5] Confirm that safety equipment, including eyewash stations and safety showers, is accessible.[2][5]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound:

    • Avoid the formation and inhalation of dust and aerosols.[2][4]

    • Weigh and transfer the solid using appropriate tools like a spatula to minimize dust generation.[5]

    • Keep the container tightly closed when not in use.[2][4][5]

  • Hygiene Measures:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5]

    • Do not eat, drink, or smoke in the laboratory or handling area.[2][3][4]

    • Remove and wash any contaminated clothing before reuse.[2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including used PPE, absorbent materials from spills, and empty containers, in a designated, labeled, and sealed container for hazardous waste.[3]

  • Disposal Method: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour waste down the drain.[3] Contact a licensed professional waste disposal service.[7] For liquid waste, consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Spill Response Protocol

  • Evacuate: Immediately clear the spill area of all non-essential personnel.[3]

  • Ventilate: If safe to do so, ensure the area is well-ventilated.[3]

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance. Avoid raising dust.[3]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound A Preparation - Verify fume hood function - Locate safety shower/eyewash - Clear workspace B Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat A->B Proceed C Chemical Handling - Work in fume hood - Minimize dust generation - Keep container sealed B->C Proceed D Post-Handling - Decontaminate workspace - Doff PPE correctly C->D Task Complete F Emergency Spill - Evacuate & Ventilate - Contain with inert material - Collect for disposal C->F Spill Occurs E Waste Disposal - Collect all waste in a labeled, sealed hazardous waste container D->E Generate Waste F->E Cleanup Complete

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.